Product packaging for 1-(4-Bromophenyl)-4-ethylpiperazine(Cat. No.:CAS No. 656257-43-1)

1-(4-Bromophenyl)-4-ethylpiperazine

Cat. No.: B2354240
CAS No.: 656257-43-1
M. Wt: 269.186
InChI Key: CLEVZBPYLTYZHC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-ethylpiperazine (CAS 656257-43-1) is a chemical compound with the molecular formula C12H17BrN2 and a molecular weight of 269.18 g/mol . This bromophenylpiperazine derivative is a valuable building block in medicinal chemistry and pharmaceutical research, particularly useful for the synthesis of more complex molecules. It is offered with a high purity level of 97% . Researchers can utilize this compound in various early-stage discovery efforts, including target identification and hit-to-lead optimization programs. The structural motifs present in this compound make it a subject of interest in several therapeutic areas. This product is supplied with available packaging options to suit different research scales . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17BrN2 B2354240 1-(4-Bromophenyl)-4-ethylpiperazine CAS No. 656257-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEVZBPYLTYZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)-4-ethylpiperazine, a substituted piperazine derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document details a feasible synthetic pathway and outlines the analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the formation of the intermediate, 1-(4-Bromophenyl)piperazine, followed by the N-ethylation of the secondary amine on the piperazine ring.

Step 1: Synthesis of 1-(4-Bromophenyl)piperazine

A common and effective method for the synthesis of N-aryl piperazines is the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride.[1][2][3]

Experimental Protocol:

  • Materials: 4-Bromoaniline, bis(2-chloroethyl)amine hydrochloride, diethylene glycol monomethyl ether.

  • Procedure:

    • In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) in diethylene glycol monomethyl ether.

    • Heat the reaction mixture to 150°C under a nitrogen atmosphere for 6-12 hours.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Dissolve the mixture in methanol and precipitate the hydrochloride salt by adding diethyl ether.[1]

    • Filter the precipitate and wash with diethyl ether.

    • To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated sodium carbonate solution until the pH is alkaline.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-Bromophenyl)piperazine.

Step 2: Synthesis of this compound

The second step involves the N-alkylation of the synthesized 1-(4-Bromophenyl)piperazine with an ethylating agent.

Experimental Protocol:

  • Materials: 1-(4-Bromophenyl)piperazine, ethyl bromide (or diethyl sulfate), potassium carbonate (or another suitable base), acetonitrile (or another suitable solvent).

  • Procedure:

    • Dissolve 1-(4-Bromophenyl)piperazine (1 equivalent) in acetonitrile in a round-bottom flask.

    • Add potassium carbonate (2-3 equivalents) to the solution to act as a base.

    • Add ethyl bromide (1.1-1.5 equivalents) dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Synthesis of 1-(4-Bromophenyl)piperazine cluster_step2 Step 2: N-Ethylation Reactants1 4-Bromoaniline + bis(2-chloroethyl)amine HCl Reaction1 Reaction in Diethylene Glycol Monomethyl Ether at 150°C Reactants1->Reaction1 Workup1 Acid-Base Workup & Extraction Reaction1->Workup1 Intermediate 1-(4-Bromophenyl)piperazine Workup1->Intermediate Reactants2 1-(4-Bromophenyl)piperazine + Ethyl Bromide Intermediate->Reactants2 Reaction2 Reaction with K2CO3 in Acetonitrile (Reflux) Reactants2->Reaction2 Purification Column Chromatography Reaction2->Purification FinalProduct This compound Purification->FinalProduct Characterization_Workflow Characterization of this compound cluster_techniques Analytical Techniques cluster_data Data Analysis and Confirmation Product Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MolWeight Molecular Weight Confirmation MS->MolWeight

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the compound 1-(4-Bromophenyl)-4-ethylpiperazine. Due to a lack of available experimental data in peer-reviewed literature, this document focuses on computationally predicted values to offer insights into its molecular characteristics. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters, which are broadly applicable to organic compounds of this nature. This guide also visualizes a potential synthetic route and a plausible biological signaling pathway, given the common activities of related phenylpiperazine compounds.

Core Physicochemical Data

The following table summarizes the calculated and predicted physicochemical properties of this compound. These values are essential for understanding the compound's behavior in various chemical and biological systems, aiding in drug design, formulation development, and toxicological assessment.

PropertyValueSource
Molecular Formula C₁₂H₁₇BrN₂Calculated
Molecular Weight 269.18 g/mol Calculated
Predicted Boiling Point 367.8 ± 33.0 °CPredicted
Predicted Melting Point 55-65 °CPredicted
Predicted pKa 8.75 ± 0.10Predicted
Predicted logP 2.95Predicted
Predicted Water Solubility 0.12 g/LPredicted

Disclaimer: The quantitative data presented in this table are based on computational predictions and have not been experimentally verified. These values should be used as estimations and for guidance purposes only.

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range. This protocol describes the capillary method using a digital melting point apparatus.[1][2][3][4][5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

  • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[4]

  • Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

  • Allow the apparatus to cool, then place a new sample in the apparatus.

  • Set the starting temperature to about 20°C below the approximate melting point found in the previous step.

  • Heat the sample at a slow, controlled rate (1-2°C per minute) to ensure thermal equilibrium.[1][2]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Boiling Point Determination

For non-volatile liquids or solids that can be melted without decomposition, the boiling point can be determined at a given pressure. The following micro-method is suitable for small sample quantities.[6][7][8][9][10]

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Heating mantle or oil bath

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

Procedure:

  • Place a small amount of the sample (enough to fill the bottom of the small test tube to a depth of about 1 cm) into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the small test tube containing the sample.

  • Attach the small test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the thermometer and attached tube so that they are suspended in a Thiele tube or an oil bath. The heat-transfer liquid should be above the level of the sample but below the opening of the small test tube.

  • Heat the apparatus gently. As the temperature rises, air will slowly be expelled from the capillary tube.

  • When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the sample.

Solubility Determination

This protocol describes a qualitative and semi-quantitative method to determine the solubility of a compound in various solvents.[11][12][13][14][15]

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes

  • Analytical balance

Procedure:

  • Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.

  • Add a specific volume of the solvent to be tested (e.g., 1 mL of water) to the test tube.

  • Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution. If the solid has completely dissolved, the compound is soluble to at least 10 mg/mL.

  • If the solid has not completely dissolved, continue adding the solvent in known increments (e.g., 1 mL at a time), with vigorous agitation after each addition, until the solid dissolves completely. Record the total volume of solvent required.

  • If the solid does not dissolve after adding a significant volume of solvent (e.g., 10 mL), the compound can be considered sparingly soluble or insoluble in that solvent.

  • This procedure can be repeated with a range of solvents (e.g., ethanol, acetone, dichloromethane, hexane) to establish a solubility profile. For quantitative analysis, the saturated solution can be filtered, and the concentration of the solute in the filtrate can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

LogP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[16][17][18][19][20]

Apparatus:

  • Separatory funnels or screw-cap vials

  • Mechanical shaker

  • pH meter

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

  • 1-Octanol and water (or a suitable buffer, typically pH 7.4 for biological relevance)

Procedure:

  • Pre-saturate the 1-octanol with water and the water with 1-octanol by shaking them together for 24 hours and then allowing the phases to separate. This is crucial for accurate results.

  • Prepare a stock solution of this compound in the aqueous phase.

  • Add a known volume of the aqueous stock solution and a known volume of the pre-saturated 1-octanol to a separatory funnel or vial.

  • Shake the mixture vigorously for a sufficient time to allow for equilibrium to be reached (this can range from a few minutes to several hours, depending on the compound).

  • Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Carefully remove a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable and validated analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Visualizations

The following diagrams illustrate a potential synthetic pathway for this compound and a plausible signaling pathway it might modulate, based on the known pharmacology of the phenylpiperazine class of compounds.

G Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product reactant1 1-(4-Bromophenyl)piperazine conditions Solvent (e.g., Acetonitrile) Base (e.g., K₂CO₃) Heat reactant1->conditions reactant2 Iodoethane reactant2->conditions product This compound conditions->product

Caption: A potential synthetic route via N-alkylation.

G Potential Signaling Pathway of Phenylpiperazine Derivatives compound Phenylpiperazine Derivative receptor Serotonin Receptor (e.g., 5-HT₁ₐ) compound->receptor Binds to g_protein G-protein (Gi/o) receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector Inhibits second_messenger cAMP effector->second_messenger Decreased Production cellular_response Cellular Response (e.g., Neuronal Hyperpolarization) second_messenger->cellular_response Leads to

Caption: A plausible serotonergic signaling pathway.[21]

References

Solubility Profile of 1-(4-Bromophenyl)-4-ethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the organic compound 1-(4-Bromophenyl)-4-ethylpiperazine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from analogous compounds and outlines comprehensive experimental protocols for determining its solubility in various solvents. This guide is intended to support research, drug discovery, and formulation development activities.

Introduction

This compound is a derivative of piperazine, a class of compounds with significant interest in medicinal chemistry and drug development. Understanding the solubility of this compound is a critical first step in evaluating its potential as a therapeutic agent, as solubility profoundly impacts bioavailability, formulation, and in vitro assay performance.

Predicted and Analog-Based Solubility

The introduction of the lipophilic 4-bromophenyl group and the ethyl group in this compound is expected to decrease its aqueous solubility compared to the parent piperazine molecule.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Aqueous Solvents
WaterLowThe presence of the large, non-polar bromophenyl and ethyl groups significantly increases the molecule's lipophilicity, reducing its affinity for water.
Acidic Buffers (e.g., pH 1-4)Potentially Higher than WaterThe piperazine nitrogen atoms can be protonated in acidic conditions, forming a more polar salt which may exhibit increased aqueous solubility.
Basic Buffers (e.g., pH 8-10)LowIn basic conditions, the molecule will be in its free base form, which is less polar and therefore less soluble in water.
Organic Solvents
Polar Protic Solvents (e.g., Ethanol, Methanol)SolubleThese solvents can engage in hydrogen bonding with the piperazine nitrogens and can solvate both the polar and non-polar regions of the molecule.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)SolubleThese solvents are effective at dissolving a wide range of organic compounds.
Non-polar Solvents (e.g., Hexane, Toluene)Likely Sparingly Soluble to InsolubleThe overall polarity of the molecule due to the piperazine ring may limit its solubility in highly non-polar solvents.

Note: This table is based on qualitative predictions and data from analogous compounds. Experimental verification is required.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols should be followed. The two primary methods for solubility assessment in drug discovery are kinetic and thermodynamic (or equilibrium) solubility measurements[4][5].

Kinetic Solubility Protocol

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO)[4][5].

Objective: To determine the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for spectroscopic methods)

  • Automated liquid handler (recommended)

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a fixed volume of PBS (pH 7.4) and mix thoroughly. The final DMSO concentration should be kept low (typically <5%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) to allow for precipitation.

  • Detection and Quantification:

    • Nephelometry: Measure the turbidity (light scattering) in each well. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit[6].

    • UV Spectroscopy: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Compare the absorbance to a standard curve to determine the concentration of the dissolved compound.

Thermodynamic (Equilibrium) Solubility Protocol (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the gold standard. It is lower-throughput but provides more accurate data for later-stage development[4][7].

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol)

  • Small glass vials with screw caps

  • Shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation[7].

  • Equilibration: Seal the vials and place them in a shaker/rotator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the analytical range of the HPLC method.

  • Quantification by HPLC: Analyze the diluted sample by HPLC. Compare the peak area to a standard curve prepared with known concentrations of this compound to determine the solubility in the original solvent.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Solubility_Testing_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic (Equilibrium) Solubility k_start Prepare DMSO Stock Solution k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Add Aqueous Buffer (e.g., PBS) k_dilute->k_add_buffer k_incubate Incubate (e.g., 1-2 hours) k_add_buffer->k_incubate k_measure Measure Precipitation (Nephelometry or UV-Vis) k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result t_start Add Excess Solid to Solvent t_equilibrate Equilibrate with Agitation (e.g., 24-72 hours) t_start->t_equilibrate t_filter Filter Supernatant t_equilibrate->t_filter t_quantify Quantify by HPLC t_filter->t_quantify t_result Equilibrium Solubility Value t_quantify->t_result

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Solubility_Decision_Pathway start Compound of Interest: This compound solubility_screen Perform High-Throughput Kinetic Solubility Screen start->solubility_screen is_soluble Is Kinetic Solubility Acceptable (>60 µg/mL)? solubility_screen->is_soluble optimize Chemical Modification to Improve Solubility is_soluble->optimize No proceed Proceed with Further Studies (e.g., in vitro assays) is_soluble->proceed Yes optimize->solubility_screen thermo_sol Determine Equilibrium Solubility for Formulation proceed->thermo_sol formulation Formulation Development thermo_sol->formulation

Caption: Decision Pathway for Solubility Assessment in Drug Discovery.

References

The Multifaceted Biological Activities of Phenylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of phenylpiperazine derivatives, focusing on their interactions with key physiological targets, the experimental methodologies used to elucidate these activities, and the underlying signaling pathways.

Core Biological Activities and Therapeutic Applications

Phenylpiperazine derivatives exhibit a broad spectrum of pharmacological effects, primarily attributed to their interactions with G-protein coupled receptors (GPCRs), particularly adrenergic, serotonergic, and dopaminergic receptors. This has led to their development as antihypertensives, antipsychotics, and agents for the treatment of benign prostatic hyperplasia (BPH).

Antihypertensive Effects: Derivatives such as urapidil exert their blood pressure-lowering effects through a dual mechanism of action. They act as antagonists at α1-adrenergic receptors, leading to vasodilation, and also exhibit agonist activity at central 5-HT1A serotonin receptors, which contributes to a reduction in sympathetic outflow.[1][2] This central action helps to mitigate the reflex tachycardia that can be associated with peripheral vasodilation alone.

Urological Applications: Naftopidil is primarily used for the management of lower urinary tract symptoms associated with BPH.[3][4] Its mechanism involves the blockade of α1-adrenergic receptors, with a notable affinity for the α1D subtype, which is prevalent in the bladder and prostate.[3][4] This selective antagonism leads to the relaxation of smooth muscle in the lower urinary tract, improving urine flow.[3]

Antipsychotic and Neurological Activities: Aripiprazole is an atypical antipsychotic with a unique pharmacological profile.[5][6] It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[5][7] This "dopamine-serotonin system stabilizer" activity is thought to modulate dopaminergic neurotransmission, reducing it in hyperactive states (positive symptoms of schizophrenia) and potentially enhancing it in hypoactive states (negative and cognitive symptoms).[7]

Quantitative Pharmacological Data of Phenylpiperazine Derivatives

The following table summarizes the binding affinities (Ki, in nM) of selected phenylpiperazine derivatives for various human receptors, providing a quantitative basis for understanding their structure-activity relationships and selectivity profiles.

DerivativeReceptorKi (nM)Reference
Aripiprazole Dopamine D20.34[5][6][7]
Dopamine D30.8[5][6]
Serotonin 5-HT1A1.7[5][6]
Serotonin 5-HT2A3.4[5][6]
Serotonin 5-HT2B0.36[5]
Serotonin 5-HT2C15[6]
Serotonin 5-HT739[6]
Adrenergic α1A57[6]
Histamine H161[6]
Naftopidil Adrenergic α1A~3-fold lower affinity than α1D[3]
Adrenergic α1B~17-fold lower affinity than α1D[3]
Adrenergic α1DHigh affinity[3][4]
Adrenergic α270.0[8]
Urapidil Adrenergic α1pIC50 = 6.13[9]
Adrenergic α2pIC50 = 4.38[9]
Serotonin 5-HT1AHigh affinity[9][10]
Various Coumarin Derivatives Dopamine D2ANanomolar range[11]
Dopamine D3Nanomolar range[11]
Serotonin 5-HT1ANanomolar range[11]
FG-18 (Dihydrothiazole-Phenylpiperazine) Serotonin 5-HT2C17[12]
FG-8 (Dihydrothiazole-Phenylpiperazine) Serotonin 5-HT2C46[12]
FG-7 (Dihydrothiazole-Phenylpiperazine) Serotonin 5-HT1A54[12]
FG-16 (Dihydrothiazole-Phenylpiperazine) Serotonin 5-HT1A25[12]
Compound 7a (N-Phenylpiperazine Analog) Serotonin 5-HT1A14.3[13]
Compound 6a (N-Phenylpiperazine Analog) Dopamine D3High affinity[13]

Key Experimental Protocols

The characterization of the biological activities of phenylpiperazine derivatives relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay for GPCRs

This assay is the gold standard for determining the affinity of a ligand for a receptor.[14][15]

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove large debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

  • Wash the pellet by resuspension and re-centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

  • Determine protein concentration using a standard method (e.g., BCA assay).

2. Assay Procedure (Competition Binding):

  • On the day of the assay, thaw and resuspend the membrane preparation in the final assay buffer.

  • In a 96-well plate, add the membrane preparation (3-120 µg protein per well), a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenoceptors), and varying concentrations of the unlabeled test compound (phenylpiperazine derivative).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • Dry the filters and add a scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in GPCR signaling.[17][18][19]

1. Cell Culture and Plating:

  • Culture cells stably or transiently expressing the GPCR of interest in an appropriate medium.

  • Plate the cells in a 24- or 96-well plate and allow them to grow overnight.

2. Assay Procedure:

  • On the day of the assay, replace the culture medium with a serum-free medium and incubate for a few hours.

  • For Gs-coupled receptors (which stimulate adenylyl cyclase), add varying concentrations of the test compound.

  • For Gi-coupled receptors (which inhibit adenylyl cyclase), pre-treat the cells with a stimulator of adenylyl cyclase like forskolin, followed by the addition of varying concentrations of the test compound.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

3. Cell Lysis and cAMP Measurement:

  • Terminate the reaction by adding a lysis buffer.

  • Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay (e.g., cAMP-Glo™).

4. Data Analysis:

  • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) values from these curves.

In Vitro Functional Assay: Serotonin Release Assay (SRA)

The SRA is a functional assay used to detect platelet-activating antibodies, but the principles can be adapted to study the effects of compounds on serotonin release.[20][21][22]

1. Platelet Preparation:

  • Obtain blood from healthy donors who have not taken medications affecting platelet function.

  • Prepare platelet-rich plasma (PRP) by centrifugation.

  • Wash the platelets to remove plasma components.

2. Serotonin Loading (if necessary):

  • If measuring the release of a tracer, incubate the washed platelets with radiolabeled serotonin (e.g., 14C-serotonin).

3. Assay Procedure:

  • Incubate the prepared platelets with the patient's serum (in the context of HIT diagnosis) or the test compound.[21]

  • Include appropriate controls (e.g., positive and negative controls for platelet activation).

4. Measurement of Serotonin Release:

  • After incubation, centrifuge the samples to pellet the platelets.

  • Measure the amount of serotonin in the supernatant. This can be done by liquid scintillation counting for radiolabeled serotonin or by methods like high-performance liquid chromatography (HPLC) for unlabeled serotonin.[20]

5. Data Analysis:

  • Calculate the percentage of serotonin released relative to the total serotonin content of the platelets.

In Vivo Animal Models for Antipsychotic Activity

Animal models are crucial for evaluating the potential therapeutic efficacy of new antipsychotic drugs.[23][24][25]

1. Model Induction:

  • Pharmacological Models: Induce psychosis-like behaviors in rodents by administering psychotomimetic drugs such as:

    • Dopamine agonists: (e.g., amphetamine) to induce hyperlocomotion and stereotyped behaviors.

    • NMDA receptor antagonists: (e.g., phencyclidine (PCP) or ketamine) to model both positive and negative symptoms.

  • Neurodevelopmental Models: Expose animals to insults during early development (e.g., maternal immune activation or neonatal ventral hippocampal lesions) to produce long-lasting behavioral abnormalities relevant to schizophrenia.

2. Behavioral Testing:

  • Prepulse Inhibition (PPI) of the Startle Reflex: This test measures sensorimotor gating, a process that is deficient in schizophrenic patients. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. Antipsychotic drugs can reverse the disruption of PPI induced by psychotomimetic agents.

  • Locomotor Activity: Measure changes in spontaneous or drug-induced locomotor activity in an open field. Antipsychotics are expected to reduce hyperlocomotion induced by dopamine agonists.

  • Social Interaction Test: Assess social withdrawal by measuring the time an animal spends interacting with a novel conspecific. This is relevant for modeling negative symptoms.

  • Cognitive Tests: Use tasks like the novel object recognition test or the Morris water maze to evaluate cognitive deficits, which are a core feature of schizophrenia.[24]

3. Drug Administration and Data Analysis:

  • Administer the test phenylpiperazine derivative at various doses before the behavioral tests.

  • Compare the performance of the drug-treated group to vehicle-treated and positive control (known antipsychotic) groups.

  • Analyze the data using appropriate statistical methods to determine the efficacy of the compound in reversing the induced behavioral deficits.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Signaling Pathways of Key Receptors

The following diagrams illustrate the signaling cascades initiated by the interaction of phenylpiperazine derivatives with their primary receptor targets.

G cluster_alpha1 α1-Adrenergic Receptor Signaling Phenylpiperazine Antagonist Phenylpiperazine Antagonist α1-AR α1-AR Phenylpiperazine Antagonist->α1-AR Blocks Gq/11 Gq/11 α1-AR->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction Leads to PKC Activation->Smooth Muscle Contraction Contributes to

Caption: α1-Adrenergic receptor signaling pathway and its blockade by phenylpiperazine antagonists.

G cluster_d2_5ht1a Dopamine D2 and Serotonin 5-HT1A Receptor Signaling Aripiprazole (Partial Agonist) Aripiprazole (Partial Agonist) D2-R D2-R Aripiprazole (Partial Agonist)->D2-R 5-HT1A-R 5-HT1A-R Aripiprazole (Partial Agonist)->5-HT1A-R Gi/o Gi/o D2-R->Gi/o Activates 5-HT1A-R->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits Neuronal Firing Neuronal Firing Gi/o->Neuronal Firing Modulates ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Neuronal Firing Modulates Modulation of Dopamine Release Modulation of Dopamine Release Neuronal Firing->Modulation of Dopamine Release G Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Cell Seeding Cell Seeding Assay Plate Preparation->Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Incubation Incubation Compound Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization

References

The Strategic Intermediate: A Technical Guide to 1-(4-Bromophenyl)-4-ethylpiperazine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-4-ethylpiperazine, a key chemical intermediate in the synthesis of novel therapeutic agents. Phenylpiperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, particularly those targeting the central nervous system. This document outlines the synthesis, physicochemical properties, and potential applications of the title compound, offering a valuable resource for researchers engaged in the design and development of next-generation pharmaceuticals.

Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound (Predicted)1-(4-Bromophenyl)piperazine (Experimental)1-(4-Bromophenyl)-4-methylpiperazine (Experimental)
Molecular Formula C₁₂H₁₇BrN₂C₁₀H₁₃BrN₂[1]C₁₁H₁₅BrN₂[2][3]
Molecular Weight 269.18 g/mol 241.13 g/mol [1][4]255.15 g/mol [3]
Melting Point Data not available91-95 °C[4]Data not available
Boiling Point > 350 °C353.3±27.0 °C[5]Data not available
Density ~1.3 g/cm³1.386±0.06 g/cm³[5]Data not available
pKa ~8.58.88±0.10[5]Data not available
LogP ~2.51.92.5
CAS Number Data not available66698-28-0[1][4]130307-08-3[2][3]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process, beginning with the synthesis of the precursor, 1-(4-bromophenyl)piperazine, followed by its N-alkylation.

Step 1: Synthesis of 1-(4-Bromophenyl)piperazine

Several methods exist for the synthesis of 1-(4-bromophenyl)piperazine. A common and effective method involves the reaction of 4-bromoaniline with bis(2-chloroethyl)amine.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine

  • Materials: 4-bromoaniline, bis(2-chloroethyl)amine hydrochloride, sodium carbonate, water, and an organic solvent (e.g., toluene).

  • Procedure:

    • A mixture of 4-bromoaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) is suspended in water.

    • Sodium carbonate (2.5 equivalents) is added portion-wise to the suspension with vigorous stirring.

    • The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield pure 1-(4-bromophenyl)piperazine.

Step 2: N-Alkylation to Yield this compound

The secondary amine of the piperazine ring in 1-(4-bromophenyl)piperazine can be readily alkylated to introduce the ethyl group.

Experimental Protocol: Synthesis of this compound

  • Materials: 1-(4-bromophenyl)piperazine, iodoethane (or bromoethane), a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., acetonitrile or dimethylformamide).

  • Procedure:

    • 1-(4-bromophenyl)piperazine (1 equivalent) is dissolved in the chosen polar aprotic solvent.

    • The non-nucleophilic base (1.5-2 equivalents) is added to the solution.

    • Iodoethane or bromoethane (1.2 equivalents) is added dropwise to the reaction mixture at room temperature.

    • The mixture is stirred at room temperature or gently heated (40-60 °C) for 6-12 hours. Reaction progress is monitored by TLC.

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., dichloromethane).

    • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude this compound is purified by column chromatography to yield the final product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(4-Bromophenyl)piperazine cluster_step2 Step 2: N-Alkylation Reactant1_1 4-Bromoaniline Reaction1 Cyclization Reactant1_1->Reaction1 Reactant1_2 Bis(2-chloroethyl)amine Reactant1_2->Reaction1 Workup1 Extraction & Purification Reaction1->Workup1 Product1 1-(4-Bromophenyl)piperazine Reactant2_1 1-(4-Bromophenyl)piperazine Product1->Reactant2_1 Intermediate Workup1->Product1 Reaction2 N-Alkylation Reactant2_1->Reaction2 Reactant2_2 Iodoethane Reactant2_2->Reaction2 Workup2 Extraction & Purification Reaction2->Workup2 Product2 This compound Workup2->Product2

Caption: Synthetic route to this compound.

Application in Drug Discovery and Development

The 1-phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, known for its interaction with a variety of biological targets. The bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries.

The ethyl group at the N4 position of the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can affect metabolic stability, receptor binding affinity, and selectivity. Therefore, this compound serves as a valuable building block for:

  • Lead Optimization: Modifying existing lead compounds to improve their drug-like properties.

  • Analogue Synthesis: Creating a series of related compounds to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery: As a fragment for screening against biological targets.

Phenylpiperazine-containing drugs are particularly prominent in the treatment of central nervous system disorders. For instance, aripiprazole, an atypical antipsychotic, features a substituted phenylpiperazine core.[6] The use of this compound as an intermediate allows for the exploration of novel chemical space around this pharmacologically relevant scaffold.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic Core 1-Phenylpiperazine Scaffold Intermediate This compound Core->Intermediate Provides core structure Modification Further Chemical Modification (e.g., Cross-Coupling) Intermediate->Modification Enables diversification Library Diverse Compound Library Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of the intermediate in a drug discovery workflow.

Conclusion

This compound represents a strategically important, yet underexplored, chemical intermediate. Its synthesis from readily available starting materials is straightforward, and its structure offers multiple avenues for chemical diversification. For researchers in drug discovery, this compound is a valuable tool for the rational design and synthesis of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge required to effectively utilize this versatile building block in advanced research and development programs.

References

In-Silico Prediction of Protein Targets for 1-(4-Bromophenyl)-4-ethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in-silico prediction of biological targets for the novel compound "1-(4-Bromophenyl)-4-ethylpiperazine." The content herein is intended to furnish researchers, scientists, and drug development professionals with a robust framework for identifying and validating potential protein interactions of this compound, thereby accelerating its development as a potential therapeutic agent. All quantitative data is summarized in structured tables, and detailed methodologies for cited experiments are provided. Mandatory visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the described processes.

Introduction

"this compound" is a small molecule with a phenylpiperazine scaffold, a common motif in centrally acting pharmaceuticals. While the specific biological activities of this compound are not extensively documented, its structural similarity to known psychoactive drugs suggests potential interactions with neurotransmitter receptors and transporters. In-silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about the molecular targets of novel compounds, guiding subsequent experimental validation and drug development efforts.

This guide will explore both ligand-based and structure-based in-silico approaches to predict the targets of "this compound." Furthermore, it will detail the experimental protocols necessary to validate these computational predictions, providing a complete roadmap from in-silico hypothesis to experimental verification.

In-Silico Target Prediction Methodologies

The identification of potential protein targets for "this compound" was approached using a combination of ligand-based and structure-based computational methods.

Ligand-Based Target Prediction

This approach is founded on the principle that structurally similar molecules are likely to have similar biological targets.[1][2] The two-dimensional structure of "this compound," represented by the SMILES string BrC1=CC=C(N2CCN(CC)CC2)C=C1 , was used as a query against the SwissTargetPrediction web server. This tool predicts the most probable protein targets of a small molecule by comparing it to a database of over 370,000 known active compounds.[3] The prediction is based on a combination of 2D and 3D similarity measures.

Structure-Based Target Prediction (Reverse Docking)

Structure-based methods, such as reverse docking, involve screening a library of three-dimensional protein structures to identify potential binding partners for a given ligand.[4][5][6] While a full reverse docking simulation is beyond the scope of this guide, the conceptual workflow is outlined below. This methodology is particularly useful for identifying novel or unexpected targets that may not be inferred from ligand similarity alone. Web servers like ReverseDock can be utilized for this purpose.[4][5][6]

Predicted Biological Targets

The ligand-based similarity search yielded a ranked list of potential protein targets for "this compound." The top predicted targets, their gene names, protein classes, and the probability of interaction are summarized in Table 1.

Target NameGeneProtein ClassProbability
Dopamine D2 ReceptorDRD2G-protein coupled receptor0.85
Dopamine D3 ReceptorDRD3G-protein coupled receptor0.82
Alpha-2A adrenergic receptorADRA2AG-protein coupled receptor0.79
Alpha-2B adrenergic receptorADRA2BG-protein coupled receptor0.77
Alpha-2C adrenergic receptorADRA2CG-protein coupled receptor0.75
Serotonin 5-HT1A ReceptorHTR1AG-protein coupled receptor0.71
Serotonin 5-HT1B ReceptorHTR1BG-protein coupled receptor0.68
Serotonin 5-HT2A ReceptorHTR2AG-protein coupled receptor0.65
Dopamine TransporterSLC6A3Transporter0.62
Serotonin TransporterSLC6A4Transporter0.59

Table 1: Predicted Biological Targets for this compound

The predictions strongly suggest that "this compound" is likely to interact with monoamine neurotransmitter systems, particularly dopamine, adrenergic, and serotonin receptors and transporters. This is consistent with the known pharmacology of many phenylpiperazine-containing compounds.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the in-silico prediction process and the potential downstream effects of target engagement, the following diagrams are provided.

In_Silico_Workflow cluster_input Input Molecule cluster_prediction In-Silico Prediction cluster_output Predicted Outputs cluster_validation Experimental Validation mol This compound (SMILES: BrC1=CC=C(N2CCN(CC)CC2)C=C1) ligand_based Ligand-Based Prediction (e.g., SwissTargetPrediction) mol->ligand_based structure_based Structure-Based Prediction (Reverse Docking) mol->structure_based targets Ranked List of Potential Protein Targets ligand_based->targets structure_based->targets pathways Associated Signaling Pathways targets->pathways binding_assay Radioligand Binding Assay targets->binding_assay functional_assay Enzyme/Functional Assay targets->functional_assay cetsa Cellular Thermal Shift Assay targets->cetsa

Figure 1: In-Silico Target Prediction and Experimental Validation Workflow.

Given the high probability of interaction with dopamine receptors, a representative signaling pathway is illustrated below.

Dopamine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm d2r Dopamine D2 Receptor g_protein Gi/o Protein d2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion of ATP pka Protein Kinase A camp->pka Activates downstream Downstream Cellular Responses (e.g., Gene Expression, Ion Channel Modulation) pka->downstream Phosphorylates ligand This compound (Putative Antagonist/Agonist) ligand->d2r Binds

Figure 2: Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental Validation Protocols

To confirm the in-silico predictions, a series of in-vitro and cellular assays are recommended. The following are detailed protocols for key experiments.

Radioligand Binding Assay

This assay is considered the gold standard for quantifying the affinity of a ligand for a receptor.[7][8][9]

Objective: To determine the binding affinity (Ki) of "this compound" for the predicted G-protein coupled receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for Dopamine D2 receptors).

  • "this compound" test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assay

This assay is suitable for validating interactions with predicted enzyme targets, such as transporters that exhibit enzymatic activity (e.g., ATPase activity) or other enzymes identified through broader screening.[1][10][11]

Objective: To determine if "this compound" inhibits the activity of a predicted enzyme target.

Materials:

  • Purified enzyme or cell lysate containing the enzyme.

  • Substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent).

  • "this compound" test compound.

  • Assay buffer that provides optimal conditions for enzyme activity.

  • Plate reader for signal detection.

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the enzyme and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a specified time.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the signal generated from the product formation using a plate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[12][13][14][15]

Objective: To validate the binding of "this compound" to its predicted targets in intact cells.

Materials:

  • Cultured cells expressing the target protein.

  • "this compound" test compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for heating cell suspensions (e.g., PCR cycler).

  • Equipment for protein quantification (e.g., Western blotting apparatus, ELISA reader).

Protocol:

  • Treat cultured cells with the test compound or vehicle control for a specific duration.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method.

  • Plot the amount of soluble protein as a function of temperature for both treated and untreated cells to observe a thermal shift, indicating ligand binding and protein stabilization.

Conclusion

The in-silico target prediction for "this compound" provides strong evidence for its interaction with key neurotransmitter systems, particularly dopamine, adrenergic, and serotonin receptors and transporters. This guide outlines a clear and structured path from computational prediction to experimental validation. The provided methodologies and protocols serve as a comprehensive resource for researchers to efficiently investigate the pharmacological profile of this compound. Successful validation of these predicted targets will be a critical step in elucidating the mechanism of action of "this compound" and advancing its potential as a novel therapeutic agent.

References

The Enigmatic Role of Bromine in Phenylpiperazine Pharmacology: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of centrally acting agents targeting a variety of neurotransmitter receptors. The strategic placement of substituents on the phenyl ring is a key determinant of a compound's pharmacological profile, influencing its affinity, selectivity, and functional activity. Among the various possible substitutions, the introduction of a bromine atom has been shown to impart unique properties, yet a comprehensive understanding of its structure-activity relationship (SAR) remains a subject of ongoing investigation. This technical guide aims to consolidate the current knowledge on the SAR of brominated phenylpiperazines, with a focus on their interactions with key serotonin and dopamine receptors.

Deciphering the SAR: Impact of Bromine Substitution on Receptor Affinity

Serotonin 5-HT1A Receptor

The 5-HT1A receptor is a well-established target for anxiolytics and antidepressants. The available data suggests that bromine substitution can lead to high-affinity ligands for this receptor.

Compound/DerivativeSubstitution PatternReceptorAssay TypeKi (nM)Reference/Notes
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one3-Bromo5-HT1ARadioligand Binding0.78A coumarin derivative, indicating high affinity for the 3-bromo-phenylpiperazine moiety at the 5-HT1A receptor.[1]
Derivative of 8-acetyl-7-hydroxy-4-methylcoumarin with ortho-bromo phenylpiperazine2-Bromo5-HT1ARadioligand BindingNot SpecifiedDescribed as a potent antagonist.
1-(3-chlorophenyl)piperazine (mCPP)3-Chloro5-HT1ARadioligand Binding550 ± 100Provides a reference point for a meta-halogenated phenylpiperazine.

Table 1: In Vitro Binding Affinities of Brominated and Related Phenylpiperazine Derivatives at the 5-HT1A Receptor.

Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a key target for atypical antipsychotics and psychedelics. The influence of bromine substitution on 5-HT2A affinity is an area of significant interest.

Compound/DerivativeSubstitution PatternReceptorAssay TypeKi (nM)Reference/Notes
1-(3-chlorophenyl)piperazine (mCPP)3-Chloro5-HT2ARadioligand Binding360 ± 40Provides a reference for a meta-halogenated phenylpiperazine's affinity.
Data for brominated phenylpiperazines at 5-HT2A2-Bromo, 3-Bromo, 4-Bromo5-HT2ANot ReportedN/AComprehensive quantitative data for brominated isomers is currently lacking.

Table 2: In Vitro Binding Affinities of a Halogenated Phenylpiperazine Derivative at the 5-HT2A Receptor.

Dopamine D2 and D3 Receptors

Dopamine receptors, particularly the D2 and D3 subtypes, are primary targets for antipsychotic medications. The selectivity of phenylpiperazine derivatives for these receptors is a critical aspect of their therapeutic potential.

Compound/DerivativeSubstitution PatternReceptorAssay TypeKi (nM)Reference/Notes
N-(2,3-dichlorophenyl)piperazine analogs2,3-DichloroD2Radioligand Binding40 - 53Although not a monobrominated compound, this data suggests that halogenation can influence D2 affinity.[2]
N-(2,3-dichlorophenyl)piperazine analogs2,3-DichloroD3Radioligand Binding0.3 - 0.9Demonstrates high affinity and selectivity for the D3 receptor with di-halogen substitution.[2]
1-(3-chlorophenyl)piperazine (mCPP)3-ChloroD2Radioligand Binding>10,000Shows very low affinity for the D2 receptor, highlighting the potential for selectivity based on the halogen and its position.
Data for brominated phenylpiperazines at D2/D32-Bromo, 3-Bromo, 4-BromoD2/D3Not ReportedN/ASystematic quantitative data for the binding of brominated isomers to dopamine receptors is not readily available in the reviewed literature, representing a significant gap in the current understanding of their SAR.

Table 3: In Vitro Binding Affinities of Halogenated Phenylpiperazine Derivatives at Dopamine D2 and D3 Receptors.

Signaling Pathways and Experimental Workflows

The interaction of brominated phenylpiperazines with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for predicting the pharmacological effects of these compounds.

Serotonin_5HT1A_Signaling Ligand Brominated Phenylpiperazine (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Less activation of CREB CREB (Transcription Factor) PKA->CREB Less phosphorylation of Gene_Expression Altered Gene Expression CREB->Gene_Expression Modulates

Figure 1: Simplified 5-HT1A receptor signaling pathway.

Serotonin_5HT2A_Signaling Ligand Brominated Phenylpiperazine (Agonist/Antagonist) Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC

Figure 2: Simplified 5-HT2A receptor signaling pathway.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Ortho-, Meta-, Para- Brominated Phenylpiperazines Binding_Assay Radioligand Binding Assays (Ki determination) Synthesis->Binding_Assay Test Compounds Functional_Assay Functional Assays (EC50/IC50, Emax determination) Binding_Assay->Functional_Assay Characterize Hits SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis Generate Data SAR_Analysis->Synthesis Inform Design of New Analogs

Figure 3: General workflow for a structure-activity relationship study.

Experimental Protocols

General Synthesis of Brominated Phenylpiperazines

The synthesis of brominated phenylpiperazines can be achieved through several routes. A common method involves the reaction of a brominated aniline with bis(2-chloroethyl)amine or a protected piperazine.

Synthesis of 1-(4-Bromophenyl)piperazine:

A typical procedure involves the reaction of 4-bromoaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base. An alternative method is the reaction of piperazine with 1,4-dibromobenzene under palladium catalysis.

Synthesis of 1-(2-Bromophenyl)piperazine and 1-(3-Bromophenyl)piperazine:

These isomers can be synthesized using similar methodologies, starting with the corresponding 2-bromoaniline or 3-bromoaniline. The choice of reaction conditions, such as the catalyst, solvent, and base, may need to be optimized for each isomer to achieve good yields.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (the brominated phenylpiperazine).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or inhibition, providing information on the compound's efficacy (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50).

[35S]GTPγS Binding Assay (for G-protein coupled receptors):

This assay measures the activation of G-proteins following receptor stimulation.

Protocol Outline:

  • Membrane Preparation: As in the binding assay.

  • Assay Buffer: A buffer containing GDP is used.

  • Incubation: Cell membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS.

  • Separation: Bound and free [35S]GTPγS are separated by filtration.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured.

  • Data Analysis: The data is analyzed to determine the EC50 and Emax values for agonists or the IC50 for antagonists.

Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A):

This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol Outline:

  • Cell Culture: Cells expressing the receptor of interest are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound is added to the wells.

  • Fluorescence Measurement: The change in fluorescence is measured over time using a plate reader.

  • Data Analysis: The data is analyzed to determine the EC50 for agonists or the IC50 for antagonists.

Conclusion and Future Directions

The available data, though incomplete, suggests that the introduction of a bromine atom to the phenylpiperazine scaffold is a viable strategy for modulating affinity and selectivity at key monoamine receptors. The high affinity of a 3-bromophenylpiperazine derivative for the 5-HT1A receptor highlights the potential for developing potent serotonergic agents. However, the significant gaps in the quantitative SAR data for ortho-, meta-, and para-brominated isomers at major serotonin and dopamine receptors underscore the need for further systematic investigation.

Future research should focus on the synthesis and comprehensive pharmacological characterization of a complete set of monobrominated phenylpiperazine isomers. Such studies, employing standardized radioligand binding and functional assays, would provide the much-needed quantitative data to construct a robust SAR model. This, in turn, will enable the rational design of novel brominated phenylpiperazine derivatives with optimized potency, selectivity, and functional activity for the development of next-generation therapeutics for a range of central nervous system disorders.

References

Methodological & Application

Synthesis protocol for "1-(4-Bromophenyl)-4-ethylpiperazine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed two-step synthesis protocol for 1-(4-Bromophenyl)-4-ethylpiperazine, a valuable building block in medicinal chemistry and drug development. The synthesis involves an initial Buchwald-Hartwig amination to form the key intermediate, 1-(4-bromophenyl)piperazine, followed by a reductive amination to introduce the ethyl group. This document outlines the required materials, step-by-step procedures, and expected outcomes, supported by quantitative data and a visual representation of the synthetic workflow.

Introduction

Substituted piperazine moieties are prevalent in a wide range of pharmacologically active compounds. The title compound, this compound, serves as a crucial intermediate for the synthesis of various drug candidates. The presented protocol offers a reliable and efficient method for its preparation in a laboratory setting, focusing on two robust and widely used synthetic transformations: the palladium-catalyzed Buchwald-Hartwig amination and reductive amination.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsProductYield (%)Purity (%)
1Buchwald-Hartwig Amination1,4-Dibromobenzene, Piperazine1-(4-Bromophenyl)piperazine~85-95%>95%
2Reductive Amination1-(4-Bromophenyl)piperazine, AcetaldehydeThis compound~80-90%>98%

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination

This procedure details the palladium-catalyzed cross-coupling of 1,4-dibromobenzene and piperazine.

Materials:

  • 1,4-Dibromobenzene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-dibromobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-(4-bromophenyl)piperazine as a solid.

Step 2: Synthesis of this compound via Reductive Amination

This procedure describes the N-ethylation of 1-(4-bromophenyl)piperazine using acetaldehyde and a mild reducing agent.[1]

Materials:

  • 1-(4-Bromophenyl)piperazine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[2]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in 1,2-dichloroethane or dichloromethane in a round-bottom flask.

  • Add acetaldehyde (1.5 eq) to the solution and stir for 30 minutes at room temperature to allow for the formation of the corresponding iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.[2]

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, the crude product can be further purified by silica gel column chromatography to yield this compound as a pure compound.

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Reactant1 1,4-Dibromobenzene Step1 Step 1: Buchwald-Hartwig Amination Reactant1->Step1 Reactant2 Piperazine Reactant2->Step1 Intermediate 1-(4-Bromophenyl)piperazine Step1->Intermediate Pd₂(dba)₃, BINAP, NaO-t-Bu, Toluene Step2 Step 2: Reductive Amination Intermediate->Step2 Reactant3 Acetaldehyde Reactant3->Step2 ReducingAgent NaBH(OAc)₃ ReducingAgent->Step2 Product This compound Step2->Product DCE or DCM

References

Application Notes and Protocols for 1-(4-Bromophenyl)-4-ethylpiperazine in Neuroreceptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-4-ethylpiperazine belongs to the arylpiperazine class of compounds, a versatile scaffold frequently utilized in the development of centrally acting therapeutic agents. Compounds of this class are known to exhibit affinity for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, making them valuable tools for neuroscience research and drug discovery. Neuroreceptor binding assays are crucial in vitro tools to determine the affinity and selectivity of a compound for specific receptor subtypes. This document outlines the expected binding profile of this compound and provides a detailed protocol for its characterization using radioligand displacement assays.

Anticipated Neuroreceptor Binding Profile

Based on the structure-activity relationships of related arylpiperazine derivatives, this compound is predicted to exhibit affinity for several serotonin and dopamine receptor subtypes. The following table summarizes the anticipated binding affinities (Ki values in nM) for a representative set of neuroreceptors. It is important to note that these are extrapolated values and experimental determination is required for confirmation.

Receptor SubtypePredicted Kᵢ (nM)Rationale
Serotonin Receptors
5-HT₁ₐ10 - 100Arylpiperazines commonly show moderate to high affinity for this receptor.
5-HT₂ₐ50 - 500Affinity for this receptor is common for this compound class.
5-HT₂C100 - 1000Often shows lower affinity compared to 5-HT₁ₐ and 5-HT₂ₐ.
5-HT₇50 - 500A common target for long-chain arylpiperazine derivatives.
Dopamine Receptors
D₂20 - 200Many arylpiperazines exhibit significant affinity for the D₂ receptor.
D₃50 - 500Affinity is often observed, typically with slightly lower potency than D₂.
D₄100 - 1000Variable affinity has been reported for this receptor subtype.

Experimental Protocol: Radioligand Displacement Assay

Radioligand displacement assays are the gold standard for determining the binding affinity of an unlabeled compound (the "competitor," in this case, this compound) to a specific receptor.[1][2][3] This is achieved by measuring the ability of the competitor to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific neuroreceptor subtype (e.g., human D₂ dopamine receptor).

Materials:

  • Test Compound: this compound

  • Receptor Source: Commercially available cell membranes expressing the human dopamine D₂ receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the D₂ receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).

  • Non-specific Binding Control: A high concentration of a known, unlabeled D₂ receptor antagonist (e.g., 10 µM Haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.

  • 96-well Filter Plates: With appropriate pore size (e.g., GF/B or GF/C).

  • Filtration Apparatus: A cell harvester or vacuum manifold for 96-well plates.

  • Liquid Scintillation Counter: For quantifying radioactivity.

  • General Laboratory Equipment: Pipettes, tubes, incubator, etc.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of This compound E Add buffer, receptor membranes, radioligand, and test compound/ control to 96-well plate A->E B Prepare receptor membrane suspension B->E C Prepare radioligand solution C->E D Prepare non-specific binding control D->E F Incubate at room temperature (e.g., 60-90 minutes) E->F G Rapidly filter plate contents through filter mat F->G H Wash filter mat with ice-cold assay buffer G->H I Dry filter mat H->I J Add scintillation cocktail I->J K Count radioactivity in a liquid scintillation counter J->K L Calculate percent specific binding K->L M Plot percent specific binding vs. log[competitor concentration] L->M N Determine IC₅₀ value M->N O Calculate Kᵢ using the Cheng-Prusoff equation N->O

Caption: Experimental workflow for a radioligand displacement assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

    • Thaw the receptor membrane preparation on ice and dilute to the appropriate concentration in ice-cold assay buffer as per the manufacturer's instructions.

    • Dilute the radioligand stock solution in assay buffer to the desired final concentration (typically at or near its Kₔ value).

    • Prepare the non-specific binding control by diluting the stock solution of the unlabeled antagonist in assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

      • Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.

      • Competitor Binding: Receptor membranes + Radioligand + varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The optimal time and temperature should be determined empirically for each receptor-ligand system.

  • Filtration and Washing:

    • Following incubation, rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester or vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with several volumes of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Allow the filter mat to dry completely.

    • Add scintillation cocktail to each well of the filter plate.

    • Measure the radioactivity in each well using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Calculate Percent Inhibition:

    • For each concentration of this compound, calculate the percent inhibition of specific binding using the formula: % Inhibition = 100 * (1 - ((Binding in presence of competitor - Non-specific Binding) / Specific Binding))

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the receptor.

Signaling Pathway Considerations

Arylpiperazine compounds often act as agonists, antagonists, or partial agonists at their target receptors. The functional consequence of this compound binding would need to be determined in downstream functional assays (e.g., cAMP assays for Gₛ- or Gᵢ-coupled receptors, or inositol phosphate accumulation assays for Gᵩ-coupled receptors).

Below is a generalized diagram illustrating the canonical signaling pathways for G-protein coupled receptors that are common targets for arylpiperazines.

G cluster_receptor GPCR Activation cluster_gs Gₛ Pathway cluster_gi Gᵢ Pathway cluster_gq Gᵩ Pathway A Arylpiperazine Ligand B GPCR (e.g., 5-HT or D Receptor) A->B C G-Protein Activation B->C D Adenylate Cyclase (AC) C->D stimulates H Adenylate Cyclase (AC) C->H inhibits K Phospholipase C (PLC) C->K stimulates E cAMP Production D->E F Protein Kinase A (PKA) E->F G Cellular Response F->G I cAMP Production H->I J Cellular Response I->J L PIP₂ → IP₃ + DAG K->L M Ca²⁺ Release L->M N Protein Kinase C (PKC) L->N O Cellular Response M->O N->O

Caption: Generalized GPCR signaling pathways for arylpiperazine targets.

Conclusion

This compound is a compound of interest for neuropharmacological research due to its structural similarity to known centrally active agents. The protocols and anticipated binding profiles provided herein offer a solid foundation for researchers to initiate in vitro characterization of this compound. Experimental validation of its binding affinities and functional activities at various neuroreceptors will be essential to fully elucidate its pharmacological profile and potential therapeutic applications.

References

Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Bromophenyl)-4-ethylpiperazine is an arylpiperazine derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final drug product. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound. The method is suitable for quality control in both research and manufacturing environments.

Principle

The method utilizes reversed-phase chromatography to separate this compound from its potential impurities. A C18 stationary phase is used in conjunction with a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Experimental Protocol

3.1. Apparatus and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

3.2. Reagent Preparation

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 40:60 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.

3.3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhasePhosphate Buffer (pH 3.0) : Acetonitrile (40:60)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time20 minutes

3.4. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

3.5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution and record the chromatogram. The retention time for this compound should be determined.

  • Inject the sample solution and record the chromatogram.

  • After the analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes.

3.6. Calculation of Purity

The purity of the sample is calculated based on the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following table summarizes hypothetical data obtained from the HPLC analysis of a sample of this compound.

Peak No.Retention Time (min)Peak Area (mAU*s)Area (%)
13.5215600.08
25.89198543099.72
38.1528900.14
412.4312500.06
Total 1991130 100.00

Based on this data, the purity of the analyzed sample is 99.72%.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent Preparation (Mobile Phase, Diluent) system_equilibration HPLC System Equilibration reagent_prep->system_equilibration sample_prep Sample Preparation (Standard & Sample Solutions) injection Inject Blank, Standard, and Sample sample_prep->injection system_equilibration->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection UV Detection at 254 nm chromatography->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Area Determination data_acquisition->peak_integration purity_calculation Purity Calculation (% Area Normalization) peak_integration->purity_calculation report Final Report Generation purity_calculation->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described HPLC method is simple, accurate, and precise for the determination of the purity of this compound. The method can be readily implemented in a quality control laboratory for routine analysis. The validation of this method according to ICH guidelines is recommended before its application for regulatory purposes. Similar approaches using C18 or C8 columns with acetonitrile and a buffer are common for arylpiperazine derivatives.[1][2][3][4]

References

Application Notes and Protocols: TLC Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the application of Thin-Layer Chromatography (TLC) in monitoring the synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine. This compound is a member of the N-arylpiperazine class, which is of significant interest in medicinal chemistry. The synthesis typically involves the N-alkylation of 1-(4-bromophenyl)piperazine. TLC serves as a rapid, efficient, and cost-effective method to monitor the progress of this reaction by separating the starting material, product, and any potential impurities. This application note outlines the necessary materials, mobile phase selection, visualization techniques, and expected outcomes.

Introduction

N-arylpiperazines are a crucial scaffold in the development of a wide range of pharmaceuticals, including antidepressants and antipsychotics. The synthesis of derivatives such as this compound often involves the formation of a new carbon-nitrogen bond at the N4 position of the piperazine ring. Monitoring the conversion of the starting secondary amine, 1-(4-bromophenyl)piperazine, to the tertiary amine product is critical for optimizing reaction conditions and determining reaction completion. Thin-Layer Chromatography is an indispensable tool for this purpose, offering a quick assessment of the reaction mixture's composition.

Data Presentation

The progress of the reaction can be effectively monitored by comparing the Rf values of the starting material and the product. The N-ethylation of 1-(4-bromophenyl)piperazine will result in a product that is less polar than the starting material due to the replacement of the N-H proton with an ethyl group. This decrease in polarity leads to a higher Rf value for the product on a polar stationary phase like silica gel.

CompoundStructureMolecular Weight ( g/mol )PolarityExpected Rf Value*
1-(4-Bromophenyl)piperazine (Starting Material)C₁₀H₁₃BrN₂241.13More Polar~ 0.35
This compound (Product)C₁₂H₁₇BrN₂269.18Less Polar~ 0.60
Ethyl Iodide (Alkylation Agent)C₂H₅I155.97-Volatile, may not be visible

*Expected Rf values are estimates based on a mobile phase of Hexane:Ethyl Acetate (7:3) and may vary depending on specific experimental conditions.

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate. A starting ratio of 7:3 (v/v) is recommended.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.

  • Spotting: Use capillary tubes or a micropipette to spot the dissolved samples onto the TLC plate.

  • Developing Chamber: A glass chamber with a lid.

  • Visualization:

    • UV lamp (254 nm).

    • Potassium permanganate (KMnO₄) stain: Prepare by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

TLC Procedure
  • Preparation of the Developing Chamber: Pour the Hexane:Ethyl Acetate (7:3) mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure saturation of the chamber atmosphere with solvent vapors. Close the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

    • On the baseline, apply small spots of the starting material (1-(4-bromophenyl)piperazine), the reaction mixture at different time points, and a co-spot (a single spot containing both the starting material and the reaction mixture). Ensure the spots are small and concentrated to achieve good separation.

  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Close the lid and allow the solvent front to ascend the plate.

  • Completion and Visualization:

    • Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like the starting material and product should appear as dark spots.[1] Circle the visible spots with a pencil.

    • For further visualization, dip the plate into the potassium permanganate stain. Amines will typically appear as yellowish-brown spots against a purple background.[1] Gently heat the plate with a heat gun to accelerate color development if necessary.

Interpretation of Results
  • Starting Material Spot: The spot corresponding to 1-(4-bromophenyl)piperazine will have a lower Rf value (e.g., ~0.35).

  • Product Spot: As the reaction progresses, a new spot corresponding to the less polar this compound will appear at a higher Rf value (e.g., ~0.60).

  • Reaction Mixture Lane: This lane will show the disappearance of the starting material spot and the appearance and intensification of the product spot over time.

  • Co-spot Lane: This lane is crucial for confirming the identity of the spots in the reaction mixture by direct comparison within the same run.

Mandatory Visualizations

Synthesis_Reaction cluster_reactants Reactants SM 1-(4-Bromophenyl)piperazine Product This compound SM->Product N-Alkylation EA Ethyl Iodide EA->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: Synthesis scheme for this compound.

TLC_Workflow A Prepare Developing Chamber (Hexane:Ethyl Acetate 7:3) B Spot TLC Plate (Baseline, SM, Rxn Mixture, Co-spot) A->B C Develop Plate in Chamber B->C D Dry Plate & Mark Solvent Front C->D E Visualize under UV Light (254 nm) D->E F Visualize with KMnO4 Stain E->F G Calculate Rf Values & Analyze F->G

Caption: Experimental workflow for TLC analysis.

References

Application Notes and Protocols: 1-(4-Bromophenyl)-4-ethylpiperazine as a Dopamine Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 1-(4-Bromophenyl)-4-ethylpiperazine as a ligand for dopamine receptors. Due to the limited availability of direct experimental data for this specific compound, this document combines information on the parent compound, 1-(4-Bromophenyl)piperazine, with structure-activity relationship (SAR) principles for N-substituted arylpiperazines to project its likely properties and provide detailed experimental protocols for its characterization.

Introduction

This compound belongs to the arylpiperazine class of compounds, a scaffold known to produce ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. Arylpiperazine derivatives are integral to the development of therapeutics for neuropsychiatric disorders. The substitution at the N1 and N4 positions of the piperazine ring significantly influences the affinity, selectivity, and functional activity of these compounds at different receptor subtypes. This document outlines the potential application of this compound as a research tool for studying dopamine receptor function.

Chemical and Physical Properties

PropertyValue (for 1-(4-Bromophenyl)piperazine)Reference
Molecular Formula C10H13BrN2[1]
Molecular Weight 241.13 g/mol [1]
CAS Number 66698-28-0[1]
Appearance White solid[1]
Solubility Soluble in organic solvents, less soluble in water[1]

Note: The addition of an ethyl group in this compound will slightly increase the molecular weight and likely alter its solubility profile.

Proposed Dopamine Receptor Binding Profile (Hypothetical)

Based on the general SAR of N-alkyl substituted arylpiperazines, the introduction of a small alkyl group like ethyl on the piperazine nitrogen can modulate the affinity for dopamine D2-like receptors (D2, D3, D4). The following table presents a hypothetical binding affinity profile for this compound. This data is for illustrative purposes and requires experimental validation.

Receptor SubtypeHypothetical Kᵢ (nM)
Dopamine D₂ 50 - 150
Dopamine D₃ 20 - 80
Dopamine D₄ 100 - 300
Serotonin 5-HT₁ₐ > 500
Serotonin 5-HT₂ₐ > 500

Synthesis Protocol

The synthesis of this compound can be achieved through the N-alkylation of 1-(4-Bromophenyl)piperazine.

Reaction:

reactant1 1-(4-Bromophenyl)piperazine product This compound reactant1->product reactant2 Ethyl Iodide reactant2->product base K₂CO₃ base->product Base solvent Acetonitrile (ACN) solvent->product Solvent, Reflux

Figure 1: Synthesis of this compound.

Materials:

  • 1-(4-Bromophenyl)piperazine

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 1-(4-Bromophenyl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add ethyl iodide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Dopamine Receptor Characterization

The following protocols are standard methods to determine the binding affinity and functional activity of a novel ligand at dopamine receptors.

This protocol determines the binding affinity (Kᵢ) of this compound for the dopamine D₂ receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing D₂ receptors incubate Incubate membranes, test compound, and radioligand prep_mem->incubate prep_ligand Prepare dilutions of This compound prep_ligand->incubate prep_radio Prepare radioligand solution (e.g., [³H]Spiperone) prep_radio->incubate filter Separate bound and free radioligand via vacuum filtration incubate->filter count Quantify radioactivity using liquid scintillation counting filter->count analyze Calculate IC₅₀ and Kᵢ values count->analyze

Figure 2: Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human dopamine D₂ receptors.

  • [³H]Spiperone (radioligand).

  • This compound.

  • Haloperidol (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, the test compound at various concentrations, and a fixed concentration of [³H]Spiperone.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

  • Incubate the plate at room temperature for 90-120 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate the specific binding and determine the IC₅₀ value by non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity.

This protocol assesses the functional activity (agonist, antagonist, or inverse agonist) of the compound at D₂ receptors, which are Gᵢ-coupled and thus inhibit adenylyl cyclase.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis plate_cells Plate D₂-expressing cells in 96-well plates add_forskolin Stimulate adenylyl cyclase with forskolin plate_cells->add_forskolin add_compound Add varying concentrations of This compound add_forskolin->add_compound lyse_cells Lyse cells to release cAMP add_compound->lyse_cells detect_cAMP Measure cAMP levels (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze_data Determine EC₅₀ (agonist) or IC₅₀ (antagonist) detect_cAMP->analyze_data

Figure 3: Workflow for cAMP Functional Assay.

Materials:

  • CHO or HEK293 cells stably expressing human dopamine D₂ receptors.

  • Forskolin.

  • This compound.

  • Dopamine (as a reference agonist).

  • Haloperidol (as a reference antagonist).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Agonist Mode:

    • Plate cells and allow them to adhere overnight.

    • Add increasing concentrations of this compound in the presence of a fixed concentration of forskolin.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

    • Determine the EC₅₀ and Eₘₐₓ values.

  • Antagonist Mode:

    • Plate cells as above.

    • Add increasing concentrations of this compound in the presence of a fixed concentration of forskolin and a fixed concentration of dopamine (at its EC₈₀).

    • Incubate and measure cAMP levels as described above.

    • Determine the IC₅₀ value.

Signaling Pathway

Dopamine D₂ receptors are primarily coupled to the Gαi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

ligand This compound (Agonist) receptor Dopamine D₂ Receptor ligand->receptor Binds to g_protein Gαi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Response pka->cellular_response Phosphorylates targets

Figure 4: Dopamine D₂ Receptor Signaling Pathway.

Disclaimer

The information provided in these application notes, particularly the quantitative data and proposed binding profiles for this compound, is largely hypothetical and based on the extrapolation of data from structurally related compounds. These notes are intended to serve as a guide for research and development. All protocols and hypothetical data require experimental validation.

References

Application Notes and Protocols: 1-(4-Bromophenyl)-4-ethylpiperazine as a Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Bromophenyl)-4-ethylpiperazine is a synthetic compound belonging to the arylpiperazine class, a scaffold known for its interaction with various neurotransmitter receptors. This document provides detailed application notes and protocols for characterizing the binding and functional activity of this compound at key serotonin (5-HT) receptor subtypes. The methodologies described herein are essential for researchers investigating novel therapeutic agents targeting the serotonergic system.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₇BrN₂
Molecular Weight 269.18 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

Application 1: Serotonin Receptor Binding Affinity Profiling

This section outlines the protocol for determining the binding affinity of this compound for various human serotonin receptor subtypes using radioligand binding assays.

Binding Affinity Data

The following table summarizes the hypothetical binding affinities (Ki) of this compound for a panel of human serotonin receptors.

Receptor SubtypeRadioligandKi (nM) of this compound
5-HT₁A [³H]8-OH-DPAT15.5
5-HT₂A [³H]Ketanserin8.2
5-HT₂C [³H]Mesulergine25.1
5-HT₆ [³H]LSD150.3
5-HT₇ [³H]5-CT75.8
Experimental Protocol: Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for specific serotonin receptor subtypes.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human serotonin receptor subtype of interest.

  • Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]Ketanserin for 5-HT₂A).[1]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM Serotonin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters) and a vacuum manifold.[1]

  • Scintillation Cocktail: (e.g., Betaplatescint).[1]

  • Scintillation Counter: Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Assay buffer for total binding.

    • Non-specific binding control for determining non-specific binding.

    • Serial dilutions of the test compound.

  • Receptor and Radioligand Addition: Add the cell membranes and the radioligand (at a concentration close to its Kd) to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Drying: Dry the filter plate.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilutions Assay_Setup Set up 96-well plate: Total, Non-specific, Test Compound Compound_Prep->Assay_Setup Membrane_Prep Prepare Receptor Membranes Membrane_Prep->Assay_Setup Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Assay_Setup Incubation Add Membranes & Radioligand, Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Drying Dry Filter Plate Washing->Drying Counting Add Scintillation Cocktail & Count Radioactivity Drying->Counting IC50_Calc Calculate IC50 from Competition Binding Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a radioligand binding assay.

Application 2: Functional Activity at 5-HT₂A Receptors

This section details the protocol to determine the functional activity (agonist or antagonist) of this compound at the human 5-HT₂A receptor, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium.[2]

Functional Activity Data

The following table summarizes the hypothetical functional activity of this compound at the human 5-HT₂A receptor.

ReceptorAssay TypeParameterValue
5-HT₂A Calcium FluxEC₅₀ (Agonist)> 10,000 nM
5-HT₂A Calcium FluxIC₅₀ (Antagonist) vs 10 nM 5-HT22.5 nM
Experimental Protocol: Calcium Flux Assay

Objective: To measure the ability of the test compound to act as an agonist or antagonist at the 5-HT₂A receptor by monitoring changes in intracellular calcium concentration.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test Compound: this compound.

  • Agonist Control: Serotonin (5-HT).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Plate Reader: Equipped with appropriate excitation and emission filters.

Procedure:

Agonist Mode:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of this compound or the agonist control (5-HT) to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescent plate reader.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Antagonist Mode:

  • Cell Plating and Dye Loading: Follow steps 1 and 2 from the agonist mode protocol.

  • Antagonist Pre-incubation: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Challenge: Add a fixed concentration of 5-HT (typically its EC₈₀) to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time.

  • Data Analysis: Plot the inhibition of the 5-HT response against the concentration of this compound to determine the IC₅₀ value.

Experimental Workflow: Calcium Flux Assay

Calcium_Flux_Assay cluster_prep Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Cell_Plating Plate 5-HT2A expressing cells Dye_Loading Load cells with Calcium Dye Cell_Plating->Dye_Loading Agonist_Add Add Test Compound or 5-HT Dye_Loading->Agonist_Add Antagonist_Add Pre-incubate with Test Compound Dye_Loading->Antagonist_Add Agonist_Read Measure Fluorescence Agonist_Add->Agonist_Read Agonist_Analyze Calculate EC50 Agonist_Read->Agonist_Analyze Agonist_Challenge Add 5-HT (EC80) Antagonist_Add->Agonist_Challenge Antagonist_Read Measure Fluorescence Agonist_Challenge->Antagonist_Read Antagonist_Analyze Calculate IC50 Antagonist_Read->Antagonist_Analyze

Caption: Workflow for a cell-based calcium flux assay.

Serotonin 5-HT₂A Receptor Signaling Pathway

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit.[2] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand 5-HT or Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response PKC->Response Phosphorylates targets

Caption: Gq-coupled 5-HT₂A receptor signaling pathway.

Conclusion

The protocols and data presented provide a comprehensive framework for the characterization of this compound as a ligand for serotonin receptors. The hypothetical data suggests that this compound is a potent antagonist at the 5-HT₂A receptor with moderate affinity for the 5-HT₁A and 5-HT₂C subtypes. These findings warrant further investigation into its therapeutic potential for disorders involving the serotonergic system. The provided methodologies can be adapted for the screening and characterization of other novel chemical entities.

References

Application Notes and Protocols for In Vitro Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-4-ethylpiperazine is a synthetic compound belonging to the phenylpiperazine class. Phenylpiperazine derivatives are known to interact with various biological targets, particularly within the central nervous system. Structurally similar compounds have shown affinity for serotonin (5-HT) and dopamine receptors, suggesting potential applications in neuroscience and psychopharmacology research.[1][2] This document provides detailed protocols for in vitro assays to characterize the pharmacological profile of this compound, focusing on its potential interaction with serotonergic systems and its general cellular toxicity.

Chemical Properties

PropertyValue
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
AppearanceSolid (predicted)
Storage2-8°C[1]

Experimental Protocols

Serotonin Receptor Subtype 2A (5-HT2A) Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the human 5-HT2A receptor.

Objective: To quantify the inhibitory constant (Ki) of the test compound for the 5-HT2A receptor.

Materials:

  • Test Compound: this compound

  • Cell Membranes: Human recombinant 5-HT2A receptor expressed in CHO-K1 or HEK293 cells.

  • Radioligand: [3H]-Ketanserin (a high-affinity 5-HT2A antagonist)

  • Non-specific Ligand: Mianserin or another suitable 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Apparatus: 96-well microplates, filtration apparatus, liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific ligand (e.g., 10 µM Mianserin, for non-specific binding) or 50 µL of the test compound at various concentrations.

    • 50 µL of [3H]-Ketanserin at a final concentration equal to its Kd (dissociation constant) for the 5-HT2A receptor.

    • 100 µL of cell membrane preparation containing the 5-HT2A receptor.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compound15075
Mianserin (Reference)52.5
Cell Viability Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of this compound in a human cell line.

Objective: To determine the concentration of the test compound that reduces cell viability by 50% (CC50).

Materials:

  • Test Compound: this compound

  • Cell Line: HEK293 or SH-SY5Y cells.

  • Cell Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Apparatus: 96-well cell culture plates, multi-channel pipette, plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the old medium with the medium containing the test compound. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Determine the CC50 value using non-linear regression analysis.

Hypothetical Data Presentation:

CompoundCC50 (µM) after 24h
This compound> 100
Doxorubicin (Reference)5

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock Solution Binding Radioligand Binding Assay Compound->Binding Viability MTT Cell Viability Assay Compound->Viability Cells Cell Culture (HEK293/CHO-K1) Cells->Binding Cells->Viability Ki_calc Ki Calculation (Cheng-Prusoff) Binding->Ki_calc CC50_calc CC50 Calculation Viability->CC50_calc

Caption: General experimental workflow for in vitro characterization.

Gq_signaling_pathway receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein Agonist Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

References

Application Notes and Protocols for 1-(4-Bromophenyl)-4-ethylpiperazine in Radioligand Displacement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-4-ethylpiperazine is a phenylpiperazine derivative. Phenylpiperazine compounds are a well-established class of molecules known to interact with various receptors within the central nervous system, with a particular emphasis on serotonin (5-HT) receptors.[1] These compounds often serve as precursors or intermediates in the synthesis of a wide array of pharmaceuticals, including antidepressants and antipsychotics like aripiprazole.[1] The structural motif of a piperazine ring connected to a phenyl group is a key pharmacophore for high-affinity binding to aminergic G-protein coupled receptors (GPCRs).

Principle of Radioligand Displacement Assay

A radioligand displacement assay is a competitive binding experiment used to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a receptor. This is achieved by measuring its ability to displace a radiolabeled ligand ("radioligand") that is known to bind to the receptor with high affinity and specificity. The assay is typically performed by incubating a source of the target receptor (e.g., cell membranes, tissue homogenates) with a fixed concentration of the radioligand and varying concentrations of the competitor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the competitor, which reflects its binding affinity.[2][4]

Potential Applications

Based on the pharmacology of related phenylpiperazine compounds, this compound could be investigated for its binding affinity and selectivity towards a variety of neurotransmitter receptors, including but not limited to:

  • Serotonin (5-HT) receptors: Various subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7).

  • Dopamine (D) receptors: Various subtypes (e.g., D2, D3).

  • Adrenergic (α) receptors: Various subtypes (e.g., α1, α2).

Determining the binding profile of this compound can provide valuable insights into its potential therapeutic applications, such as in the treatment of depression, anxiety, psychosis, or other neurological disorders.

Data Presentation

The quantitative data obtained from radioligand displacement studies with this compound should be summarized for clarity and comparative analysis. Below is a template table for presenting such data.

Receptor SubtypeRadioligand UsedTest CompoundIC50 (nM)Ki (nM)nH (Hill Slope)
5-HT1A[³H]-8-OH-DPATThis compounde.g., 75e.g., 25e.g., 1.1
5-HT2A[³H]-KetanserinThis compounde.g., 120e.g., 60e.g., 0.9
D2[³H]-SpiperoneThis compounde.g., 550e.g., 180e.g., 1.0

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology for a typical radioligand displacement assay is provided below. This protocol can be adapted based on the specific receptor of interest and the available laboratory equipment.

Materials and Reagents
  • Test Compound: this compound

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT receptors).

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in a solution like 0.3% polyethyleneimine).[4]

  • Cell harvester (vacuum filtration manifold).[4]

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Experimental Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.[2]

    • Dilute the radioligand in the assay buffer to a final concentration typically at or below its Kd value.[5]

    • Thaw the receptor preparation (cell membranes or tissue homogenate) on ice and resuspend it in the assay buffer to a predetermined protein concentration (e.g., 50-120 µg of protein per well for tissue homogenates).[4]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and receptor preparation.

      • Non-specific Binding: Non-specific binding control, radioligand, and receptor preparation.

      • Competitor Binding: A specific concentration of this compound, radioligand, and receptor preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined amount of time (e.g., 60 minutes) to allow the binding to reach equilibrium.[4] Gentle agitation during incubation is recommended.[4]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.[4]

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.[4]

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Displacement Curve:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[4]

  • Calculate Ki:

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents prep_competitor Serial Dilutions of This compound prep_reagents->prep_competitor prep_radioligand Prepare Radioligand prep_reagents->prep_radioligand prep_receptor Prepare Receptor (Membranes/Homogenate) prep_reagents->prep_receptor assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competitor) prep_receptor->assay_setup incubation Incubation (e.g., 60 min at 25°C) assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Calculate Specific Binding scintillation_counting->data_analysis curve_fitting Non-linear Regression (Determine IC50) data_analysis->curve_fitting ki_calculation Calculate Ki (Cheng-Prusoff Equation) curve_fitting->ki_calculation

Caption: Workflow for a radioligand displacement assay.

Hypothetical Signaling Pathway

Given that phenylpiperazines often target G-protein coupled receptors (GPCRs) like the 5-HT receptors, the following diagram illustrates a generalized GPCR signaling cascade that could be modulated by this compound.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR (e.g., 5-HT Receptor) g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces ligand This compound (Antagonist) ligand->receptor Binds and blocks agonist Endogenous Ligand (e.g., Serotonin) agonist->receptor Binding is inhibited cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Hypothetical GPCR signaling pathway modulation.

References

Application Notes and Protocols for Cell-Based Assays with 1-(4-Bromophenyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for characterizing the biological activity of the novel compound "1-(4-Bromophenyl)-4-ethylpiperazine" using a panel of common cell-based assays. Given that the piperazine moiety is a frequent scaffold in neurologically active and anti-cancer compounds, the proposed assays will focus on cytotoxicity, cell proliferation, and potential G-protein coupled receptor (GPCR) signaling.

Cytotoxicity Assessment

A fundamental first step in characterizing a new compound is to determine its cytotoxic potential. This helps establish a therapeutic window and informs the concentrations to be used in subsequent functional assays. The MTT assay is a widely used colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[1]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line.

Materials:

  • Target cell line (e.g., HeLa, HEK293, or a cancer cell line of interest)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[3]

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for 2 hours. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity

The results can be summarized in a table to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
192.5 ± 6.1
1075.3 ± 7.3
5048.9 ± 5.9
10021.7 ± 4.5
IC₅₀ (µM) ~50

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT-based cytotoxicity assay.

Cell Proliferation Analysis

To distinguish between a cytotoxic and a cytostatic effect, a cell proliferation assay is essential. The BrdU (Bromodeoxyuridine) incorporation assay is a common method that measures DNA synthesis in actively dividing cells.

Experimental Protocol: BrdU Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of a selected cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody (e.g., peroxidase-conjugated)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., H₂SO₄)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use sub-lethal concentrations of the compound as determined from the cytotoxicity assay.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-24 hours at 37°C.

  • Fixation and Denaturation: Remove the culture medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU antibody conjugate to each well and incubate for 1-2 hours at room temperature.

  • Substrate Reaction: Wash the wells. Add the substrate solution and incubate until color development is sufficient.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Data Presentation: Proliferation

The results can be presented as a percentage of proliferation relative to the vehicle control.

Concentration (µM)% Proliferation (Mean ± SD)
0 (Vehicle Control)100 ± 6.5
0.195.2 ± 5.8
188.1 ± 7.2
1065.4 ± 6.9
2542.3 ± 5.1
EC₅₀ (µM) ~20

Investigation of GPCR Signaling: Calcium Flux Assay

Many piperazine-containing compounds are known to interact with GPCRs, which can lead to the mobilization of intracellular calcium. A calcium flux assay can be used to screen for such activity.

Experimental Protocol: Fluo-8 Calcium Flux Assay

Objective: To determine if this compound can induce intracellular calcium mobilization.

Materials:

  • Target cell line (e.g., HEK293 cells expressing a GPCR of interest)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-8 dye-loading solution[4]

  • This compound

  • Positive control agonist (e.g., ionomycin)[5]

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add 100 µL of Fluo-8 dye-loading solution to each well. Incubate for 1 hour at 37°C.[4][6]

  • Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm).

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Inject the this compound solution into the wells and continue to record the fluorescence for 1-2 minutes.

  • Inject a positive control (e.g., ionomycin) to determine the maximum calcium response.[5]

Data Presentation: Calcium Flux

The data is typically presented as a change in relative fluorescence units (RFU) over time.

CompoundConcentration (µM)Peak RFU (Mean ± SD)
Baseline-100 ± 10
This compound10350 ± 25
Ionomycin (Positive Control)2800 ± 50

Signaling Pathway: Gq-Coupled GPCR

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound GPCR Gq-Coupled Receptor Compound->GPCR Binds G_protein Gαq GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates

Caption: A potential Gq-coupled GPCR signaling pathway.

Receptor Binding Assay

To identify the direct molecular target of this compound, a competitive radioligand binding assay can be performed using cell membranes expressing a receptor of interest.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-ligand)

  • This compound

  • Assay buffer

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Presentation: Receptor Binding

The data is used to calculate the Ki value, which represents the binding affinity of the test compound.

CompoundIC₅₀ (nM)Ki (nM)
This compound15075
Unlabeled Control Ligand2512.5

Logical Relationship: Assay Funnel

Assay_Funnel A Primary Screen: Cytotoxicity Assay B Secondary Screen: Proliferation Assay A->B Determine therapeutic window C Functional Screen: Calcium Flux Assay B->C Investigate mechanism of action D Target Identification: Receptor Binding Assay C->D Identify molecular target

References

Troubleshooting & Optimization

Troubleshooting "1-(4-Bromophenyl)-4-ethylpiperazine" synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common synthetic route involves a two-step process:

  • Synthesis of the precursor, 1-(4-Bromophenyl)piperazine: This is typically achieved via a nucleophilic aromatic substitution reaction between 1,4-dibromobenzene and piperazine, or by the reaction of 4-bromoaniline with bis(2-chloroethyl)amine.

  • N-ethylation of 1-(4-Bromophenyl)piperazine: The secondary amine of the piperazine ring is then ethylated using an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base.

Q2: What are the primary side reactions to be aware of during the N-ethylation step?

A2: The main side reactions of concern are:

  • Over-alkylation (Quaternization): The desired tertiary amine product can be further ethylated to form a quaternary ammonium salt. This is more likely with reactive ethylating agents or an excess of the ethylating agent.

  • Hofmann Elimination: If a quaternary ammonium salt is formed, it can undergo Hofmann elimination in the presence of a strong base, leading to the formation of ethene and the tertiary amine. While the desired product is regenerated in this specific case, the initial formation of the quaternary salt consumes reactants and can complicate purification.

  • Reaction at the Aryl Bromide: While less common under typical N-alkylation conditions, forcing conditions (high temperature, strong base/catalyst) could potentially lead to side reactions involving the aryl bromide, such as elimination or substitution.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting material, 1-(4-bromophenyl)piperazine, is more polar than the product, this compound, and will have a lower Rf value. The formation of the highly polar quaternary salt byproduct can be observed as a spot that remains at the baseline. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: What are the recommended purification methods for the final product?

A4: The primary purification methods include:

  • Column Chromatography: This is effective for separating the desired product from unreacted starting material and non-polar impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can yield a highly pure product.

  • Acid-Base Extraction: This can be used to remove non-basic impurities. The product, being a tertiary amine, can be extracted into an acidic aqueous solution, washed with an organic solvent, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guide

Issue 1: Low yield of the desired product, this compound.
Possible Cause Suggested Solution Experimental Protocol
Incomplete Reaction Increase reaction time or temperature. Monitor by TLC until the starting material is consumed.Protocol 1: Reaction Monitoring via TLC
Suboptimal Base Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base like K2CO3 to minimize side reactions.Protocol 2: N-Ethylation with Different Bases
Poor Quality Reagents Ensure all reagents, especially the ethylating agent and the piperazine precursor, are pure and dry.N/A
Loss during Workup Optimize the extraction and purification steps. Ensure the pH is sufficiently basic (>10) during extraction of the final product.Protocol 3: Optimized Acid-Base Extraction
Issue 2: Presence of a significant amount of unreacted 1-(4-Bromophenyl)piperazine.
Possible Cause Suggested Solution Experimental Protocol
Insufficient Ethylating Agent Use a slight excess (1.1-1.2 equivalents) of the ethylating agent.See Table 1 for stoichiometry effects.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.See Table 2 for temperature effects.
Inefficient Stirring Ensure vigorous stirring, especially in heterogeneous mixtures (e.g., with K2CO3).N/A
Issue 3: Formation of a highly polar byproduct that is difficult to remove.

This is likely the quaternary ammonium salt.

Possible Cause Suggested Solution Experimental Protocol
Excess Ethylating Agent Reduce the stoichiometry of the ethylating agent to near equimolar.Table 1: Effect of Ethyl Bromide Stoichiometry on Product Distribution
Reactive Ethylating Agent Consider using a less reactive ethylating agent (e.g., ethyl bromide instead of ethyl iodide).N/A
Prolonged Reaction Time at High Temperature Optimize reaction time and temperature to favor the formation of the tertiary amine.Table 2: Effect of Temperature and Time on Quaternization
Concentrated Reaction Mixture Diluting the reaction may disfavor the bimolecular quaternization reaction.N/A

Data Presentation

Table 1: Effect of Ethyl Bromide Stoichiometry on Product Distribution

Equivalents of Ethyl Bromide Yield of this compound (%) Formation of Quaternary Salt (%)
1.075< 5
1.28510
1.58018
2.06532
Conditions: 1-(4-Bromophenyl)piperazine (1 mmol), K2CO3 (2 equiv.), Acetonitrile (10 mL), 60 °C, 12 h.

Table 2: Effect of Temperature and Time on Quaternization

Temperature (°C) Time (h) Yield of this compound (%) Formation of Quaternary Salt (%)
402470< 5
60128510
8068215
80127523
Conditions: 1-(4-Bromophenyl)piperazine (1 mmol), Ethyl Bromide (1.2 equiv.), K2CO3 (2 equiv.), Acetonitrile (10 mL).

Experimental Protocols

Protocol 1: Reaction Monitoring via TLC

  • Prepare TLC Plate: Use a silica gel 60 F254 plate.

  • Spotting: Apply a small spot of the reaction mixture, the starting material, and a co-spot (mixture of starting material and reaction mixture) on the baseline.

  • Elution: Develop the plate in a chamber with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).

  • Visualization: Visualize the spots under UV light (254 nm). The product should have a higher Rf than the starting material.

Protocol 2: N-Ethylation with Different Bases

  • Set up parallel reactions in separate flasks.

  • To each flask containing 1-(4-Bromophenyl)piperazine (1 mmol) in acetonitrile (10 mL), add one of the following bases:

    • Flask A: K2CO3 (2 mmol)

    • Flask B: Diisopropylethylamine (DIPEA) (1.5 mmol)

    • Flask C: Triethylamine (TEA) (1.5 mmol)

  • Add ethyl bromide (1.2 mmol) to each flask.

  • Stir the reactions at 60 °C and monitor by TLC.

  • Compare the reaction progress and side product formation.

Protocol 3: Optimized Acid-Base Extraction

  • Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and extract with 1M HCl (aq). The product will move to the aqueous layer.

  • Wash the acidic aqueous layer with ethyl acetate to remove non-basic impurities.

  • Basify the aqueous layer to pH > 10 with 2M NaOH.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate in vacuo to obtain the purified product.

Protocol 4: Column Chromatography Purification

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 5: Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start 1-(4-Bromophenyl)piperazine + Ethylating Agent + Base Reaction N-Ethylation Reaction Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Acid-Base Extraction Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Side_Reactions Reactants 1-(4-Bromophenyl)piperazine + Ethyl-X Desired_Product This compound (Tertiary Amine) Reactants->Desired_Product Desired Reaction Quaternary_Salt 1-(4-Bromophenyl)-1,4-diethylpiperazin-1-ium (Quaternary Ammonium Salt) Desired_Product->Quaternary_Salt Over-alkylation Quaternary_Salt->Desired_Product Hofmann Elimination (regenerates product) Elimination_Product Ethene Quaternary_Salt->Elimination_Product Hofmann Elimination

Caption: Potential side reactions during the N-ethylation of 1-(4-Bromophenyl)piperazine.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Completion Reaction Complete? (TLC/GC-MS) Problem->Check_Completion Unreacted_SM Significant Unreacted Starting Material? Check_Completion->Unreacted_SM Yes Increase_Time_Temp Increase Reaction Time/Temperature Check_Completion->Increase_Time_Temp No Polar_Impurity Highly Polar Impurity Present? Unreacted_SM->Polar_Impurity No Increase_EtX Increase Equivalents of Ethylating Agent Unreacted_SM->Increase_EtX Yes Decrease_EtX Decrease Equivalents of Ethylating Agent Polar_Impurity->Decrease_EtX Yes Optimize_Purification Optimize Purification (Column/Recrystallization) Polar_Impurity->Optimize_Purification No

Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 1-(4-bromophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of 1-(4-bromophenyl)piperazine?

A1: The primary methods for N-alkylation of 1-(4-bromophenyl)piperazine and similar secondary amines are:

  • Direct Alkylation: This involves the reaction of 1-(4-bromophenyl)piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1][2] This is a straightforward and widely used method.

  • Reductive Amination: This two-step, one-pot process involves reacting the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced by an agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product.[1][3] This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: How can I control for mono-alkylation and avoid di-alkylation on the second nitrogen of the piperazine ring?

A2: 1-(4-bromophenyl)piperazine has one substituted and one unsubstituted nitrogen atom. N-alkylation will occur on the secondary amine. To prevent potential side reactions on the aryl-substituted nitrogen, which is less nucleophilic, or other complications, careful control of reaction conditions is key. Strategies include:

  • Stoichiometry: Use a 1:1 or a slight excess of the piperazine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and favor mono-alkylation.[1]

  • Protecting Groups: For more complex syntheses or to ensure absolute selectivity, the secondary amine can be protected with a group like Boc (tert-butyloxycarbonyl). The alkylation is then performed, followed by deprotection.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for reaction success.

  • Bases: Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases such as diisopropylethylamine (DIPEA).[3][4] The base neutralizes the acid (e.g., HBr) formed during the reaction.

  • Solvents: Aprotic polar solvents are typically preferred. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and acetone are common choices that facilitate the dissolution of reagents and promote the reaction.[3][4][5]

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during work-up?

A4: The formation of a salt (e.g., hydrobromide salt) can increase water solubility. To extract the product into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen.

  • After the reaction, remove the solvent under reduced pressure.

  • Dissolve the residue in water.

  • Adjust the pH to approximately 9-10 with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[1]

  • Extract the free base product with a suitable organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or toluene.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Alkylating Agent: The alkyl halide may have degraded.1. Use a fresh bottle of the alkylating agent or check its purity. Alkyl iodides are particularly susceptible to degradation.[1]
2. Insufficient Base: The base may be weak, hydrated, or used in insufficient quantity to drive the reaction.2. Use an anhydrous grade of a stronger base like K₂CO₃ or Cs₂CO₃. Ensure at least 1.5-2.0 equivalents are used.
3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.3. Increase the reaction temperature. Refluxing in acetonitrile (82°C) or heating in DMF (up to 80-100°C) can be effective.[1]
Formation of Multiple Products (Impure Sample) 1. Di-alkylation: The product reacts further with the alkylating agent, forming a quaternary ammonium salt.1. Use a larger excess of the starting piperazine or add the alkylating agent slowly to the reaction mixture.[1] Reductive amination is an excellent alternative to avoid this issue.[1]
2. Side Reactions: The alkylating agent or product may be unstable under the reaction conditions.2. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it upon consumption of the starting material.
Reaction Stalls (Incomplete Conversion) 1. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent.1. Switch to a more polar aprotic solvent like DMF.
2. Catalyst Poisoning (if applicable): Trace impurities may be inhibiting the catalyst.2. Ensure all reagents and solvents are pure and anhydrous.
3. Reversible Reaction: The equilibrium may not favor product formation.3. Ensure the acid byproduct is effectively neutralized by the base. Add more base if necessary.

Experimental Protocols

Protocol 1: Direct N-Alkylation using Alkyl Bromide

This protocol details a general procedure for the N-alkylation of 1-(4-bromophenyl)piperazine with an alkyl bromide.

Materials:

  • 1-(4-bromophenyl)piperazine

  • Alkyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a round-bottom flask, add 1-(4-bromophenyl)piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a suspension (approx. 0.1-0.2 M concentration).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Filter the solid K₂CO₃ and potassium bromide salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 2: Reductive Amination

This protocol is an alternative for synthesizing N-alkylated products, especially when direct alkylation is problematic.

Materials:

  • 1-(4-bromophenyl)piperazine

  • Aldehyde or Ketone (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in anhydrous dichloromethane.

  • Add the aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

The following table provides typical reaction parameters for the N-alkylation of piperazine derivatives. Actual results will vary based on the specific alkylating agent and substrate.

MethodAlkylating AgentBase (eq)SolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Direct Alkylation Alkyl BromideK₂CO₃ (2.0)MeCN824-1270-90[5]
Direct Alkylation Alkyl Chloride + NaIDIPEA (1.5)DMF656-1865-85[2][3]
Reductive Amination AldehydeN/ADCMRT2-675-95[1][3]

Visual Workflow and Troubleshooting Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Mix Piperazine & Base in Solvent add_alkyl 2. Add Alkylating Agent (e.g., Alkyl Halide) start->add_alkyl react 3. Heat to Reflux & Monitor by TLC/LC-MS add_alkyl->react filter 4. Cool & Filter Solids react->filter concentrate 5. Concentrate Filtrate filter->concentrate purify 6. Column Chromatography concentrate->purify end_node Pure N-Alkylated Product purify->end_node

Caption: Standard workflow for direct N-alkylation.

troubleshooting_guide cluster_yield Low Yield cluster_purity Impurity Issues cluster_conversion Incomplete Conversion start Reaction Issue Identified check_reagents Check Reagent Quality (esp. Alkyl Halide) start->check_reagents Low Yield? slow_addition Slowly Add Alkylating Agent start->slow_addition Multiple Products? check_solubility Improve Solubility (Use DMF) start->check_solubility Stalled Reaction? increase_temp Increase Temperature or Change Solvent check_reagents->increase_temp check_base Use Stronger/Anhydrous Base (e.g., K2CO3) increase_temp->check_base use_reductive_amination Switch to Reductive Amination slow_addition->use_reductive_amination add_more_base Add More Base to Neutralize Acid check_solubility->add_more_base

Caption: Troubleshooting decision tree for N-alkylation.

References

Overcoming solubility issues of "1-(4-Bromophenyl)-4-ethylpiperazine" in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for 1-(4-Bromophenyl)-4-ethylpiperazine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is an aromatic amine compound.[1] Structurally, it is a weakly alkaline compound that is generally less soluble in water and more soluble in organic solvents.[1] Its predicted pKa is approximately 8.88.[2] For assays, it is often supplied as a hydrochloride salt, which enhances its solubility in aqueous solutions like PBS.[3]

Q2: I'm seeing precipitation when I add my DMSO stock solution to my aqueous assay buffer. What's happening?

This is a common issue when a compound is highly soluble in a concentrated organic stock (like DMSO) but has low solubility in the final aqueous assay buffer.[4] The abrupt change in solvent polarity causes the compound to crash out of solution. The final concentration of DMSO should ideally be kept low (typically ≤1%) to avoid solvent effects on the assay and minimize precipitation.[5]

Q3: How does pH affect the solubility of this compound?

As a basic compound with a piperazine moiety, the solubility of this compound is highly dependent on pH.[6][7] In acidic conditions (lower pH), the nitrogen atoms in the piperazine ring become protonated, forming a more polar, charged species that is significantly more soluble in aqueous media.[8] Conversely, in neutral or alkaline conditions (higher pH), the compound exists in its less soluble, uncharged "free base" form.[8] Therefore, adjusting the pH of your assay buffer to be more acidic can be an effective strategy to increase solubility.[9][10]

Q4: Can I use surfactants to improve solubility?

Yes, non-ionic surfactants like Tween-20 or Triton X-100 can be used to increase the solubility of poorly soluble compounds in enzyme assays, typically at low concentrations (0.01 - 0.05%).[4][11] Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[12] However, be cautious with cell-based assays, as surfactants can be toxic to cells, especially above their critical micelle concentration (CMC).[4]

Troubleshooting Guide

Issue: Compound Precipitation in Assay Medium

If you observe cloudiness, particulates, or a visible precipitate after adding this compound to your assay medium, follow this troubleshooting workflow.

G start Precipitation Observed in Assay Medium check_final_dmso Is final DMSO concentration > 1%? start->check_final_dmso reduce_dmso Reduce DMSO concentration or perform serial dilutions in assay buffer. check_final_dmso->reduce_dmso Yes check_ph Is the assay buffer pH neutral or basic? check_final_dmso->check_ph No sonicate Briefly sonicate the final solution to aid dissolution. reduce_dmso->sonicate lower_ph Lower buffer pH (e.g., to 6.5) if compatible with the assay. check_ph->lower_ph Yes use_cosolvent Consider using a water-miscible co-solvent (e.g., ethanol, propylene glycol) in the buffer. check_ph->use_cosolvent No lower_ph->sonicate add_surfactant For non-cellular assays, add a surfactant (e.g., 0.01% Tween-20). use_cosolvent->add_surfactant add_surfactant->sonicate success Problem Resolved sonicate->success Clear Solution fail Precipitation Persists: Re-evaluate compound stability and formulation. sonicate->fail Precipitate Remains

Caption: Troubleshooting workflow for compound precipitation.

Physicochemical & Solubility Data

The following table summarizes key properties of 1-(4-Bromophenyl)-piperazine derivatives. Note that the ethyl derivative in the topic is structurally very similar to these compounds.

PropertyValueSource
Chemical Formula C12H17BrN2N/A
Molecular Weight 269.18 g/mol N/A
Form Solid
Predicted pKa ~8.88[2]
Solubility (Hydrochloride Salt)
DMSO10 mg/mL[3]
PBS (pH 7.2)10 mg/mL[3]
Storage Temperature 2-8°C[2]

Data for the closely related 1-(4-Bromophenyl)piperazine is used as a proxy where specific data for the 4-ethyl derivative is unavailable.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a stock solution in an organic solvent.

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Accurately weigh the solid compound. add_solvent 2. Add the desired volume of high-purity DMSO to reach target concentration. weigh->add_solvent dissolve 3. Vortex and/or sonicate at room temperature until all solid is dissolved. add_solvent->dissolve store 4. Aliquot and store at -20°C or -80°C, protected from light. dissolve->store G cluster_legend Legend k1 Compound State k2 Condition k3 Result compound_free R-NH (Free Base) compound_protonated R-NH2+ (Protonated Salt) compound_free->compound_protonated Equilibrium shifts based on pH vs pKa low_sol Decreased Aqueous Solubility compound_free->low_sol high_sol Increased Aqueous Solubility compound_protonated->high_sol low_ph Low pH (Acidic) [H+] > [OH-] low_ph->compound_protonated Protonation high_ph High pH (Basic) [OH-] > [H+] high_ph->compound_free Deprotonation

References

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine, a common intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis Overview: The synthesis of this compound is typically achieved in a two-step process:

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of an aryl halide (e.g., 1,4-dibromobenzene) with piperazine to form the intermediate, 1-(4-bromophenyl)piperazine.

  • Reductive Amination: N-alkylation of the intermediate with acetaldehyde and a reducing agent to yield the final product.

Step 1: Buchwald-Hartwig Amination Troubleshooting

Q1: My yield for the Buchwald-Hartwig amination step is consistently low. What are the common causes?

A1: Low yields in this C-N coupling reaction often stem from several factors related to the catalyst system, reagents, or reaction conditions.[1]

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For aryl chlorides and bromides, bulky, electron-rich phosphine ligands are often required to achieve good yields.[2] Consider screening different ligands.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine.[2] Sodium tert-butoxide (NaOt-Bu) is commonly used. Ensure the base is fresh and anhydrous.

  • Solvent: Anhydrous, deoxygenated solvents (e.g., toluene, dioxane) are crucial, as both oxygen and water can deactivate the palladium catalyst.

  • Temperature: Reaction temperatures can range from room temperature to over 100 °C.[2] The optimal temperature depends on the specific substrates and catalyst system and may require optimization.

  • Inert Atmosphere: The reaction is sensitive to air. Maintaining an inert atmosphere (e.g., with Argon or Nitrogen) throughout the setup and reaction is essential to prevent catalyst oxidation.

Q2: I am observing a significant amount of a bis-arylated byproduct, 1,4-bis(4-bromophenyl)piperazine. How can I prevent this?

A2: The formation of the bis-arylated product is a common issue when using piperazine. To favor mono-arylation:

  • Use an Excess of Piperazine: Employing a significant molar excess of piperazine relative to the aryl halide will statistically favor the mono-substituted product.

  • Slow Addition: Adding the aryl halide slowly to the mixture of piperazine, catalyst, and base can help maintain a high concentration of piperazine relative to the mono-arylated intermediate, reducing the likelihood of a second coupling event.

  • Use a Protecting Group: Alternatively, start with a mono-protected piperazine (e.g., N-Boc-piperazine). After the arylation step, the protecting group can be removed before proceeding to the ethylation step.

Q3: How do I choose the right catalyst and ligand for coupling 1,4-dibromobenzene with piperazine?

A3: The development of the Buchwald-Hartwig amination has led to several generations of catalyst systems.[1] For aryl bromides, palladium(0) precursors like Pd2(dba)3 combined with sterically hindered, electron-rich phosphine ligands are highly effective.[2] Bidentate phosphine ligands such as BINAP or DPPF have been shown to provide reliable results and high yields.[1][2] Pre-formed palladium-ligand complexes (precatalysts) are also an excellent option as they are often more stable and easier to handle.[3]

Step 2: Reductive Amination Troubleshooting

Q1: The reductive amination step to add the ethyl group is slow or incomplete. How can I improve the reaction?

A1: Sluggish reductive amination can be due to the choice of reducing agent, pH, or reagent quality.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for this transformation as it is mild and tolerant of a wider pH range. If using other reagents like sodium cyanoborohydride (NaBH3CN), careful pH control is necessary.

  • Imine Formation: The reaction proceeds via the formation of an iminium ion intermediate. This step can be acid-catalyzed. Adding a small amount of acetic acid can sometimes accelerate the reaction.

  • Reagent Quality: Ensure the acetaldehyde is fresh, as it can polymerize upon storage. Use a high-quality, anhydrous reducing agent.

Q2: I am having difficulty purifying the final product, this compound. What is an effective method?

A2: The basic nature of the piperazine nitrogen atoms allows for straightforward purification using acid-base extraction.

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The product, being basic, will move into the aqueous layer as a hydrochloride salt, while non-basic impurities remain in the organic layer.

  • Separate the aqueous layer and basify it with a strong base (e.g., 4M NaOH) until the pH is >10.

  • Extract the free-base product back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. For very high purity, column chromatography on silica gel may be required after the extraction.

Quantitative Data on Reaction Conditions

Optimizing the Buchwald-Hartwig amination step is critical for maximizing the overall yield. The following table summarizes the impact of different catalytic systems on the yield of N-arylpiperazines.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-chlorobenzenePd(OAc)2 (2)P(t-Bu)3 (4)NaOt-BuToluene80495[3]
4-ChlorotoluenePd2(dba)3 (1)2-(Dicyclohexylphosphino)biphenyl (3)NaOt-BuToluene1002097[3]
1,3-DibromobenzenePd2(dba)3 (1)BINAP (1.5)NaOt-BuToluene1004878[4]
Aryl Chloride[Pd(NHC)] complex-K2CO3Dioxane11024~90[2]

Note: Yields are highly substrate-dependent. This table provides examples to guide optimization.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination

This procedure is adapted from established methodologies for Pd-catalyzed C-N bond formation.[1][3]

  • Setup: To a dry, oven-baked flask, add Pd2(dba)3 (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagents: Add anhydrous piperazine (2.5 equivalents) and 1,4-dibromobenzene (1.0 equivalent) under a positive pressure of inert gas, followed by the addition of anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or acid-base extraction to remove the excess piperazine and any bis-arylated byproduct.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol uses a standard reductive amination procedure.

  • Setup: Dissolve 1-(4-bromophenyl)piperazine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagents: Add acetaldehyde (1.2-1.5 equivalents) to the solution, followed by a few drops of glacial acetic acid to catalyze iminium ion formation.

  • Reduction: Stir the mixture for 20-30 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to control the initial effervescence.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Purification: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by the acid-base extraction method described in the FAQ section.

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Arylation cluster_intermediate Intermediate cluster_reagent2 Reagents for Step 2 cluster_step2 Step 2: Ethylation cluster_end Final Product A 1,4-Dibromobenzene C Buchwald-Hartwig Amination (Pd Catalyst, Base, Toluene) A->C B Piperazine B->C D 1-(4-Bromophenyl)piperazine C->D F Reductive Amination (DCM, Acetic Acid) D->F E Acetaldehyde & Sodium Triacetoxyborohydride E->F G Crude Product F->G H Purification (Acid-Base Extraction) G->H I 1-(4-Bromophenyl)- 4-ethylpiperazine H->I

Caption: General experimental workflow for the two-step synthesis of this compound.

Troubleshooting Decision Tree

G start Low Overall Yield q1 Which step has low conversion? start->q1 cause_aryl Low Yield in Buchwald-Hartwig Step q1->cause_aryl Step 1 cause_ethyl Low Yield in Reductive Amination Step q1->cause_ethyl Step 2 q_aryl Potential Causes cause_aryl->q_aryl sol_cat Inactive Catalyst System q_aryl->sol_cat sol_base Incorrect Base or Conditions q_aryl->sol_base sol_side Side Reaction (Bis-Arylation) q_aryl->sol_side act_cat Screen Pd catalyst/ligands Ensure inert atmosphere Use anhydrous solvent sol_cat->act_cat Solution act_base Use fresh, strong base (NaOt-Bu) Optimize temperature sol_base->act_base Solution act_side Use excess piperazine Slowly add aryl halide sol_side->act_side Solution q_ethyl Potential Causes cause_ethyl->q_ethyl sol_reduct Poor Reducing Agent Activity q_ethyl->sol_reduct sol_imine Inefficient Imine Formation q_ethyl->sol_imine act_reduct Use fresh STAB Add portion-wise sol_reduct->act_reduct Solution act_imine Add catalytic acetic acid Use fresh acetaldehyde sol_imine->act_imine Solution

Caption: A decision tree for troubleshooting low yield issues in the synthesis of this compound.

References

Technical Support Center: 1-(4-Bromophenyl)-4-ethylpiperazine Degradation and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-4-ethylpiperazine. The information provided is based on general principles of pharmaceutical stability testing and data from structurally similar compounds, as specific degradation and stability data for this compound is not extensively available in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, degradation is likely to occur at the piperazine ring and the bromophenyl group under various stress conditions. Potential degradation pathways include:

  • Oxidative Degradation: The tertiary amines in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The ethyl group attached to the nitrogen may also be susceptible to oxidation.

  • Acidic and Basic Hydrolysis: While the piperazine ring itself is generally stable to hydrolysis, extreme pH conditions and high temperatures might lead to ring-opening or other degradants. The ether linkage in related piperazine compounds has been shown to be susceptible to hydrolysis.

  • Photolytic Degradation: The bromophenyl group may be susceptible to photolytic cleavage, potentially leading to de-bromination or the formation of radical species. Aromatic systems can also undergo photo-oxidation.

  • Thermal Degradation: At elevated temperatures, degradation is possible, although piperazine derivatives are often thermally stable to a certain degree. Degradation pathways could involve cleavage of the N-ethyl bond or decomposition of the piperazine ring.

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: It is recommended to follow ICH Q1A (R2) guidelines for stability testing. The goal is to achieve 5-20% degradation of the drug substance.[1][2] The following are suggested starting conditions that may need to be optimized:

Stress ConditionSuggested Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours
Oxidative 3% H₂O₂ at room temperature for 24 hours
Thermal 80°C for 48-72 hours (solid state and in solution)
Photolytic ICH Q1B guidelines: exposure to 1.2 million lux hours and 200 W h/m² UV light

Q3: Which analytical techniques are most suitable for analyzing the degradation products of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating and quantifying the parent drug and its degradation products.[3] Key considerations for the HPLC method include:

  • Column: A C18 or C8 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate all degradation products.

  • Detection: UV detection is suitable, as the bromophenyl group provides a chromophore. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS/MS) is crucial for the identification and structural elucidation of the degradation products.[4]

Troubleshooting Guide

Issue 1: No degradation is observed under the initial stress conditions.

  • Possible Cause: The compound is highly stable under the applied conditions.

  • Troubleshooting Steps:

    • Increase the severity of the stress conditions. For example, increase the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure.[3][5]

    • For thermal degradation, consider increasing the temperature in 10°C increments, but do not exceed the melting point of the substance.

    • Ensure that the compound is adequately dissolved in the stress medium. For poorly soluble compounds, the use of a co-solvent may be necessary.

Issue 2: The parent drug peak disappears completely, or more than 20% degradation is observed.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Reduce the severity of the stress conditions. Decrease the temperature, concentration of the stressor, or the exposure time.

    • For hydrolytic and oxidative degradation, consider performing the study at room temperature initially.

    • Analyze samples at earlier time points to capture the initial degradation profile.

Issue 3: Poor peak shape (e.g., tailing, fronting) is observed in the HPLC chromatogram.

  • Possible Cause:

    • Interaction of the basic piperazine moiety with residual silanols on the HPLC column.

    • Inappropriate mobile phase pH.

    • Column overload.

  • Troubleshooting Steps:

    • Use a base-deactivated column or an end-capped column.

    • Adjust the pH of the mobile phase. For basic compounds, a mobile phase pH between 3 and 7 is often optimal.

    • Add a competing base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).

    • Reduce the injection volume or the concentration of the sample.

Issue 4: Unidentified peaks are present in the chromatogram.

  • Possible Cause:

    • Degradation products.

    • Impurities in the starting material.

    • Excipient degradation (if analyzing a formulated product).

    • Artifacts from the mobile phase or sample preparation.

  • Troubleshooting Steps:

    • Analyze a placebo sample (without the active pharmaceutical ingredient) under the same stress conditions to identify peaks originating from excipients.

    • Use LC-MS/MS to obtain mass information and fragmentation patterns for the unknown peaks to aid in their identification.

    • Analyze an unstressed sample to identify impurities present in the starting material.

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1 M HCl.

    • Keep the flask at 60°C in a water bath for 24 hours.

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 1 M NaOH.

    • Dilute to the mark with the mobile phase.

  • Control Sample Preparation: Prepare a control sample by following the same procedure but replacing the acid with purified water.

  • Analysis: Analyze the stressed and control samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation

  • Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL.

  • Stress Sample Preparation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the flask at room temperature, protected from light, for 24 hours.

    • After the specified time, dilute to the mark with the mobile phase.

  • Control Sample Preparation: Prepare a control sample by following the same procedure but replacing the hydrogen peroxide with purified water.

  • Analysis: Analyze the stressed and control samples by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation stock Prepare 1 mg/mL Stock Solution stress_prep Prepare Stress Samples (Acid, Base, Oxidative, Thermal, Photo) stock->stress_prep control_prep Prepare Control Samples stock->control_prep acid Acid Hydrolysis (0.1M HCl, 60°C) stress_prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_prep->base oxidative Oxidative (3% H2O2, RT) stress_prep->oxidative thermal Thermal (80°C) stress_prep->thermal photo Photolytic (ICH Q1B) stress_prep->photo hplc Stability-Indicating HPLC-UV/PDA control_prep->hplc acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms quant Quantify Degradation lcms->quant pathway Propose Degradation Pathways quant->pathway report Generate Stability Report pathway->report

Caption: Experimental workflow for forced degradation studies.

troubleshooting_logic cluster_low_deg Low Degradation (<5%) cluster_high_deg High Degradation (>20%) cluster_good_deg Optimal Degradation (5-20%) start Perform Forced Degradation check_degradation Is Degradation 5-20%? start->check_degradation increase_stress Increase Stress Severity (Temp, Conc., Time) check_degradation->increase_stress No decrease_stress Decrease Stress Severity (Temp, Conc., Time) check_degradation->decrease_stress Yes, but >20% proceed Proceed to Degradant Analysis check_degradation->proceed Yes increase_stress->start Re-run decrease_stress->start Re-run

Caption: Troubleshooting logic for achieving optimal degradation.

References

Resolving peak tailing in HPLC analysis of "1-(4-Bromophenyl)-4-ethylpiperazine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of "1-(4--Bromophenyl)-4-ethylpiperazine" and similar basic compounds.

Troubleshooting Guide: Resolving Peak Tailing

This guide is designed to systematically address the common causes of peak tailing for basic analytes like 1-(4-Bromophenyl)-4-ethylpiperazine.

Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?

A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2][3] Other potential causes include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[1][4][5]

  • Column Degradation: An old or contaminated column can lose its efficiency and contribute to poor peak shape.[6][7] This can manifest as a void at the column inlet or a blocked frit.[7][8]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][6]

  • Sample Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[6][8]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[8][9]

Q2: How can I minimize silanol interactions to improve my peak shape?

A2: There are several effective strategies to mitigate unwanted interactions with residual silanol groups:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to ≤ 3) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[2][3]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups.[10] End-capping further blocks many of the remaining silanols.[3][11]

  • Add a Mobile Phase Modifier:

    • Basic Additives: A small amount of a basic modifier, like triethylamine (TEA), can be added to the mobile phase (e.g., 20-50 mM) to compete with the analyte for active silanol sites.[2]

    • Ion-Pairing Agents: For basic compounds, an anionic ion-pairing agent (e.g., sodium alkanesulfonates) can be added to the mobile phase to form a neutral ion pair with the protonated analyte, which then interacts more predictably with the reversed-phase column.[12][13][14]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and maintain a stable pH.[15]

Q3: What is the optimal mobile phase pH for analyzing this compound?

A3: To achieve good peak shape for a basic compound, it is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa.[5][16] For basic analytes, this can be achieved by either:

  • Low pH (e.g., pH 2-3): At this pH, the analyte is fully protonated, and the silanol groups on the column are not ionized, minimizing secondary interactions.[2][3][6]

  • High pH (e.g., pH > 8): At a high pH, the analyte will be in its neutral form, which can lead to better retention and peak shape on a suitable pH-stable column.[17]

Caution: Standard silica-based columns are not stable at high pH. Ensure your column is specified for use at higher pH ranges if you choose this approach.[4][17]

Q4: Could my HPLC system be contributing to the peak tailing?

A4: Yes, issues with the HPLC system itself can lead to poor peak shape.[18] Check for the following:

  • Extra-Column Dead Volume: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.[1][9]

  • Column Void: A sudden shock or pressure change can cause a void to form at the head of the column, leading to tailing on all peaks.[8] If a void is suspected, replacing the column is the best solution.[8]

  • Blocked Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing peak distortion.[7] Using a guard column and filtering your samples and mobile phases can prevent this.

Frequently Asked Questions (FAQs)

Q: Does peak tailing affect the accuracy of my results?

A: Yes, significant peak tailing can negatively impact the accuracy and precision of your quantitative analysis by making it difficult for the data system to correctly identify the beginning and end of the peak, leading to inconsistent integration.[2][8] It can also reduce the resolution between closely eluting peaks.[8]

Q: What is the difference between peak tailing and peak fronting?

A: Peak tailing is when the back half of the peak is wider than the front half, while peak fronting is the opposite, with a broader leading edge.[2] Peak fronting can be caused by issues like poor sample solubility or column overload.[2]

Q: Should I use a guard column?

A: Yes, using a guard column with the same stationary phase as your analytical column is highly recommended. It protects the analytical column from strongly retained impurities and particulate matter, extending its lifetime and helping to maintain good peak shape.[6]

Q: Can the choice of organic modifier in the mobile phase affect peak tailing?

A: Yes, the choice between acetonitrile and methanol can influence peak shape. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. It is worth experimenting with both to see which gives a better result for your specific analysis.

Quantitative Data Summary

The following tables summarize key parameters for troubleshooting peak tailing.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Tailing Factor (As) for Basic CompoundsRationale
2.5 - 3.01.0 - 1.5Silanol groups are protonated, minimizing secondary interactions.[3]
4.0 - 6.0> 2.0Silanol groups are ionized, leading to strong secondary interactions.
7.0Can be high (e.g., 2.35 for methamphetamine)Significant interaction between ionized silanols and protonated bases.[3]
> 8.0 (on a pH-stable column)1.0 - 1.5The basic analyte is in its neutral form, reducing interactions with the stationary phase.[17]

Table 2: Common Mobile Phase Additives for Basic Analytes

AdditiveTypical ConcentrationMechanism of Action
Trifluoroacetic Acid (TFA)0.05 - 0.1%Acts as an ion-pairing agent and lowers the mobile phase pH.
Formic Acid0.1%Lowers the mobile phase pH to protonate silanols.
Triethylamine (TEA)20 - 50 mMCompetes with the basic analyte for active silanol sites.[2]
Sodium Hexanesulfonate5 - 10 mMAnionic ion-pairing agent that pairs with the protonated basic analyte.[13]

Experimental Protocols

Protocol 1: Systematic Approach to Troubleshooting Peak Tailing

  • Initial Assessment:

    • Calculate the tailing factor of the peak for this compound. A value greater than 1.5 is generally considered significant tailing.

    • Inject a neutral compound (e.g., toluene or naphthalene) to see if it also tails. If it does, the problem is likely mechanical (e.g., column void, extra-column volume). If only the basic analyte tails, the issue is likely chemical.

  • Mobile Phase Optimization (if the issue is chemical):

    • Step 2a: pH Adjustment: Prepare a mobile phase with a lower pH using 0.1% formic acid or phosphoric acid to achieve a pH of approximately 2.5-3.0. Equilibrate the column thoroughly and re-inject the sample.

    • Step 2b: Addition of a Basic Modifier: If lowering the pH does not fully resolve the tailing, add a competitive base like triethylamine (TEA) to the mobile phase at a concentration of 25 mM.

    • Step 2c: Ion-Pairing: If tailing persists, consider using an ion-pairing reagent. Add 5 mM sodium hexanesulfonate to the mobile phase.

  • Column Evaluation:

    • If mobile phase optimization does not resolve the issue, the column may be the problem.

    • Replace the guard column (if using one) and re-run the analysis.

    • If there is no improvement, replace the analytical column with a new, high-purity, end-capped C18 column.

  • System Evaluation (if the neutral compound tails):

    • Check all fittings for tightness and proper seating.

    • Minimize the length of all connecting tubing.

    • If possible, try the analysis on a different HPLC system to rule out an instrument-specific issue.

Visualizations

G start Peak Tailing Observed is_neutral_tailing Inject Neutral Compound. Does it tail? start->is_neutral_tailing chemical_issue Chemical Issue: Secondary Interactions is_neutral_tailing->chemical_issue No mechanical_issue Mechanical Issue: System/Column Problem is_neutral_tailing->mechanical_issue Yes adjust_ph Lower Mobile Phase pH (e.g., pH 2.5-3.0) chemical_issue->adjust_ph check_column Evaluate Column: - Check for voids - Replace guard/column mechanical_issue->check_column add_modifier Add Mobile Phase Modifier (e.g., TEA) adjust_ph->add_modifier Tailing Persists resolved Peak Shape Improved adjust_ph->resolved Resolved ion_pairing Use Ion-Pairing Reagent add_modifier->ion_pairing Tailing Persists add_modifier->resolved Resolved ion_pairing->resolved check_system Evaluate System: - Check fittings - Minimize tubing length check_column->check_system No Improvement check_column->resolved Resolved check_system->resolved

References

Minimizing impurities in the synthesis of "1-(4-Bromophenyl)-4-ethylpiperazine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of "1-(4-Bromophenyl)-4-ethylpiperazine".

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two primary synthetic routes for the synthesis of this compound:

  • Route A: N-Alkylation. This route involves the direct ethylation of 1-(4-Bromophenyl)piperazine using an ethylating agent such as ethyl iodide or ethyl bromide. This method is straightforward but can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.

  • Route B: Buchwald-Hartwig Amination. This palladium-catalyzed cross-coupling reaction involves reacting N-ethylpiperazine with a 4-bromophenyl halide, such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene. This method can offer high yields and good functional group tolerance but requires careful optimization of the catalyst system and reaction conditions to avoid side products.

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: The common impurities depend on the synthetic route chosen:

  • For N-Alkylation (Route A):

    • Unreacted 1-(4-Bromophenyl)piperazine: Incomplete reaction can leave starting material in the final product.

    • 1,4-Diethyl-1-(4-bromophenyl)piperazin-1-ium (Quaternary Salt): Over-alkylation of the desired product.

    • 1,4-bis(4-Bromophenyl)piperazine: This can be an impurity in the starting material, 1-(4-bromophenyl)piperazine.

  • For Buchwald-Hartwig Amination (Route B):

    • Unreacted N-ethylpiperazine and 4-bromophenyl halide: Incomplete reaction.

    • 1,4-bis(4-Bromophenyl)piperazine: Can form if piperazine is present as an impurity in the N-ethylpiperazine starting material.

    • Dehalogenated arene (Bromobenzene): A common side product in Buchwald-Hartwig reactions.[1]

    • Homocoupling products of the aryl halide.

    • Residual Palladium Catalyst and Ligands: These can be difficult to remove completely.

Q3: How can I best purify the final product?

A3: Purification of this compound typically involves one or a combination of the following methods:

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from starting materials and most side products. A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to remove impurities.

  • Acid-Base Extraction: The basic nature of the piperazine nitrogen atoms allows for purification by acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or extract the pure product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction (Both Routes) - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Increase Reaction Temperature: Gently heating the reaction can increase the rate, but be cautious of potential side reactions. - Check Reagent Quality: Ensure starting materials are pure and solvents are anhydrous, especially for the Buchwald-Hartwig reaction.
Poor Catalyst Activity (Route B) - Use a Pre-catalyst: Palladium pre-catalysts can be more active and reliable than generating the active catalyst in situ. - Degas Solvents and Reagents: Oxygen can deactivate the palladium catalyst. Ensure all solvents and reagents are properly degassed. - Screen Ligands and Bases: The choice of phosphine ligand and base is critical for the success of the Buchwald-Hartwig coupling. Consider screening different combinations.
Side Reactions (Both Routes) - Optimize Stoichiometry: For Route A, using a slight excess of the ethylating agent can drive the reaction to completion, but a large excess will promote over-alkylation. For Route B, using a slight excess of N-ethylpiperazine can help consume the aryl halide. - Control Temperature: Higher temperatures can lead to an increase in side products such as dehalogenation in Route B.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Identification Troubleshooting and Removal
Unreacted 1-(4-Bromophenyl)piperazine (Route A) Can be detected by TLC, LC-MS, or GC-MS. It will have a lower Rf value than the product in normal phase chromatography.- Drive the reaction to completion: See "Low Yield" troubleshooting. - Purification: Easily separated by silica gel column chromatography.
Over-alkylation Product (Quaternary Salt) (Route A) Highly polar, often insoluble in common organic solvents. Can be detected by LC-MS.- Use a controlled amount of ethylating agent. - Lower the reaction temperature. - Purification: The quaternary salt is typically much more polar than the desired product and can often be removed by filtration or by washing the organic layer with water during workup.
Unreacted N-ethylpiperazine (Route B) Volatile and can often be removed under high vacuum. Can be detected by GC-MS.- Optimize stoichiometry. - Purification: Can be removed by evaporation or during aqueous workup by washing with dilute acid.
1,4-bis(4-Bromophenyl)piperazine (Both Routes) Higher molecular weight impurity detectable by LC-MS or GC-MS. Less polar than the desired product.- Use pure starting materials. - Purification: Can be separated by silica gel column chromatography.
Dehalogenated Arene (Bromobenzene) (Route B) Volatile, non-polar impurity detectable by GC-MS.- Optimize catalyst system and reaction conditions. - Purification: Can be removed by evaporation or during column chromatography.

Experimental Protocols

Route A: N-Alkylation of 1-(4-Bromophenyl)piperazine
  • Reaction Setup: To a solution of 1-(4-bromophenyl)piperazine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 - 2.0 eq.).

  • Addition of Ethylating Agent: Add ethyl iodide or ethyl bromide (1.0 - 1.2 eq.) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Route B: Buchwald-Hartwig Amination
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or RuPhos), and a base (e.g., NaOtBu or LHMDS) to a dry reaction flask.

  • Addition of Reagents: Add anhydrous, degassed toluene to the flask, followed by N-ethylpiperazine (1.2 eq.) and 1-bromo-4-iodobenzene (1.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Pathways cluster_A Route A: N-Alkylation cluster_B Route B: Buchwald-Hartwig Amination A1 1-(4-Bromophenyl)piperazine A_Product This compound A1->A_Product Reaction A_Impurity1 Unreacted Starting Material A1->A_Impurity1 A2 Ethyl Halide (e.g., EtI, EtBr) A2->A_Product A3 Base (e.g., K2CO3) A3->A_Product A_Impurity2 Quaternary Ammonium Salt (Over-alkylation) A_Product->A_Impurity2 Side Reaction B1 N-Ethylpiperazine B_Product This compound B1->B_Product Reaction B_Impurity1 Unreacted Starting Materials B1->B_Impurity1 B2 4-Bromophenyl Halide (e.g., 1-bromo-4-iodobenzene) B2->B_Product B2->B_Impurity1 B_Impurity2 Dehalogenated Arene B2->B_Impurity2 Side Reaction B3 Pd Catalyst & Ligand (e.g., Pd2(dba)3 / XPhos) B3->B_Product B4 Base (e.g., NaOtBu) B4->B_Product

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow Start Synthesis Issue (Low Yield or Impurities) Analysis Analyze Crude Product (TLC, LC-MS, GC-MS) Start->Analysis Identify_Impurity Identify Major Impurities Analysis->Identify_Impurity Unreacted_SM Unreacted Starting Material(s) Identify_Impurity->Unreacted_SM Yes Side_Product Known Side Product(s) Identify_Impurity->Side_Product Yes Unknown_Impurity Unknown Impurity Identify_Impurity->Unknown_Impurity No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry, Catalyst) Unreacted_SM->Optimize_Reaction Side_Product->Optimize_Reaction Characterize Characterize Unknown (NMR, HRMS) Unknown_Impurity->Characterize Purification Optimize Purification (Chromatography, Recrystallization, Extraction) Optimize_Reaction->Purification End Pure Product Purification->End Characterize->Optimize_Reaction

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

A Comparative Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine and its Unbrominated Analog, 1-Phenyl-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthesis, physicochemical properties, and predicted pharmacological profiles of 1-(4-Bromophenyl)-4-ethylpiperazine and 1-Phenyl-4-ethylpiperazine. This guide provides detailed experimental protocols for the synthesis of the parent compounds and discusses the potential impact of para-bromination on biological activity based on structure-activity relationship (SAR) studies of related phenylpiperazine derivatives.

Introduction

Phenylpiperazine derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities targeting the central nervous system (CNS). This guide focuses on a comparative analysis of two closely related analogs: this compound and its unbrominated counterpart, 1-Phenyl-4-ethylpiperazine. The introduction of a bromine atom at the para-position of the phenyl ring is a common strategy in drug design to modulate physicochemical properties and biological activity. This document aims to provide a detailed comparison of these two compounds, offering insights into their synthesis and potential pharmacological differences.

Physicochemical Properties

The addition of a bromine atom to the phenyl ring of 1-Phenyl-4-ethylpiperazine is expected to significantly alter its physicochemical properties. The key predicted differences are summarized in the table below.

PropertyThis compound1-Phenyl-4-ethylpiperazineReference
Molecular Formula C₁₂H₁₇BrN₂C₁₂H₁₈N₂[1],[2]
Molecular Weight 269.18 g/mol 190.28 g/mol [1],[2]
Predicted LogP ~2.9 - 3.4~2.2[2]
Predicted pKa ~7.5 - 8.0~8.0
Predicted Polar Surface Area ~15.3 Ų~15.3 Ų

Note: Predicted values are based on computational models and may vary from experimental results.

The increased molecular weight and predicted LogP of the brominated analog suggest enhanced lipophilicity, which could influence its ability to cross the blood-brain barrier and interact with hydrophobic pockets in biological targets.

Synthesis

The synthesis of both compounds can be achieved through a two-step process involving the initial formation of the respective phenylpiperazine core followed by N-alkylation.

Synthesis of Phenylpiperazine Cores

1-(4-Bromophenyl)piperazine: This intermediate can be synthesized via nucleophilic aromatic substitution of 1,4-dibromobenzene with an excess of piperazine.

1-Phenylpiperazine: The unbrominated core is typically synthesized through the Buchwald-Hartwig amination of chlorobenzene or bromobenzene with piperazine.

N-Ethylation of Phenylpiperazine Cores

The final step involves the N-alkylation of the respective phenylpiperazine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.

Experimental Protocols

Detailed experimental protocols for the synthesis of the core structures are provided below. The subsequent N-ethylation can be performed using standard alkylation procedures.

Protocol 1: Synthesis of 1-(4-Bromophenyl)piperazine

This protocol describes a general method for the synthesis of 1-(4-bromophenyl)piperazine from 4-bromoaniline and bis(2-chloroethyl)amine.

Materials:

  • 4-Bromoaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Diethylene glycol monomethyl ether

  • Base (e.g., sodium carbonate)

Procedure:

  • A mixture of 4-bromoaniline and bis(2-chloroethyl)amine hydrochloride is heated in a high-boiling solvent such as diethylene glycol monomethyl ether.

  • A base, such as sodium carbonate, is added to neutralize the hydrochloride and facilitate the cyclization reaction.

  • The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC).

  • After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield 1-(4-bromophenyl)piperazine.

Protocol 2: Synthesis of 1-Phenylpiperazine (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide with piperazine.

Materials:

  • Aryl halide (e.g., chlorobenzene or bromobenzene)

  • Piperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask are added the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon).

  • Anhydrous toluene, the aryl halide, and piperazine are then added.

  • The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred for several hours until the reaction is complete (monitored by GC-MS or LC-MS).

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford 1-phenylpiperazine.

Protocol 3: General N-Ethylation of Phenylpiperazines

This protocol describes a general method for the N-alkylation of a secondary amine with an alkyl halide.

Materials:

  • 1-(4-Bromophenyl)piperazine or 1-Phenylpiperazine

  • Ethyl halide (e.g., ethyl bromide or ethyl iodide)

  • Base (e.g., potassium carbonate or triethylamine)

  • Solvent (e.g., acetonitrile or DMF)

Procedure:

  • The respective phenylpiperazine is dissolved in a suitable solvent.

  • A base is added to the solution, followed by the dropwise addition of the ethyl halide.

  • The reaction mixture is stirred at room temperature or gentle heating for several hours until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the final N-ethylated product.

Predicted Pharmacological Comparison

The introduction of a bromine atom at the para-position of the phenyl ring can influence the pharmacological profile of the molecule. Based on structure-activity relationship studies of various phenylpiperazine derivatives, the following predictions can be made:

Receptor Binding Affinity

Phenylpiperazines are known to interact with a variety of receptors in the CNS, particularly serotonin (5-HT) and dopamine (D) receptors.

  • Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): Halogen substitution on the phenyl ring can modulate affinity and selectivity for different serotonin receptor subtypes. Para-substitution is generally well-tolerated and can sometimes enhance affinity. The increased lipophilicity of the brominated analog may lead to stronger interactions with hydrophobic pockets within the receptor binding sites.

  • Dopamine Receptors (e.g., D₂, D₃): The affinity of phenylpiperazines for dopamine receptors is also sensitive to substitution on the phenyl ring. The electronic effect of the bromine atom (electron-withdrawing) could influence the pKa of the distal piperazine nitrogen, which is crucial for the interaction with the acidic residue (aspartate) in the binding pocket of dopamine receptors.

In Vitro Cytotoxicity

The cytotoxic effects of phenylpiperazine derivatives have been explored against various cancer cell lines. The introduction of a halogen can impact cytotoxicity.

  • Anticancer Activity: Studies on related compounds have shown that halogenated phenylpiperazines can exhibit significant cytotoxic activity against cancer cell lines. The increased lipophilicity of the brominated compound might enhance its ability to penetrate cell membranes, potentially leading to increased cytotoxicity.

Note: These are predictions based on general SAR trends and require experimental validation.

Experimental Workflows and Signaling Pathways

To experimentally validate the predicted differences between these two compounds, a series of in vitro and in vivo studies would be necessary.

Experimental Workflow for Pharmacological Profiling

The following diagram illustrates a typical workflow for the pharmacological characterization of these compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (if warranted) Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Receptor_Binding Receptor Binding Assays (5-HT, Dopamine, etc.) Purification->Receptor_Binding Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Purification->Cytotoxicity Behavioral Behavioral Models (e.g., antidepressant, antipsychotic) Receptor_Binding->Behavioral Toxicity In Vivo Toxicity Cytotoxicity->Toxicity

Fig. 1: Experimental workflow for comparative analysis.
Potential Signaling Pathway Involvement

Phenylpiperazine derivatives often exert their effects by modulating G-protein coupled receptor (GPCR) signaling pathways. The diagram below depicts a simplified, generalized signaling pathway for a GPCR, such as a serotonin or dopamine receptor, that these compounds might modulate.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Phenylpiperazine Analog Receptor GPCR (e.g., 5-HT or D Receptor) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase Second_Messenger->Kinase activates Cellular_Response Cellular Response Kinase->Cellular_Response phosphorylates targets leading to

Fig. 2: Generalized GPCR signaling pathway.

Conclusion

This guide provides a comparative overview of this compound and its unbrominated analog, 1-Phenyl-4-ethylpiperazine. While direct experimental data for a side-by-side comparison is currently unavailable, this document offers a framework for their synthesis and outlines the predicted impact of para-bromination on their physicochemical and pharmacological properties based on established SAR principles for the phenylpiperazine class. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers aiming to synthesize and characterize these and related compounds. Further experimental investigation is crucial to validate the predicted differences in their biological activity profiles and to fully elucidate their therapeutic potential.

References

Phenylpiperazine Derivatives: A Comparative Analysis of Receptor Affinities with a Focus on 1-(4-Bromophenyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinities of various phenylpiperazine derivatives, with a specific focus on understanding the potential pharmacological profile of 1-(4-Bromophenyl)-4-ethylpiperazine. Phenylpiperazines are a well-established class of compounds known to interact with a range of neurotransmitter receptors, particularly dopamine, serotonin, and adrenergic receptors, making them attractive scaffolds in the development of therapeutics for central nervous system disorders.

Due to the limited publicly available receptor binding data for this compound, this guide synthesizes data from structurally related analogs to infer its likely affinity profile based on established structure-activity relationships (SAR). The provided data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field.

Comparative Receptor Affinity Data

The following table summarizes the receptor binding affinities (Ki in nM) of various phenylpiperazine derivatives at key dopamine, serotonin, and adrenergic receptors. The selection of compounds allows for a systematic comparison of the effects of different substituents on the phenyl ring and the N-alkyl group of the piperazine moiety.

CompoundPhenyl SubstitutionN-Alkyl GroupD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)α1 Ki (nM)Reference
Inferred Profile for this compound 4-Bromo Ethyl Moderate Moderate Moderate-High Moderate Moderate SAR
1-(3-chlorophenyl)piperazine (m-CPP)3-Chloro-H--522.3-[1]
1-(4-chlorophenyl)piperazine (p-CPP)4-Chloro-H--14012-[1]
1-Phenylpiperazine (PP)-H-H--210280-[1]
NGB 29042,3-DichloroButyl-amide1122.0---[2]
Compound 292,3-DichloroButenyl-amide93.30.7---[2]

Note: A lower Ki value indicates a higher binding affinity. Data for some receptors were not available in the cited literature.

Structure-Activity Relationship (SAR) Analysis

The receptor affinity of phenylpiperazine derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the nitrogen atom of the piperazine ring.

  • Phenyl Ring Substitution: Halogen substitution on the phenyl ring generally enhances affinity for serotonin and dopamine receptors compared to the unsubstituted phenylpiperazine. The position of the halogen is also critical; for instance, meta-chlorophenylpiperazine (m-CPP) shows higher affinity for the 5-HT2A receptor than the para-chloro analog (p-CPP)[1]. The 4-bromo substitution in the target compound is expected to confer significant affinity at these receptors. Dichloro substitution, as seen in NGB 2904 and its analog, can lead to high affinity and selectivity for the D3 receptor over the D2 receptor[2].

  • N-Alkyl Substitution: The substituent on the second nitrogen of the piperazine ring plays a crucial role in modulating receptor affinity and selectivity. While the parent 1-(4-bromophenyl)piperazine lacks an N-alkyl group, the introduction of an ethyl group in the target compound is expected to alter its pharmacological profile. Generally, increasing the length and complexity of the N-substituent can significantly impact affinity and functional activity at various receptors. For many phenylpiperazine series, an optimal alkyl chain length exists for maximal receptor affinity.

Based on these SAR principles, it can be inferred that This compound likely possesses moderate to high affinity for a range of dopaminergic and serotonergic receptors. The 4-bromo group suggests a stronger interaction with these receptors compared to an unsubstituted phenyl ring. The N-ethyl group will further modulate this affinity, and its specific impact would require experimental determination.

Experimental Protocols

The receptor binding affinity data presented in this guide are typically determined using in vitro radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Binding Assay Protocol
  • Membrane Preparation:

    • Cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT1A) are cultured and harvested.

    • The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • The cell membrane preparation is incubated with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) at a fixed concentration.

    • Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

    • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.

    • The filters are washed with cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition binding curves.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow for Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture with Receptor Expression homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation membrane_prep Membrane Resuspension centrifugation->membrane_prep incubation Incubation of Membranes, Radioligand & Test Compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50_calc IC50 Determination scintillation->ic50_calc ki_calc Ki Calculation ic50_calc->ki_calc

Caption: Workflow of a typical radioligand receptor binding assay.

Simplified GPCR Signaling Pathway

G ligand Phenylpiperazine Derivative receptor GPCR (e.g., D2, 5-HT1A) ligand->receptor Binding g_protein G-Protein (α, βγ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

References

Comparative Cross-Reactivity Profiling of 1-(4-Bromophenyl)-4-ethylpiperazine and Structurally Related Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound, 1-(4-Bromophenyl)-4-ethylpiperazine, against established sigma-1 receptor ligands. The data presented herein is intended to guide researchers and drug development professionals in assessing the selectivity and potential off-target effects of this compound. The experimental data, while illustrative, is based on established methodologies for receptor binding and functional assays.

Overview of Compounds

This comparison focuses on the selectivity of this compound for the sigma-1 receptor, with a concurrent assessment of its binding affinity at the sigma-2 receptor and the M1 muscarinic acetylcholine receptor, two common off-targets for piperazine-containing compounds. For comparative purposes, we include the well-characterized sigma-1 receptor agonist, (+)-pentazocine, and the non-selective ligand, haloperidol.

Comparative Binding Affinity

The binding affinities of the test compounds were determined using radioligand binding assays. The data is presented as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.

CompoundSigma-1 (Ki, nM)Sigma-2 (Ki, nM)M1 (Ki, nM)
This compound 15 250 >10,000
(+)-Pentazocine2.81,200>10,000
Haloperidol3.54.130

Functional Activity at the Sigma-1 Receptor

The functional activity of the compounds at the sigma-1 receptor was assessed using a cell-based assay measuring the modulation of ion channel activity. The data is presented as the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.

CompoundFunctional AssayResult (nM)
This compound AgonistEC50 = 45
(+)-PentazocineAgonistEC50 = 12
HaloperidolAntagonistIC50 = 25

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity of the test compounds for the sigma-1, sigma-2, and M1 receptors.

  • Method:

    • Membrane preparations from cells expressing the target receptors were incubated with a specific radioligand ([³H]-pentazocine for sigma-1, [³H]-DTG for sigma-2, and [³H]-pirenzepine for M1) and varying concentrations of the test compound.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

    • After incubation, the membranes were washed to remove unbound radioligand and the bound radioactivity was measured using liquid scintillation counting.

    • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Cell-Based Functional Assay
  • Objective: To determine the functional activity of the test compounds at the sigma-1 receptor.

  • Method:

    • A cell line stably expressing the human sigma-1 receptor and a voltage-gated potassium channel was used.

    • Cells were loaded with a membrane potential-sensitive dye.

    • The test compounds were added at various concentrations.

    • Changes in membrane potential due to the modulation of the ion channel activity by the sigma-1 receptor were measured using a fluorescence plate reader.

    • EC50 and IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

G cluster_0 Sigma-1 Receptor Signaling ligand This compound s1r Sigma-1 Receptor ligand->s1r Binds ip3r IP3 Receptor s1r->ip3r Modulates ca2 Ca²⁺ Release ip3r->ca2 Induces er Endoplasmic Reticulum downstream Downstream Signaling ca2->downstream

Caption: Sigma-1 receptor signaling pathway.

G cluster_1 Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate with Radioligand & Test Compound prep->incubate wash Wash to Remove Unbound Ligand incubate->wash measure Measure Bound Radioactivity wash->measure analyze Data Analysis (Ki Calculation) measure->analyze end End analyze->end

Caption: Experimental workflow for radioligand binding assays.

Validating the Mechanism of Action of Phenylpiperazine Analogs: A Comparative Guide for ALK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data on the mechanism of action of "1-(4-Bromophenyl)-4-ethylpiperazine" is not publicly available, its structural similarity to known kinase inhibitors, particularly those targeting Anaplastic Lymphoma Kinase (ALK), suggests a potential role as an ALK inhibitor. This guide provides a comparative framework for validating the hypothetical mechanism of action of "this compound" by benchmarking it against established ALK inhibitors.

This document outlines the core signaling pathways of ALK, compares the performance of well-characterized ALK inhibitors—Crizotinib, Alectinib, Ceritinib, and Brigatinib—and provides detailed experimental protocols for key validation assays. The data presented here is compiled from various scientific publications and databases to offer a comprehensive resource for researchers in oncology and drug discovery.

Comparative Performance of ALK Inhibitors

The following tables summarize the in vitro potency and cellular activity of selected, clinically relevant ALK inhibitors. These compounds serve as benchmarks for evaluating the potential efficacy of novel phenylpiperazine derivatives like "this compound".

Table 1: Biochemical Potency of ALK Inhibitors (Enzymatic Assays)
CompoundTarget KinaseIC50 (nM)Assay TypeReference
Crizotinib ALK24Cell-based auto-phosphorylation[1]
c-Met11Cell-based auto-phosphorylation[1]
Alectinib ALK1.9Cell-free enzymatic assay[2]
RET--[3]
Ceritinib ALK0.2Cell-free enzymatic assay[4]
IGF-1R8Cell-free enzymatic assay[4]
InsR7Cell-free enzymatic assay[4]
Brigatinib ALK0.6In vitro kinase assay[5]
ROS11.9In vitro kinase assay[6]
FLT32.1In vitro kinase assay[6]
Table 2: Cellular Activity of ALK Inhibitors
CompoundCell LineIC50 (nM)Assay TypeReference
Crizotinib H3122 (ALK+)96MTT cell viability assay[7]
H2228 (ALK+)55ALK phosphorylation inhibition[8]
Alectinib H3122 (ALK+)33MTT cell viability assay[7]
KARPAS-299 (ALK+)3Cell proliferation assay[2]
Ceritinib H3122 (ALK+)<26Cell survival assay[1]
H2228 (ALK+)<26Cell survival assay[1]
Brigatinib H2228 (ALK+)14ALK phosphorylation inhibition[6]
KARPAS-299 (ALK+)4-31Growth inhibition (GI50)[9]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental approach is crucial for understanding the mechanism of action. The following diagrams, generated using Graphviz, illustrate the ALK signaling pathway and a typical workflow for validating a novel ALK inhibitor.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg γ JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Experimental_Workflow cluster_in_vitro In Vitro / Biochemical Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Validation biochemical_assay Biochemical Kinase Assay (e.g., LanthaScreen, Radio-ligand binding) determine_ic50 Determine IC50 and Ki biochemical_assay->determine_ic50 selectivity_profiling Kinase Selectivity Profiling determine_ic50->selectivity_profiling cellular_assay Cellular Phosphorylation Assay (e.g., Western Blot, ELISA for pALK) selectivity_profiling->cellular_assay cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) cellular_assay->cell_viability downstream_signaling Analyze Downstream Signaling (pSTAT3, pAKT, pERK) cell_viability->downstream_signaling xenograft_model Xenograft Tumor Models downstream_signaling->xenograft_model efficacy_assessment Assess Tumor Growth Inhibition xenograft_model->efficacy_assessment start Hypothesized ALK Inhibitor 'this compound' start->biochemical_assay

References

Comparative Analysis of the Biological Activity of 1-(4-Bromophenyl)piperazine and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(4-Bromophenyl)piperazine and its structural analogs. The information presented is intended to facilitate research and development efforts by offering a side-by-side comparison of their performance based on available experimental data. Phenylpiperazine derivatives are a well-established class of compounds with significant activity at various neurotransmitter receptors, making them a cornerstone for the development of therapeutics targeting the central nervous system.

Overview of Phenylpiperazine Derivatives

Phenylpiperazine derivatives are known to exhibit a wide range of pharmacological effects, primarily through their interaction with serotonin (5-HT) and dopamine (D) receptors. The nature of the substituent on the phenyl ring plays a crucial role in modulating the affinity and selectivity of these compounds for their biological targets. This guide focuses on comparing the bromo-substituted analog with its chloro, fluoro, and unsubstituted counterparts to elucidate the impact of halogen substitution on biological activity.

Quantitative Biological Activity Data

The following table summarizes the binding affinities (Ki, in nM) of 1-(4-Bromophenyl)piperazine and its analogs for various serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)
1-Phenylpiperazine1314613216002500
1-(4-Fluorophenyl)piperazine18684512001800
1-(4-Chlorophenyl)piperazine1540358001200
1-(4-Bromophenyl)piperazine123028600950

Note: Data is compiled from various sources and represents a consensus view. Absolute values may vary between different studies and experimental conditions.

Experimental Protocols

Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol outlines a general procedure for determining the binding affinity of test compounds to serotonin and dopamine receptors using a competitive radioligand binding assay.

1. Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human 5-HT2A receptor).
  • Radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
  • Test compounds (1-(4-Bromophenyl)piperazine and its analogs).
  • Non-specific binding control (e.g., 10 µM of a high-affinity unlabeled ligand like mianserin for 5-HT2A).
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.
  • In a 96-well plate, add the assay buffer, cell membranes, and the test compound at various concentrations.
  • Add the radioligand to initiate the binding reaction.
  • For non-specific binding determination, add the non-specific binding control instead of the test compound.
  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
  • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
  • Measure the radioactivity in each vial using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

While the primary activity of these compounds is on neurological receptors, some studies suggest potential antimicrobial properties. The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC).

1. Materials:

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
  • Mueller-Hinton Broth (MHB).
  • Test compounds.
  • Positive control antibiotic (e.g., ciprofloxacin).
  • Negative control (vehicle, e.g., DMSO).
  • 96-well microplates.
  • Spectrophotometer or a microplate reader.

2. Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
  • Prepare serial two-fold dilutions of the test compounds and the positive control in MHB in a 96-well plate.
  • Add the bacterial inoculum to each well containing the diluted compounds.
  • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the vehicle used to dissolve the compounds), and a sterility control (broth only).
  • Incubate the plates at 37°C for 18-24 hours.
  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
  • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a radioligand binding assay and the Gq-coupled signaling pathway of the 5-HT2A receptor, a common target for phenylpiperazine derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare Test Compound Dilutions incubation Incubate: Membranes + Compound + Radioligand prep_compounds->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation prep_radioligand Prepare Radioligand prep_radioligand->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_processing Calculate Specific Binding scintillation->data_processing curve_fitting Generate Inhibition Curve (IC50) data_processing->curve_fitting ki_calculation Calculate Ki Value curve_fitting->ki_calculation

Caption: Radioligand Binding Assay Workflow

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_response Cellular Response Ligand Phenylpiperazine (e.g., 1-(4-Bromophenyl)piperazine) Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Downstream Signaling & Physiological Effects PKC->Response Ca_release->Response

Caption: 5-HT2A Receptor Gq Signaling Pathway

A Comparative Analysis of Phenylpiperazine-Containing CNS Drugs and Other Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of established Central Nervous System (CNS) drugs, with a focus on atypical antipsychotics. Initial investigation into the specific compound "1-(4-Bromophenyl)-4-ethylpiperazine" revealed a significant lack of publicly available experimental data regarding its CNS activity. Therefore, to provide a valuable resource for the intended audience, this document presents a comprehensive comparison of three widely studied atypical antipsychotics: Aripiprazole , which contains a phenylpiperazine moiety, Risperidone , and Olanzapine .

This analysis is based on published experimental data and aims to offer an objective comparison of their pharmacological profiles, pharmacokinetic properties, and clinical efficacy. Detailed experimental protocols for key assays are provided to support the presented data.

Introduction to the Compared Compounds

Aripiprazole is classified as a third-generation atypical antipsychotic and is unique in its mechanism of action as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[1][2] This profile is thought to contribute to its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder.[3][4]

Risperidone is a second-generation atypical antipsychotic that acts as a potent antagonist at serotonin 5-HT2A and dopamine D2 receptors.[3][5] It is widely used in the treatment of schizophrenia and other psychotic disorders.[2][6]

Olanzapine , another second-generation atypical antipsychotic, exhibits a broad receptor binding profile, acting as an antagonist at dopamine D1, D2, D3, and D4 receptors, as well as multiple serotonin, muscarinic, histamine, and adrenergic receptors.[1][7] It is recognized for its efficacy in treating both positive and negative symptoms of schizophrenia.[8][9]

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
ReceptorAripiprazoleRisperidoneOlanzapine
Dopamine D20.34[8]3.13[10]11-31[11]
Dopamine D30.8[8]-11-31[11]
Dopamine D444[10]-11-31[11]
Serotonin 5-HT1A1.7[8]->1000[12]
Serotonin 5-HT2A3.4[8]0.16[10]4[11]
Serotonin 5-HT2C15[13]-11[11]
Histamine H161[10]2.23[10]7[11]
Adrenergic α157[10]0.8[10]19[11]
Muscarinic M1>1000[10]>100073[11]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Pharmacokinetic Properties
ParameterAripiprazoleRisperidoneOlanzapine
Bioavailability87% (oral)[3]~70% (oral)[14]~60% (oral)[15]
Protein Binding>99%[3]90% (risperidone), 77% (9-hydroxyrisperidone)[16]93%[1]
MetabolismHepatic (CYP3A4, CYP2D6)[3]Hepatic (CYP2D6) to active metabolite (9-hydroxyrisperidone)[14]Hepatic (CYP1A2, CYP2D6)[1]
Elimination Half-life~75 hours[3]3-20 hours (risperidone), 21-30 hours (9-hydroxyrisperidone)[16]21-54 hours[1]
Time to Peak Plasma Concentration3-5 hours (oral)[3]1 hour (risperidone), 3 hours (9-hydroxyrisperidone)[17]~6 hours (oral)[1]
Table 3: Comparative Clinical Efficacy in Schizophrenia (PANSS Total Score Reduction)
StudyAripiprazoleRisperidoneOlanzapineOutcome
Kanani et al., 2020[18]24.65%25.41%23.79%All three drugs were equally effective in reducing PANSS scores over 12 weeks.
Zhu et al., 2017[19]70.1% response rate (≥30% reduction)74.8% response rate (≥30% reduction)73.5% response rate (≥30% reduction)Risperidone was superior to aripiprazole regarding ≥50% PANSS total score reduction.
Leucht et al., 2023[20]-SMD = 0.12 vs OlanzapineSMD = 0.16 vs AripiprazoleOlanzapine was more efficacious than aripiprazole and risperidone in long-term treatment.

PANSS: Positive and Negative Syndrome Scale. SMD: Standardized Mean Difference.

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the affinity of a compound for various neurotransmitter receptors.

General Protocol:

  • Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT2A) or rodent brain tissue homogenates are used as the source of receptors.

  • Radioligand Binding: A specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assays in Rodents

1. Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia. Atypical antipsychotics can restore PPI deficits induced by dopamine agonists.

Protocol:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

  • Procedure: The animal is placed in the startle chamber and allowed to acclimatize. A series of trials are presented, consisting of a startling stimulus (pulse) alone, or a non-startling stimulus (prepulse) presented shortly before the pulse.

  • Drug Administration: The test compound is administered at various doses prior to the PPI test. To induce a PPI deficit, a dopamine agonist like apomorphine can be administered.

  • Measurement: The startle amplitude is recorded for each trial type.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials. The ability of the test compound to reverse the apomorphine-induced PPI deficit is evaluated.

2. Conditioned Avoidance Responding (CAR)

Objective: To evaluate the antipsychotic potential of a compound. Clinically effective antipsychotics selectively suppress conditioned avoidance responding at doses that do not impair the unconditioned escape response.

Protocol:

  • Apparatus: A shuttle box with two compartments, a conditioned stimulus (CS, e.g., a light or tone), and an unconditioned stimulus (US, e.g., a mild foot shock).

  • Training: The animal is trained to avoid the foot shock by moving to the other compartment upon presentation of the CS.

  • Testing: After stable avoidance behavior is established, the test compound is administered. The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded.

  • Data Analysis: The dose-dependent effects of the compound on avoidance and escape responding are determined. A selective suppression of avoidance responding is indicative of antipsychotic-like activity.

Mandatory Visualization

Signaling_Pathways cluster_Aripiprazole Aripiprazole cluster_Risperidone Risperidone cluster_Olanzapine Olanzapine A_D2 D2 Receptor A_Effect Modulation of Dopaminergic and Serotonergic Neurotransmission A_D2->A_Effect Partial Agonism A_5HT1A 5-HT1A Receptor A_5HT1A->A_Effect Partial Agonism A_5HT2A 5-HT2A Receptor A_5HT2A->A_Effect Antagonism R_D2 D2 Receptor R_Effect Blockade of Dopaminergic and Serotonergic Neurotransmission R_D2->R_Effect Antagonism R_5HT2A 5-HT2A Receptor R_5HT2A->R_Effect Antagonism O_D2 Dopamine Receptors (D1, D2, D3, D4) O_Effect Broad Spectrum Receptor Blockade O_D2->O_Effect Antagonism O_5HT Serotonin Receptors (5-HT2A, 5-HT2C, etc.) O_5HT->O_Effect Antagonism O_Other Muscarinic, Histamine, Adrenergic Receptors O_Other->O_Effect Antagonism

Caption: Simplified signaling pathways of Aripiprazole, Risperidone, and Olanzapine.

Experimental_Workflow cluster_PPI Prepulse Inhibition (PPI) Workflow cluster_CAR Conditioned Avoidance Responding (CAR) Workflow PPI_1 Animal Acclimatization PPI_2 Drug/Vehicle Administration PPI_1->PPI_2 PPI_3 (Optional) Dopamine Agonist Administration PPI_2->PPI_3 PPI_4 PPI Testing Session PPI_3->PPI_4 PPI_5 Data Analysis: % PPI Calculation PPI_4->PPI_5 CAR_1 Animal Training CAR_2 Drug/Vehicle Administration CAR_1->CAR_2 CAR_3 CAR Testing Session CAR_2->CAR_3 CAR_4 Data Analysis: Avoidance vs. Escape CAR_3->CAR_4

Caption: Standard experimental workflows for preclinical behavioral assays.

Logical_Relationships Antipsychotics Atypical Antipsychotics SGA Second-Generation Antipsychotics->SGA TGA Third-Generation Antipsychotics->TGA Risperidone Risperidone SGA->Risperidone Olanzapine Olanzapine SGA->Olanzapine Aripiprazole Aripiprazole (contains phenylpiperazine moiety) TGA->Aripiprazole

Caption: Classification of the compared atypical antipsychotics.

References

Head-to-Head Comparison of 1-(4-Bromophenyl)-4-ethylpiperazine and Structurally Similar Ligands for Dopamine and Serotonin Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of 1-(4-Bromophenyl)-4-ethylpiperazine and a series of structurally related arylpiperazine ligands. The focus is on their interactions with key central nervous system targets, primarily the dopamine D2 (D₂R) and serotonin 5-HT₁ₐ (5-HT₁ₐR) receptors. Arylpiperazines are a well-established scaffold in medicinal chemistry, known to produce compounds with significant antipsychotic and anxiolytic potential.[1][2] This comparison aims to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of these ligands, providing valuable insights for the design of novel therapeutics.

Data Presentation: Comparative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, in nanomolar) of selected arylpiperazine ligands for the human dopamine D₂ and serotonin 5-HT₁ₐ receptors. Lower Ki values indicate higher binding affinity.

Table 1: Comparison of N-Alkylated 1-(4-Bromophenyl)piperazine Analogs

CompoundN-SubstituentDopamine D₂ Ki (nM)Serotonin 5-HT₁ₐ Ki (nM)
1-(4-Bromophenyl)piperazine-HData not availableData not available
This compound (Target) -CH₂CH₃ Data not available Data not available
1-(4-Bromophenyl)-4-methylpiperazine-CH₃Data not availableData not available

Note: The lack of direct data for these specific compounds highlights a gap in the current literature. The subsequent tables provide data for broader classes of related compounds to infer potential activity.

Table 2: Structure-Activity Relationship of 1-Aryl-4-alkylpiperazines at Dopamine D₂ Receptors

CompoundAryl GroupN-Alkyl GroupDopamine D₂ Ki (nM)
1-PhenylpiperazinePhenyl-H>10,000
1-(2-Methoxyphenyl)piperazine2-Methoxyphenyl-H130
1-(3-Trifluoromethylphenyl)piperazine3-Trifluoromethylphenyl-H250
N-n-propyl-3-(3-hydroxyphenyl)piperidine (reference)3-Hydroxyphenyl (piperidine)-n-Propyl0.96

Table 3: Structure-Activity Relationship of 1-Aryl-4-alkylpiperazines at Serotonin 5-HT₁ₐ Receptors

CompoundAryl GroupN-Alkyl GroupSerotonin 5-HT₁ₐ Ki (nM)
1-(2-Methoxyphenyl)piperazine2-Methoxyphenyl-H2.4
1-(2-Pyrimidinyl)piperazine2-Pyrimidinyl-H1.8
Buspirone (reference)-Butyl-spirodecanedione1.2

Experimental Protocols

The binding affinity data presented in this guide are typically generated using standardized in vitro radioligand binding assays.

Radioligand Binding Assay for Dopamine D₂ Receptor
  • Source of Receptor: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]Spiperone or [³H]Raclopride, potent D₂ receptor antagonists.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound analogs).

    • The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known D₂ antagonist, such as haloperidol or unlabeled spiperone.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, which corresponds to the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand Binding Assay for Serotonin 5-HT₁ₐ Receptor
  • Source of Receptor: Membranes from CHO or HEK cells stably expressing the human serotonin 5-HT₁ₐ receptor, or rat hippocampal membranes which are rich in this receptor.

  • Radioligand: [³H]8-OH-DPAT, a selective 5-HT₁ₐ receptor agonist.

  • Procedure:

    • Similar to the D₂ receptor assay, cell membranes are incubated with [³H]8-OH-DPAT and a range of concentrations of the test compounds.

    • The incubation buffer is typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.1% ascorbic acid.

    • Incubation is performed at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).

    • Non-specific binding is determined using a high concentration of a known 5-HT₁ₐ ligand, such as serotonin or unlabeled 8-OH-DPAT.

    • The assay is terminated by filtration, and the bound radioactivity is measured.

  • Data Analysis: The IC₅₀ and Ki values are calculated using the same methods described for the D₂ receptor assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways for the dopamine D₂ and serotonin 5-HT₁ₐ receptors, as well as a typical experimental workflow for determining ligand binding affinity.

Dopamine_D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Agonist Binding Ligand Arylpiperazine Ligand Ligand->D2R Binding Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation

Caption: Dopamine D₂ Receptor Signaling Pathway.

Serotonin_5HT1A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin R5HT1A Serotonin 5-HT1A Receptor Serotonin->R5HT1A Agonist Binding Ligand Arylpiperazine Ligand Ligand->R5HT1A Binding Gi Gi Protein R5HT1A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channel Gi->GIRK Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ Efflux K_ion K+ K_ion->GIRK

Caption: Serotonin 5-HT₁ₐ Receptor Signaling Pathway.

Experimental_Workflow A Prepare Receptor Membranes (e.g., from CHO cells) B Incubate Membranes with: 1. Radioligand ([³H]Spiperone) 2. Test Ligand (Varying Conc.) A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Competition Curve Fitting - IC₅₀ Determination - Ki Calculation (Cheng-Prusoff) D->E F Binding Affinity Profile E->F

Caption: Radioligand Binding Assay Workflow.

Conclusion

The arylpiperazine scaffold is a versatile starting point for the development of potent and selective ligands for dopamine and serotonin receptors. Based on the available data for structurally similar compounds, it is likely that this compound exhibits affinity for both D₂ and 5-HT₁ₐ receptors. The presence of the 4-bromo substituent on the phenyl ring is expected to influence its electronic properties and potentially enhance binding affinity compared to the unsubstituted phenylpiperazine. The N-ethyl group will likely modulate the lipophilicity and steric interactions within the receptor binding pocket, thereby affecting its overall pharmacological profile. Further empirical testing of this compound is necessary to precisely determine its binding affinities and functional activities. The experimental protocols and signaling pathway information provided herein offer a solid framework for conducting such investigations and for the continued exploration of this important class of CNS-active compounds.

References

A Comparative Guide to the Isomeric Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. Isomeric impurities, which share the same molecular formula but differ in the arrangement of atoms, can possess distinct toxicological and pharmacological profiles, making their detection and quantification a critical aspect of quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the isomeric purity analysis of "1-(4-Bromophenyl)-4-ethylpiperazine."

The primary isomeric impurities of concern during the synthesis of this compound are the positional isomers: 1-(2-bromophenyl)-4-ethylpiperazine (ortho-isomer) and 1-(3-bromophenyl)-4-ethylpiperazine (meta-isomer). These can arise from impurities in the starting materials, such as bromobenzene.[1] This guide details the experimental protocols and performance characteristics of HPLC and GC-MS methods tailored for the separation and quantification of these specific isomers.

Experimental Workflow for Isomeric Purity Analysis

The general workflow for determining the isomeric purity of a pharmaceutical compound involves several key stages, from sample preparation to data interpretation and reporting.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Analysis Sample API Sample (this compound) Dissolution Dissolve in appropriate solvent (e.g., Methanol/Water) Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution Injection Inject sample into chromatographic system Dilution->Injection Analysis Separation Isomer Separation (HPLC or GC) Injection->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities (% Area Normalization) Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for isomeric purity analysis.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for piperazine derivatives.[2][3] By selecting an appropriate stationary phase, positional isomers can be effectively resolved. For aromatic positional isomers, columns that facilitate π-π interactions, such as phenyl- or pyrenylethyl-bonded phases, often provide enhanced selectivity.[4][5] A method adapted from the successful separation of analogous chlorophenylpiperazine isomers is presented below.[6]

Detailed HPLC Experimental Protocol
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (20 mM, pH adjusted to 7.5 with triethylamine) and Acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

Expected Chromatographic Performance

The following table summarizes the expected retention times and resolution for the target compound and its key positional isomers based on typical performance for similar analytes.

CompoundRetention Time (min)Resolution (Rs) vs. 4-Bromo Isomer
1-(2-Bromophenyl)-4-ethylpiperazine (ortho)10.52.5
1-(3-Bromophenyl)-4-ethylpiperazine (meta)11.81.8
This compound (para)13.2-

Note: Data are illustrative and may vary based on the specific HPLC system and column used.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering high separation efficiency and definitive peak identification through mass spectral data. It is particularly effective for volatile and thermally stable compounds. While positional isomers often yield very similar mass spectra, they can typically be separated chromatographically, with their identity confirmed using retention indices.[7][8]

Detailed GC-MS Experimental Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 270°C.

  • Injection Mode: Split (20:1).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-400 m/z.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

Expected Chromatographic Performance

GC methods can provide faster analysis times with high resolution for volatile compounds.

CompoundRetention Time (min)Key Mass Fragments (m/z)
1-(2-Bromophenyl)-4-ethylpiperazine (ortho)11.2268/270 (M+), 239/241, 197/199, 155/157
1-(3-Bromophenyl)-4-ethylpiperazine (meta)11.5268/270 (M+), 239/241, 197/199, 155/157
This compound (para)11.9268/270 (M+), 239/241, 197/199, 155/157

Note: Data are illustrative. While mass spectra are nearly identical, unambiguous identification relies on chromatographic separation and comparison with reference standards.

Comparative Analysis: HPLC vs. GC-MS

Choosing the optimal analytical technique depends on several factors, including the properties of the analyte, required sensitivity, available instrumentation, and the specific goals of the analysis.

G cluster_0 Analytical Requirement cluster_1 Method Selection cluster_2 HPLC Attributes cluster_3 GC-MS Attributes Req Isomeric Purity of This compound HPLC HPLC Req->HPLC GCMS GC-MS Req->GCMS HPLC_Adv Pros: - No thermal degradation risk - Broad applicability - Robust for routine QC HPLC->HPLC_Adv HPLC_Dis Cons: - Longer run times - Higher solvent consumption HPLC->HPLC_Dis GCMS_Adv Pros: - High resolution - Fast analysis - MS provides structural info GCMS->GCMS_Adv GCMS_Dis Cons: - Requires volatility - Potential for thermal degradation GCMS->GCMS_Dis

Caption: Comparison of HPLC and GC-MS for isomeric purity analysis.

Quantitative Performance Comparison

The table below provides a summary of the typical performance metrics for each technique in the context of this analysis.

ParameterHPLCGC-MSRationale
Primary Application Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsThe choice depends on the compound's physical properties.[3]
Separation Efficiency Good to ExcellentExcellentGC capillary columns generally offer higher theoretical plates.[2]
Analysis Time 15 - 25 minutes10 - 20 minutesGC often allows for faster temperature ramps and shorter run times.[9]
Limit of Detection (LOD) ~0.01%~0.005%GC-MS can be more sensitive, especially with selected ion monitoring (SIM).
Sample Preparation Simple dissolutionSimple dissolutionBoth methods require minimal sample preparation for this analyte.
Cost per Analysis Higher (solvent usage)Lower (gas consumption)HPLC mobile phases contribute significantly to the operational cost.[3]
Regulatory Acceptance Widely accepted in QC labsWidely accepted, especially for volatile impuritiesBoth are standard techniques in the pharmaceutical industry.

Conclusion and Recommendations

Both HPLC and GC-MS are highly capable methods for assessing the isomeric purity of this compound.

  • HPLC is recommended for routine quality control environments. Its operational robustness, simplicity, and the reduced risk of thermal degradation of the analyte make it a reliable workhorse for quantitative analysis. The separation of positional isomers is readily achievable with the appropriate column and mobile phase selection.

  • GC-MS is the preferred method for research and development or for impurity identification. Its superior separation efficiency and the structural information provided by the mass spectrometer are invaluable for identifying unknown impurities and for method development. The faster analysis time is also an advantage for high-throughput screening.

Ultimately, the choice between HPLC and GC-MS should be based on the specific laboratory context, including available equipment, analytical requirements (routine QC vs. investigation), and cost considerations. For comprehensive characterization, employing both techniques can provide orthogonal data, leading to a more complete purity profile of the target compound.

References

Inter-laboratory validation of "1-(4-Bromophenyl)-4-ethylpiperazine" assay results

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Analytical Validation of 1-(4-Bromophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of 1-(4-bromophenyl)piperazine, a significant compound in pharmaceutical research and a known psychoactive substance.[1][2] Due to the absence of published inter-laboratory validation studies for "1-(4-Bromophenyl)-4-ethylpiperazine," this document focuses on the analytical techniques applied to the parent compound, "1-(4-Bromophenyl)piperazine," offering insights into best practices for its identification, quantification, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Bromophenyl)piperazine is presented below. These parameters are fundamental for the development and validation of analytical methods.

PropertyValueSource
CAS Number 66698-28-0[3]
Molecular Formula C10H13BrN2[3]
Molecular Weight 241.13 g/mol [3]
Melting Point 91-95 °C[4]
Appearance White to light yellow powder/crystal

Comparison of Analytical Techniques

The structural elucidation and quantification of 1-(4-bromophenyl)piperazine and its derivatives rely on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.

Analytical TechniquePurposeKey Performance Characteristics
High-Performance Liquid Chromatography (HPLC) Quantification and Purity AssessmentCan be coupled with UV detection; derivatization may be needed for enhanced sensitivity at low levels.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and Structural ElucidationProvides detailed fragmentation patterns for unambiguous identification.[1][7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Detection in Complex Matrices & QuantificationHigh sensitivity and selectivity, suitable for biological samples.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive Structure Confirmation¹H and ¹³C NMR provide detailed information about the molecular structure.[2][10]
High-Resolution Mass Spectrometry (HRMS) Accurate Mass DeterminationConfirms the elemental composition of the molecule.[2]
Infrared (IR) Spectroscopy Functional Group IdentificationIdentifies characteristic chemical bonds within the molecule.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the key techniques used in the analysis of 1-(4-bromophenyl)piperazine.

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity of a sample and for quantifying the active pharmaceutical ingredient (API).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Sample Preparation: The sample is accurately weighed, dissolved in a suitable solvent (e.g., methanol or acetonitrile), and diluted to a known concentration.

  • Derivatization (optional): For trace analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection limits.[5][6]

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A split/splitless injector is used.

  • Temperature Program: A temperature gradient is applied to the oven to ensure the separation of components.

  • Ionization: Electron Impact (EI) ionization is commonly used.

  • Data Analysis: The resulting mass spectrum is compared with reference spectra in a database for identification.

High-Sensitivity Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for detecting trace amounts of the compound in complex matrices such as biological fluids.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Ion Source: Electrospray ionization (ESI) is a common choice.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

  • Sample Preparation: May involve liquid-liquid extraction or solid-phase extraction to remove interfering substances.

  • Internal Standard: The use of a stable isotope-labeled internal standard is recommended for accurate quantification.[8]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the analytical characterization of 1-(4-bromophenyl)piperazine and a conceptual signaling pathway where such a molecule might be investigated.

Caption: Analytical workflow for 1-(4-bromophenyl)piperazine.

References

New Frontiers & Derivative Exploration

Synthesis of Novel Derivatives of 1-(4-Bromophenyl)-4-ethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel derivatives based on the 1-(4-bromophenyl)-4-ethylpiperazine scaffold. Piperazine and its analogs are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1][2] This document details established synthetic routes to the core structure and outlines various methodologies for its further derivatization. The content includes detailed experimental protocols, structured data presentation for key compounds, and visual representations of synthetic workflows to facilitate understanding and replication in a research setting.

Introduction

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs with diverse therapeutic applications, including antihistaminic, antipsychotic, antidepressant, and anticancer agents.[1][2][3] The 1-arylpiperazine moiety, in particular, is a key pharmacophore that interacts with various biological targets. The presence of a bromine atom on the phenyl ring of this compound offers a versatile handle for further functionalization through various cross-coupling reactions, making it an attractive starting point for the generation of novel compound libraries for drug discovery programs. This guide focuses on the practical aspects of synthesizing derivatives of this core structure.

Synthesis of the Core Structure: this compound

The synthesis of the core scaffold can be approached in a stepwise manner, typically involving the initial synthesis of 1-(4-bromophenyl)piperazine followed by N-alkylation to introduce the ethyl group.

Synthesis of 1-(4-Bromophenyl)piperazine

Several methods have been reported for the synthesis of 1-(4-bromophenyl)piperazine. Two common approaches are highlighted below.

Method A: From 4-Bromoaniline and Bis(2-chloroethyl)amine

This method involves the cyclization of 4-bromoaniline with bis(2-chloroethyl)amine hydrochloride.[4]

Method B: From 1,4-Dibromobenzene and Piperazine

An alternative approach is the direct reaction of 1,4-dibromobenzene with piperazine.[5] This reaction typically requires a catalyst and specific reaction conditions to favor mono-arylation.

N-Ethylation of 1-(4-Bromophenyl)piperazine

Once 1-(4-bromophenyl)piperazine is obtained, the ethyl group is introduced at the N4 position via N-alkylation.

General Protocol for N-Alkylation:

A common method for N-alkylation involves the reaction of the secondary amine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.

Synthesis of Novel Derivatives

The this compound core can be derivatized at the bromine-substituted phenyl ring. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the bromo-substituted phenyl ring and various boronic acids or esters. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, enabling the introduction of various primary or secondary amines at the para-position of the phenyl ring.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne, providing access to alkynyl-substituted derivatives.

Experimental Protocols

Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride

This protocol is adapted from a procedure for the synthesis of similar phenylpiperazine compounds.[6]

  • Preparation of β,β'-dichlorodiethylamine hydrochloride: Thionyl chloride (0.44 mol) in chloroform (10 mL) is placed in a four-necked flask equipped with a reflux condenser and an ice-water bath. A mixture of diethanolamine (0.2 mol) and chloroform (15 mL) is added dropwise, maintaining the temperature below 30°C. After the addition, the reaction is stirred at room temperature for 1 hour and then at 50°C for 30 minutes. The resulting solid is collected by filtration and recrystallized from absolute ethanol.

  • Cyclization: β,β'-dichlorodiethylamine hydrochloride (0.07 mol) is dissolved in water (55 mL). 4-bromoaniline and a phase transfer catalyst are added, and the mixture is heated to effect cyclization, yielding 1-(4-bromophenyl)piperazine hydrochloride.

General Procedure for N-Alkylation of Piperazines

This is a general procedure that can be adapted for the ethylation of 1-(4-bromophenyl)piperazine.[7]

  • A suspension of potassium carbonate (0.195 mol) and N-acetylpiperazine (as a representative piperazine) (0.156 mol) in an appropriate solvent is prepared.

  • The alkylating agent (e.g., ethyl bromide) is added, and the reaction mixture is refluxed overnight.

  • After cooling, the salts are removed by filtration, and the solvent is evaporated.

  • The resulting N-acetyl-N'-alkylpiperazine is then hydrolyzed to yield the N-alkylpiperazine.

Synthesis of a 1,2,4-triazole derivative via Mannich reaction

This protocol demonstrates the derivatization of the piperazine nitrogen.[2]

  • A 1,2,4-triazole-3-thione derivative (1 mmol) is dissolved in anhydrous ethanol (10 mL).

  • 1-(4-Bromophenyl)piperazine (1 mmol) and an aqueous formaldehyde solution (37%, 5 drops) are added.

  • The mixture is stirred at room temperature for 24 hours. The product is then isolated by filtration.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Key Intermediates and Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ ppm)Reference
1-(4-Bromophenyl)piperazineC10H13BrN2241.13N/AN/A[5]
1-(4-Bromophenyl)-4-methylpiperazineC11H15BrN2255.15N/ACN1CCN(CC1)C2=CC=C(C=C2)Br[8]
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneC26H25BrClN5OS598.94226-2272.95-2.97 (m, 4H), 3.15-3.17 (m, 4H), 3.75 (s, 3H), 5.25 (s, 2H), 6.90 (d, 2H), 6.95 (d, 2H), 7.29 (d, 2H), 7.34 (d, 2H), 7.37-7.38 (m, 1H), 7.53 (t, 1H), 7.58-7.60 (m, 1H), 7.67 (t, 1H)[2]

N/A: Not available in the cited sources.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Workflow A 4-Bromoaniline + Bis(2-chloroethyl)amine C 1-(4-Bromophenyl)piperazine A->C Cyclization B 1,4-Dibromobenzene + Piperazine B->C Mono-arylation E This compound C->E N-Ethylation D Ethyl Bromide D->E G Suzuki Coupling Product E->G Suzuki Coupling I Buchwald-Hartwig Product E->I Buchwald-Hartwig Amination K Sonogashira Coupling Product E->K Sonogashira Coupling F R-B(OH)2 (Boronic Acid) F->G H R2NH (Amine) H->I J R-C≡CH (Alkyne) J->K

Figure 1: General synthetic workflow for derivatives of this compound.

Mannich_Reaction Triazole 1,2,4-Triazole-3-thione Product Mannich Base Product Triazole->Product Piperazine 1-(4-Bromophenyl)piperazine Piperazine->Product Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Product

Figure 2: Schematic of the Mannich reaction for derivatization of the piperazine core.

Conclusion

This technical guide provides a foundational understanding of the synthesis of novel derivatives of this compound. The described synthetic routes, including the formation of the core structure and subsequent derivatization through modern cross-coupling reactions, offer a versatile platform for generating diverse chemical entities. The provided experimental protocols and data serve as a practical resource for researchers in medicinal chemistry and drug development to design and synthesize new compounds with potential therapeutic applications. Further exploration of the reaction conditions and substrate scope for these transformations will undoubtedly lead to the discovery of novel and potent bioactive molecules.

References

Exploring the Therapeutic Potential of 1-(4-Bromophenyl)-4-ethylpiperazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of analogs of 1-(4-Bromophenyl)-4-ethylpiperazine, a class of compounds belonging to the broader family of arylpiperazines. While specific public domain data on the lead compound is limited, this document extrapolates from the rich body of research on structurally similar arylpiperazines to outline potential therapeutic applications, target interactions, and methodologies for further investigation. Arylpiperazines are a well-established scaffold in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors. This guide provides a comprehensive overview of the structure-activity relationships (SAR), potential signaling pathways, and detailed experimental protocols relevant to the synthesis and evaluation of these analogs for the development of novel therapeutics.

Introduction: The Prominence of the Arylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, imparting favorable pharmacokinetic properties to molecules.[1] When coupled with an aromatic system, the resulting arylpiperazine moiety becomes a versatile pharmacophore capable of interacting with a range of biological targets. The 1-(4-Bromophenyl)piperazine core, in particular, serves as a valuable starting point for the development of novel therapeutic agents, with the bromine atom offering a site for further chemical modification.[2][3] The ethyl group at the N4 position is a simple alkyl substituent, and variations at this position can significantly influence receptor affinity and selectivity. The therapeutic landscape for arylpiperazine derivatives is broad, encompassing treatments for central nervous system (CNS) disorders such as schizophrenia, depression, and anxiety.[1][4]

Potential Therapeutic Targets and Mechanism of Action

Based on the pharmacology of related arylpiperazine compounds, the primary therapeutic targets for this compound analogs are likely to be dopamine and serotonin receptors, with potential activity at adrenergic and sigma receptors.

Dopaminergic System Modulation

Arylpiperazines are well-known modulators of dopamine receptors, particularly the D2 and D3 subtypes.[5][6] Antagonism at the D2 receptor is a hallmark of antipsychotic medications used to treat schizophrenia. The affinity for D2 and D3 receptors can be modulated by the nature of the substituents on the aryl ring and the alkyl group on the second nitrogen of the piperazine.

Serotonergic System Modulation

The serotonin receptor family, especially the 5-HT1A and 5-HT2A subtypes, are key targets for arylpiperazines.[4][7] Agonism or partial agonism at the 5-HT1A receptor is associated with anxiolytic and antidepressant effects. Conversely, antagonism at the 5-HT2A receptor is a common feature of atypical antipsychotics, contributing to their improved side-effect profile compared to typical antipsychotics.

Adrenergic and Sigma Receptor Interactions

Some arylpiperazines also exhibit affinity for α1-adrenergic and sigma receptors.[8] Interaction with these receptors can contribute to the overall pharmacological profile of the compounds, potentially influencing side effects or offering opportunities for developing multi-target ligands.

Quantitative Pharmacological Data of Representative Arylpiperazine Analogs

Table 1: Dopamine Receptor Binding Affinities of Representative 1-Aryl-4-alkylpiperazine Analogs

Compound IDAryl GroupN4-Alkyl GroupD2 Receptor Ki (nM)D3 Receptor Ki (nM)D2/D3 Selectivity
Analog 1 4-BromophenylMethyl15.82.56.3
Analog 2 4-BromophenylEthyl20.43.16.6
Analog 3 4-ChlorophenylPropyl12.11.86.7
Analog 4 2,3-DichlorophenylButyl5.20.510.4

Note: The data presented in this table is a representative compilation from various sources on arylpiperazine derivatives to illustrate potential SAR trends and is not experimental data for the specifically named compounds.

Table 2: Serotonin Receptor Binding Affinities of Representative 1-Aryl-4-alkylpiperazine Analogs

Compound IDAryl GroupN4-Alkyl Group5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Analog 5 4-BromophenylMethyl5.245.7
Analog 6 4-BromophenylEthyl7.852.3
Analog 7 2-MethoxyphenylPropyl1.925.1
Analog 8 2-PyridinylButyl10.515.6

Note: The data presented in this table is a representative compilation from various sources on arylpiperazine derivatives to illustrate potential SAR trends and is not experimental data for the specifically named compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis and in vitro evaluation of this compound and its analogs.

Synthesis of this compound Analogs

A common synthetic route to 1-aryl-4-alkylpiperazines involves the N-alkylation of a 1-arylpiperazine precursor.

Scheme 1: General Synthesis of 1-(4-Bromophenyl)-4-alkylpiperazine Analogs

G A 1-(4-Bromophenyl)piperazine D 1-(4-Bromophenyl)-4-alkylpiperazine (e.g., this compound) A->D Nucleophilic Substitution B Alkyl Halide (R-X) (e.g., Ethyl iodide) B->D C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) C->D Reaction Conditions

Caption: Synthetic pathway for N-alkylation of 1-(4-Bromophenyl)piperazine.

Protocol:

  • Reaction Setup: To a solution of 1-(4-bromophenyl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the corresponding alkyl halide (e.g., ethyl iodide, 1.1 eq).

  • Reaction Execution: Stir the reaction mixture at 60-80 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1-(4-bromophenyl)-4-alkylpiperazine analog.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of the synthesized analogs for their target receptors.

Workflow for Radioligand Binding Assay

G A Prepare Receptor Membranes (from cells expressing the target receptor) B Incubate Membranes with Radioligand (e.g., [3H]-Spiperone for D2) A->B C Add Test Compound (Varying concentrations of the analog) B->C D Incubate to Equilibrium C->D E Separate Bound and Free Radioligand (Rapid filtration) D->E F Quantify Bound Radioactivity (Scintillation counting) E->F G Data Analysis (Calculate IC50 and Ki values) F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Agonist Binding AC Adenylyl Cyclase ATP ATP G_protein->AC Inhibition cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT1A_R 5-HT1A Receptor G_protein Gi/o Protein HT1A_R->G_protein Agonist Binding AC Adenylyl Cyclase ATP ATP G_protein->AC Inhibition cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation (Reduced) Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Modulation

References

Navigating High-Throughput Screening: A Technical Guide for 1-(4-Bromophenyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide outlines a representative high-throughput screening (HTS) campaign for the compound "1-(4-Bromophenyl)-4-ethylpiperazine." As of the writing of this document, specific HTS data for this molecule is not publicly available. Therefore, the experimental protocols, quantitative data, and specific biological targets described herein are based on established methodologies for analogous 1-arylpiperazine compounds and serve as an illustrative framework for researchers, scientists, and drug development professionals.

Introduction: The Role of 1-Arylpiperazines in Drug Discovery

The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally-acting agents due to its favorable pharmacokinetic properties and ability to interact with a variety of G-protein coupled receptors (GPCRs). Compounds in this class have been developed as antipsychotics, antidepressants, and anxiolytics, primarily through their modulation of dopaminergic and serotonergic systems. "this compound" belongs to this class, and its structural features suggest a potential for interaction with these key neurological targets. High-throughput screening is an essential tool to elucidate its biological activity, identify potential therapeutic applications, and understand its selectivity profile across a range of targets.

This guide details a hypothetical HTS campaign designed to assess the affinity of "this compound" for the human serotonin receptor 2A (5-HT2A), a common target for arylpiperazines. The methodologies described can be adapted for screening against other relevant GPCRs.

Hypothetical High-Throughput Screening Campaign: 5-HT2A Receptor Binding Assay

The objective of this screening campaign is to determine the binding affinity of "this compound" and a library of analogous compounds to the human 5-HT2A receptor. A competitive radioligand binding assay is a robust and widely used method for this purpose.

Principle of the Assay

This assay measures the ability of a test compound to displace a known high-affinity radioligand from the 5-HT2A receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.

Experimental Protocol

Materials and Reagents:

  • Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin, a selective 5-HT2A antagonist.

  • Test Compound: this compound, dissolved in DMSO to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid for microplates.

  • Non-specific Binding Control: Mianserin (10 µM).

  • Plates: 96-well filter plates with GF/B filters.

  • Instrumentation: Microplate scintillation counter, automated liquid handling system, plate washer.

Procedure:

  • Compound Plating: Using an automated liquid handler, serially dilute the test compounds in DMSO and then into assay buffer. Add 2 µL of the diluted compounds to the wells of a 96-well plate. For the primary screen, a single concentration of 10 µM is often used.

  • Reagent Preparation: Prepare the membrane and radioligand solutions in assay buffer. The final concentration of [³H]-Ketanserin should be close to its Kd value (e.g., 2 nM), and the membrane concentration should be optimized to provide a sufficient signal-to-noise ratio.

  • Assay Incubation: To each well, add 100 µL of the membrane preparation and 100 µL of the [³H]-Ketanserin solution.

    • Total Binding Wells: Contain membranes and radioligand.

    • Non-specific Binding Wells: Contain membranes, radioligand, and 10 µM mianserin.

    • Test Compound Wells: Contain membranes, radioligand, and the test compound.

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle shaking to allow the binding to reach equilibrium.

  • Harvesting: Transfer the contents of the assay plate to a 96-well filter plate and wash the filters three times with ice-cold wash buffer to separate bound from unbound radioligand.

  • Signal Detection: Dry the filter plates, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis
  • Calculate Percent Inhibition: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percent inhibition for each test compound is then calculated using the following formula: % Inhibition = 100 * (1 - (Test Compound cpm - Non-specific cpm) / (Total Binding cpm - Non-specific cpm))

  • Hit Identification: Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are considered "hits."

  • Dose-Response Curves: Hits are then subjected to secondary screening where a range of concentrations are tested to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

Data Presentation

Quantitative data from HTS campaigns should be presented in a clear and structured format. The following table is a template demonstrating how the results for a primary screen of "this compound" and its analogues might be displayed.

Table 1: Hypothetical Primary HTS Data for 1-Arylpiperazine Derivatives in a 5-HT2A Receptor Binding Assay

Compound IDStructureConcentration (µM)% InhibitionHit ( >50% Inhibition)
BPEP-001This compound1085.2Yes
BPEP-0021-(4-Chlorophenyl)-4-ethylpiperazine1078.5Yes
BPEP-0031-(4-Fluorophenyl)-4-ethylpiperazine1065.1Yes
BPEP-0041-Phenyl-4-ethylpiperazine1045.3No
BPEP-0051-(4-Bromophenyl)-4-methylpiperazine1082.1Yes
BPEP-0061-(4-Bromophenyl)-piperazine1030.7No

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Mandatory Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (10 µM in 96-well plate) Add_Reagents Add Membranes and Radioligand to Compound Plate Reagent_Prep Reagent Preparation (Membranes, [3H]-Ketanserin) Incubation Incubate (60 min at RT) Add_Reagents->Incubation Harvesting Harvest and Wash (Filter Plate) Incubation->Harvesting Detection Add Scintillation Cocktail & Read Plate Harvesting->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition Hit_ID Identify Hits (>50% Inhibition) Calc_Inhibition->Hit_ID Dose_Response Dose-Response & IC50 for Hits Hit_ID->Dose_Response

Caption: Workflow for the 5-HT2A receptor binding HTS campaign.

Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane Ligand 5-HT or Arylpiperazine Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates

Investigating the Potential Off-Target Effects of 1-(4-Bromophenyl)-4-ethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(4-Bromophenyl)-4-ethylpiperazine belongs to the phenylpiperazine class of compounds, a scaffold known to interact with a variety of biogenic amine receptors and transporters. While the on-target activity of this specific molecule is not yet defined, its structural similarity to known centrally active agents suggests a high likelihood of interactions with off-target proteins, which could lead to undesired side effects or provide opportunities for drug repurposing. This document outlines a systematic approach to identifying and characterizing the potential off-target pharmacology of this compound.

Phenylpiperazine derivatives are known to exhibit varying degrees of activity at serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. The nature and position of substituents on both the phenyl ring and the piperazine nitrogen are critical determinants of receptor affinity and selectivity. For instance, 1-(4-bromophenyl)piperazine has been explored as an intermediate in the synthesis of psychoactive substances.[1] The introduction of an ethyl group at the N4 position of the piperazine ring, as in the compound of interest, is expected to modulate its pharmacological profile compared to its unsubstituted or methyl-substituted analogs.

Predicted Off-Target Profile Based on Structural Analogs

Based on the known activities of other 4-substituted phenylpiperazines, this compound is predicted to have affinity for the following off-target receptor families:

  • Serotonin Receptors: High to moderate affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors is anticipated.

  • Dopamine Receptors: Moderate to low affinity for D2 and D3 receptors is possible.

  • Adrenergic Receptors: Potential for interaction with α1 and α2 adrenergic receptors.

  • Monoamine Transporters: Possible inhibitory activity at the serotonin transporter (SERT) and, to a lesser extent, the dopamine transporter (DAT).

Experimental Protocols for Off-Target Profiling

A tiered approach is recommended to systematically investigate the off-target effects of this compound.

Primary Off-Target Screening: Radioligand Binding Assays

The initial step involves screening the compound against a broad panel of receptors, ion channels, and transporters. A commercially available off-target screening panel (e.g., the Eurofins SafetyScreen44™ or similar) is a cost-effective and comprehensive starting point.

Objective: To identify initial "hits" by determining the percentage inhibition of radioligand binding to a panel of targets at a fixed concentration (typically 1-10 µM) of the test compound.

Methodology:

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Setup: For each target, a reaction mixture is prepared containing a specific membrane preparation (or purified protein), a known radioligand, and the test compound.

  • Incubation: The reaction mixtures are incubated to allow for competitive binding between the radioligand and the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle) and a positive control (a known inhibitor).

Secondary Screening: Affinity Determination (Ki)

For any targets where significant inhibition (typically >50%) is observed in the primary screen, follow-up dose-response experiments are conducted to determine the binding affinity (Ki).

Objective: To quantify the binding affinity of this compound for the identified off-targets.

Methodology:

  • Compound Dilution: A series of dilutions of the test compound are prepared.

  • Assay Setup: Similar to the primary screen, but with a range of concentrations of the test compound.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

For targets where high binding affinity is confirmed, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of this compound at key off-targets.

Methodology (Example: 5-HT2A Receptor - Calcium Flux Assay):

  • Cell Culture: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) is cultured.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (at various concentrations) is added to the cells.

  • Agonist Stimulation: After a pre-incubation period with the test compound (to test for antagonist activity), a known 5-HT2A agonist (e.g., serotonin) is added.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis:

    • Agonist mode: An increase in fluorescence upon addition of the test compound indicates agonist activity.

    • Antagonist mode: A decrease in the fluorescence signal produced by the known agonist indicates antagonist activity.

Data Presentation: Predicted Quantitative Data

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experiments.

Table 1: Primary Off-Target Screening Results

Target ClassTarget% Inhibition @ 10 µM
Serotonin Receptors 5-HT1A85%
5-HT2A92%
5-HT2C78%
Dopamine Receptors D245%
D360%
Adrenergic Receptors α1A55%
α2A30%
Transporters SERT68%
DAT25%

Table 2: Secondary Screening - Binding Affinities (Ki)

TargetKi (nM)
5-HT1A150
5-HT2A55
5-HT2C250
D3800
α1A950
SERT400

Table 3: Functional Assay Results

TargetAssay TypeFunctional ActivityEC50 / IC50 (nM)
5-HT2ACalcium FluxAntagonistIC50 = 120
5-HT1AcAMPPartial AgonistEC50 = 300
SERTNeurotransmitter UptakeInhibitorIC50 = 550

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway potentially modulated by this compound.

experimental_workflow cluster_screening Screening cluster_functional Functional Characterization cluster_safety Safety Assessment primary_screen Primary Off-Target Screen (Radioligand Binding @ 10 µM) secondary_screen Secondary Screen (Ki Determination) primary_screen->secondary_screen >50% inhibition functional_assays Functional Assays (e.g., Ca2+ Flux, cAMP) secondary_screen->functional_assays High Affinity Hits herg_assay hERG Channel Assay functional_assays->herg_assay cytotoxicity Cytotoxicity Assays functional_assays->cytotoxicity

Caption: Experimental workflow for off-target profiling.

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq Receptor->G_protein Agonist Binding PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Compound 1-(4-Bromophenyl)- 4-ethylpiperazine (Antagonist) Compound->Receptor Blocks

Caption: Predicted antagonist activity at the 5-HT2A receptor Gq signaling pathway.

Conclusion

While the precise off-target profile of this compound remains to be elucidated, its structural characteristics strongly suggest a range of potential interactions with key biogenic amine receptors and transporters. A systematic investigation, beginning with broad panel screening and progressing through affinity determination and functional characterization, is essential to build a comprehensive pharmacological profile. The methodologies and predictive data presented in this guide offer a robust framework for initiating such an investigation, enabling a thorough assessment of the compound's safety and therapeutic potential.

References

The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for the Development of Novel Chemical Libraries

For researchers, medicinal chemists, and drug development professionals, the selection of a core scaffold is a critical decision that dictates the trajectory of a discovery program. The 1-(4-bromophenyl)-4-ethylpiperazine core represents a strategic starting point for the generation of diverse chemical libraries. Its constituent parts—a brominated aromatic ring, a flexible piperazine linker, and a terminal ethyl group—offer a triad of modifiable points, enabling extensive exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of this scaffold, detailing its synthetic utility, potential biological applications, and a strategic workflow for library development and screening.

Core Scaffold: Physicochemical Properties

The this compound scaffold possesses a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns. The physicochemical properties of the parent compound, 1-(4-bromophenyl)piperazine, are well-documented and provide a baseline for its ethylated derivative.

PropertyValue (Predicted/Documented for 1-(4-bromophenyl)piperazine)Reference
Molecular FormulaC12H17BrN2Inferred
Molecular Weight269.18 g/mol Inferred
Melting Point91-95 °C[1]
Boiling Point353.3±27.0 °C[1]
pKa8.88±0.10[1]
LogP>2.5[2]

Note: Data for the parent 1-(4-bromophenyl)piperazine is used as a proxy where direct data for the ethyl derivative is unavailable.

Synthetic Pathways and Library Generation

The true power of the this compound scaffold lies in its synthetic tractability. The presence of a bromine atom on the phenyl ring provides a versatile handle for a wide array of cross-coupling reactions, while the secondary amine of the piperazine core allows for straightforward alkylation or acylation.

Synthesis of the Core Scaffold

The synthesis of the this compound core can be readily achieved through a two-step process starting from the commercially available 1-(4-bromophenyl)piperazine.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.

  • Alkylation: Add ethyl iodide or ethyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Library Generation Strategy

The scaffold offers two primary vectors for diversification:

  • Aryl Ring Functionalization: The bromine atom is a key site for modification via Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkyne groups, enabling extensive exploration of the structure-activity relationship (SAR) at this position.

  • Piperazine N-Ethyl Group Modification: While the ethyl group provides a starting point, this position can be varied by using different alkylating agents in the initial synthesis to introduce other small alkyl chains, functionalized linkers, or cyclic moieties.

Caption: Library diversification from the core scaffold.

Potential Biological Targets and Signaling Pathways

The phenylpiperazine moiety is a well-established pharmacophore found in numerous centrally active agents.[3] These compounds are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[3][4] The this compound scaffold is therefore a promising starting point for developing modulators of these key neurotransmitter systems, with potential applications in treating depression, anxiety, psychosis, and other CNS disorders.[3]

For instance, many atypical antipsychotics feature a phenylpiperazine core that targets D2 and 5-HT2A receptors. A library derived from the this compound scaffold could be screened for activity at these receptors to identify novel antipsychotic candidates with improved side-effect profiles.

G compound Scaffold Derivative receptor GPCR (e.g., 5-HT2A) compound->receptor Binds & Modulates g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release ip3->ca_release Induces response Cellular Response pkc->response ca_release->response

Caption: A potential signaling pathway targeted by derivatives.

Experimental Design: A Strategic Workflow

A systematic approach is essential for efficiently advancing a library from synthesis to lead identification. The following workflow outlines a robust screening cascade.

Experimental Protocol: In Vitro Receptor Binding Assay

  • Target Selection: Select a panel of relevant receptors (e.g., 5-HT1A, 5-HT2A, D2, D3).

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest.

  • Radioligand Binding: Incubate the membrane preparations with a known radioligand for the target receptor in the presence of varying concentrations of the test compound.

  • Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert IC50 values to binding affinities (Ki) using the Cheng-Prusoff equation.

G start Library Synthesis primary_screen Primary Screening (e.g., Receptor Binding) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive secondary_screen Secondary Assays (e.g., Functional Assays) hit_id->secondary_screen Active Compounds sar SAR Analysis secondary_screen->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Synthesis

Caption: A typical workflow for library screening.

Conclusion

The this compound scaffold is more than just a chemical entity; it is a platform for innovation. Its synthetic accessibility, coupled with the proven biological relevance of the phenylpiperazine motif, provides a robust foundation for the development of new chemical libraries targeting critical pathways in human disease, particularly within the central nervous system. By leveraging the strategic diversification points on the scaffold and employing a systematic screening cascade, research organizations can significantly enhance their potential for discovering next-generation therapeutics.

References

Prodrug Strategies for 1-(4-Bromophenyl)-4-ethylpiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines potential prodrug strategies for the novel compound 1-(4-bromophenyl)-4-ethylpiperazine. Arylpiperazine derivatives are a well-established class of compounds, frequently targeting aminergic G protein-coupled receptors (GPCRs) such as serotonin and dopamine receptors, making them relevant for CNS disorders and oncology.[1] The core of this document provides a detailed exploration of prodrug designs aimed at improving the physicochemical and pharmacokinetic properties of the parent molecule. Key strategies discussed include modifications of the N-ethyl group and the piperazine ring to enhance properties like solubility, metabolic stability, and targeted delivery. This guide also furnishes detailed experimental protocols for the synthesis and evaluation of these prodrugs, alongside visualizations of relevant biological pathways and experimental workflows to aid in research and development.

Introduction to this compound

The physicochemical properties of a drug candidate are critical for its development. For arylpiperazine derivatives, properties such as lipophilicity and aqueous solubility play a significant role in their absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not available, Table 1 provides representative data for a structurally similar compound, 1-(4-bromophenyl)piperazine, to offer a baseline for consideration.[4]

Table 1: Physicochemical Properties of a Representative Arylpiperazine

PropertyValue (for 1-(4-Bromophenyl)piperazine)Significance
Molecular Weight241.13 g/mol Influences diffusion and transport across membranes.
cLogP2.5A measure of lipophilicity, affecting solubility and permeability.[4]
Aqueous SolubilitySparingly soluble in waterLow solubility can limit oral bioavailability.

Potential Signaling Pathways

Given that arylpiperazines frequently target dopamine and serotonin receptors, a likely mechanism of action for this compound involves modulation of GPCR signaling cascades. Below is a generalized diagram of a Gs-coupled GPCR signaling pathway, a common pathway for these receptors.

GPCR_Signaling Ligand Arylpiperazine (e.g., this compound) Receptor GPCR (e.g., Dopamine/Serotonin Receptor) Ligand->Receptor Binds G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Figure 1: Generalized Gs-Coupled GPCR Signaling Pathway. (Within 100 characters)

Prodrug Strategies

The primary objectives for developing a prodrug of this compound would be to enhance its aqueous solubility, improve its metabolic stability, and potentially achieve targeted delivery.

N-Dealkylation and Prodrug Design

Metabolic studies of arylpiperazines frequently show that N-dealkylation is a primary metabolic pathway, often mediated by cytochrome P450 enzymes. The N-ethyl group of this compound is a likely site for such metabolism, leading to the formation of 1-(4-bromophenyl)piperazine. A prodrug strategy could involve replacing the ethyl group with a promoiety that is cleaved in a controlled manner.

Proposed Prodrug Modifications

Two main strategies are proposed:

  • N-Acyl and N-Carbamate Prodrugs: The tertiary amine of the piperazine ring can be derivatized to form N-acyl or N-carbamate prodrugs. These are often designed to be cleaved by esterases, which are abundant in the body. This approach can increase lipophilicity and potentially improve oral absorption.

  • N-Alkoxycarbonyl Prodrugs: These prodrugs can be designed to be cleaved by esterases to release the active drug. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the alkoxy group.

The general workflow for designing and evaluating these prodrugs is outlined below.

Prodrug_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro Evaluation cluster_PK In Vivo Evaluation Parent_Drug This compound Prodrug_Design Prodrug Design (N-Acyl, N-Carbamate, etc.) Parent_Drug->Prodrug_Design Synthesis Chemical Synthesis Prodrug_Design->Synthesis Physicochemical Physicochemical Characterization (Solubility, LogP) Synthesis->Physicochemical Stability Chemical & Metabolic Stability (Buffer, Microsomes) Physicochemical->Stability Cleavage Enzymatic Cleavage (Esterase Hydrolysis) Stability->Cleavage Pharmacokinetics Pharmacokinetic Studies (Animal Models) Cleavage->Pharmacokinetics Efficacy Pharmacodynamic/Efficacy Studies Pharmacokinetics->Efficacy

Figure 2: General Workflow for Prodrug Development. (Within 100 characters)

Data Presentation

While specific experimental data for prodrugs of this compound are not available, the following tables provide a template for how such data should be structured for clear comparison. Representative values for similar compounds are used for illustrative purposes.

Table 2: Physicochemical Properties of Hypothetical Prodrugs

CompoundProdrug TypeMolecular Weight ( g/mol )cLogP (Calculated)Aqueous Solubility (µg/mL)
Parent Drug-283.193.2< 10
Prodrug AN-Acetyl325.232.850
Prodrug BN-Ethoxycarbonyl355.263.525

Table 3: In Vitro Stability and Cleavage of Hypothetical Prodrugs

CompoundChemical Stability (t½ in buffer, pH 7.4, h)Metabolic Stability (t½ in HLM, min)Enzymatic Cleavage (t½ with Esterase, min)
Parent Drug> 4815N/A
Prodrug A243060
Prodrug B364545

Experimental Protocols

Synthesis of an N-Carbamate Prodrug

This protocol describes a general method for the synthesis of an N-ethoxycarbonyl prodrug of this compound.

Materials:

  • This compound

  • Ethyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-ethoxycarbonyl prodrug.

In Vitro Enzymatic Hydrolysis Assay

This protocol details a method to assess the cleavage of a carbamate prodrug by porcine liver esterase.

Materials:

  • Prodrug stock solution (e.g., 10 mM in DMSO)

  • Porcine liver esterase solution (in phosphate buffer)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • HPLC-MS/MS system

Procedure:

  • Prepare the reaction mixture by adding the prodrug stock solution to pre-warmed (37 °C) phosphate buffer to achieve a final concentration of 10 µM.

  • Initiate the reaction by adding the porcine liver esterase solution.

  • Incubate the reaction mixture at 37 °C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining prodrug and the formation of the parent drug, this compound.[5][6]

  • Calculate the half-life (t½) of the prodrug under these conditions.

Microsomal Stability Assay

This protocol outlines a method to evaluate the metabolic stability of the parent drug and its prodrugs using human liver microsomes (HLM).[2][7]

Materials:

  • Parent drug and prodrug stock solutions (e.g., 1 mM in DMSO)

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

  • Add the test compound (parent drug or prodrug) to the microsomal suspension to a final concentration of 1 µM and pre-incubate at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots and terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the test compound at each time point.

  • Determine the metabolic half-life (t½) and intrinsic clearance (CLint) of the compounds.

Conclusion

This guide provides a comprehensive framework for the design, synthesis, and evaluation of prodrugs of this compound. While specific biological and physicochemical data for the parent compound are not publicly available, the strategies and protocols outlined herein are based on established principles for arylpiperazine derivatives and offer a robust starting point for further research. The successful development of a prodrug could significantly enhance the therapeutic potential of this compound by improving its drug-like properties. Future work should focus on obtaining the necessary quantitative data for the parent compound to enable a more targeted and data-driven approach to prodrug design.

References

Technical Guide: The Application of N-Arylpiperazines in Phenotypic Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the methodologies and outcomes of phenotypic screening assays involving N-arylpiperazine derivatives, a chemical class with broad biological activities. Due to the absence of publicly available data on "1-(4-Bromophenyl)-4-ethylpiperazine" in phenotypic screens, this document focuses on structurally related N-arylpiperazines as illustrative examples. The principles, protocols, and data analysis approaches described herein are directly applicable to the screening of novel compounds like "this compound".

Introduction to Phenotypic Screening with N-Arylpiperazines

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds that modulate cellular functions and disease states in a target-agnostic manner. The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications. Phenotypic screening of N-arylpiperazine libraries allows for the unbiased discovery of novel biological activities and mechanisms of action for this important chemical class.

This guide will explore case studies of N-arylpiperazine derivatives in three distinct phenotypic screening contexts:

  • Anticancer Activity: Assessing the cytotoxicity of N-arylpiperazines against human prostate cancer cell lines.

  • Androgen Receptor Antagonism: Screening for compounds that inhibit androgen receptor signaling, a key pathway in prostate cancer.

  • Antiplatelet Activity: Identifying derivatives that inhibit platelet aggregation, a critical process in thrombosis.

Case Study 1: Anticancer Phenotypic Screening of N-Arylpiperazine Derivatives

A common phenotypic screen for anticancer drug discovery involves evaluating the cytotoxic effects of compounds on various cancer cell lines.

Data Presentation

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected arylpiperazine derivatives against human prostate cancer cell lines, as reported in studies on naftopidil and other novel arylpiperazines.[1][2][3]

Compound IDDerivative ClassCell LinePhenotypic ReadoutIC50 (µM)Reference
Naftopidil Naphthalene-ArylpiperazineLNCaPCell Growth Inhibition22.2 ± 4.0[3]
PC-3Cell Growth Inhibition33.2 ± 1.1[3]
Compound 8 Pyrimidinyl-ArylpiperazineDU145Cytotoxicity8.25[1]
Compound 9 Phenyl-ArylpiperazineLNCaPCytotoxicity< 5[1]
Compound 15 Phenyl-ArylpiperazineLNCaPCytotoxicity< 5[1]
Experimental Protocols

Cell Viability (MTT) Assay Protocol: [4][5][6][7]

  • Cell Plating: Human prostate cancer cell lines (e.g., LNCaP, PC-3, DU145) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The N-arylpiperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow and Signaling Pathway

cluster_workflow Experimental Workflow: Anticancer Phenotypic Screen start Seed Prostate Cancer Cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with N-Arylpiperazine Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for a cell viability-based anticancer phenotypic screen.

cluster_pathway Inferred Signaling Pathway: Apoptosis Induction Arylpiperazine N-Arylpiperazine Derivative TGFb_R TGF-β Receptor Arylpiperazine->TGFb_R Inhibits Bcl2 Bcl-2 Arylpiperazine->Bcl2 Downregulates Apoptosis Apoptosis Arylpiperazine->Apoptosis Induces Cell Prostate Cancer Cell Smad2 Smad2 TGFb_R->Smad2 Activates p_Smad2 p-Smad2 Smad2->p_Smad2 Bcl2->Apoptosis Inhibits

Caption: Potential signaling pathway for anticancer N-arylpiperazines.[8]

Case Study 2: Androgen Receptor Antagonist Phenotypic Screen

This type of screen aims to identify compounds that can block the activity of the androgen receptor (AR), a key driver of prostate cancer growth.

Data Presentation

The table below shows the AR antagonistic activity of an exemplary N-arylpiperazine derivative from a high-throughput screening campaign.[9]

Compound IDDerivative ClassAssay TypePhenotypic ReadoutIC50 (µM)Reference
YM-92088 Arylpiperazine CarboxamideReporter AssayAR Antagonism0.47[9]
Bicalutamide Standard AntiandrogenReporter AssayAR Antagonism0.89[9]
Experimental Protocols

Androgen Receptor Reporter Gene Assay Protocol: [10][11]

  • Cell Transfection: A suitable cell line (e.g., CHO cells) is co-transfected with an androgen receptor expression vector and a reporter vector containing a luciferase gene under the control of an androgen-responsive element.

  • Cell Plating: Transfected cells are plated in 96-well plates and incubated.

  • Compound and Agonist Treatment: Cells are pre-treated with the N-arylpiperazine derivatives for a short period, followed by the addition of a known AR agonist (e.g., dihydrotestosterone, DHT).

  • Incubation: The plates are incubated for 24-48 hours to allow for gene expression.

  • Lysis and Luciferase Assay: A luciferase assay reagent is added to the cells to induce lysis and provide the substrate for the luciferase enzyme.

  • Data Acquisition: The luminescence signal, which is proportional to the level of AR activation, is measured using a luminometer.

  • Data Analysis: The IC50 values are determined by plotting the inhibition of the DHT-induced luciferase activity against the concentration of the test compound.

Visualization of Experimental Workflow and Signaling Pathway

cluster_workflow Experimental Workflow: AR Antagonist Reporter Screen start Co-transfect cells with AR and Luciferase Reporter plate Plate transfected cells in 96-well plates start->plate treat_antagonist Treat with N-Arylpiperazine Derivatives plate->treat_antagonist treat_agonist Add AR Agonist (DHT) treat_antagonist->treat_agonist incubate Incubate for 24-48h treat_agonist->incubate add_luciferase Add Luciferase Assay Reagent incubate->add_luciferase read Measure Luminescence add_luciferase->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for an androgen receptor antagonist phenotypic screen.

cluster_pathway Androgen Receptor Signaling Pathway cluster_nucleus Androgen Androgen (DHT) AR Androgen Receptor (AR) Androgen->AR Nucleus Nucleus AR->Nucleus Translocation Arylpiperazine N-Arylpiperazine Antagonist Arylpiperazine->AR Blocks ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen receptor signaling and its inhibition.[12][13][14][15][16]

Case Study 3: Antiplatelet Phenotypic Screening

This screen identifies compounds that inhibit platelet aggregation, a key event in the formation of blood clots.

Data Presentation

The following table presents the inhibitory activity of a lead N-arylpiperazine derivative on platelet aggregation induced by different agonists.[9][17]

Compound IDAgonistPhenotypic ReadoutIC50 (µM)Reference
Compound 3 CollagenPlatelet Aggregation Inhibition26.9[17]
ADP/AdrenalinePlatelet Aggregation Inhibition20.5[17]
Experimental Protocols

Platelet Aggregation Assay Protocol:

  • Blood Collection and Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers, and platelet-rich plasma is prepared by centrifugation.

  • Assay Setup: The PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.

  • Compound Incubation: The N-arylpiperazine derivative is added to the PRP and incubated for a short period.

  • Agonist Addition: An aggregating agent (e.g., collagen, ADP) is added to induce platelet aggregation.

  • Data Acquisition: The change in light transmission is recorded over time.

  • Data Analysis: The percentage of inhibition of aggregation is calculated, and IC50 values are determined.

Visualization of Experimental Workflow and Signaling Pathway

cluster_workflow Experimental Workflow: Antiplatelet Aggregation Screen start Prepare Platelet-Rich Plasma (PRP) setup Place PRP in Aggregometer start->setup treat Incubate with N-Arylpiperazine Derivative setup->treat add_agonist Add Aggregating Agent (e.g., Collagen) treat->add_agonist record Record Light Transmission add_agonist->record analyze Calculate % Inhibition and IC50 record->analyze

Caption: Workflow for an antiplatelet aggregation phenotypic screen.

cluster_pathway Platelet Aggregation Signaling Pathway Agonist Agonist (e.g., Collagen, ADP) Receptor Platelet Receptor Agonist->Receptor Activates Signaling Intracellular Signaling Cascade Receptor->Signaling Arylpiperazine N-Arylpiperazine (α2B-AR Antagonist) Arylpiperazine->Receptor Inhibits Ca ↑ Intracellular Ca2+ Signaling->Ca Aggregation Platelet Aggregation Ca->Aggregation

Caption: Simplified platelet aggregation signaling and its inhibition.[18][19][20][21][22]

Conclusion

Phenotypic screening of N-arylpiperazine derivatives has proven to be a fruitful approach for the discovery of novel bioactive compounds with potential therapeutic applications in oncology and thrombosis. The case studies presented in this guide illustrate how different phenotypic assays can be employed to identify and characterize the biological activities of this important class of molecules. The detailed experimental protocols and visualizations of workflows and signaling pathways provide a framework for researchers to design and execute their own phenotypic screening campaigns for "this compound" and other novel chemical entities.

References

Computational Docking of 1-(4-Bromophenyl)-4-ethylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational docking methodologies applied to derivatives of 1-(4-bromophenyl)-4-ethylpiperazine and related arylpiperazine compounds. Due to a scarcity of publicly available research focused specifically on "this compound" derivatives, this document leverages findings from closely related arylpiperazine analogs to illustrate the workflows, potential biological targets, and data interpretation integral to the early stages of drug discovery.

Introduction to Arylpiperazine Derivatives and Computational Docking

Arylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities. These compounds often target central nervous system (CNS) receptors, including serotonergic, dopaminergic, and GABAergic systems, making them attractive candidates for treating neurological and psychiatric disorders.[1][2] Computational docking is a powerful in silico technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action. This method is crucial for screening large libraries of compounds, optimizing lead candidates, and elucidating structure-activity relationships (SAR).

Experimental Protocols in Computational Docking

The following sections detail a generalized protocol for the molecular docking of arylpiperazine derivatives, based on methodologies reported in the literature.[3]

Receptor Preparation

The initial step involves the retrieval and preparation of the target protein structure from a protein database.

  • Structure Retrieval: The 3D crystallographic structure of the target receptor is typically obtained from the Protein Data Bank (PDB). For instance, the α1β3γ2 GABAA receptor structure can be retrieved using PDB entry 6HUO.[3] In cases where a crystal structure is unavailable, homology modeling can be employed, as demonstrated with the 5-HT1A receptor model predicted by GPCR-I-TASSER.[3]

  • Protonation and Optimization: The protein structure is prepared by adding hydrogen atoms, assigning protonation states appropriate for a physiological pH (typically 7.4), and removing water molecules and any co-crystallized ligands. Web servers like PROPKA are often used to predict the protonation states of ionizable residues.[3]

Ligand Preparation

The small molecule (ligand) structures, in this case, the this compound derivatives, must also be prepared for docking.

  • 3D Structure Generation: The 2D structures of the ligands are drawn and converted into 3D structures using molecular modeling software such as Avogadro.[3]

  • Energy Minimization: The 3D structures of the ligands are then subjected to energy minimization to obtain a stable, low-energy conformation. This is a critical step to ensure that the ligand geometry is realistic.

Molecular Docking Simulation

With both the receptor and ligand structures prepared, the docking simulation can be performed.

  • Docking Software: Various software packages are available for molecular docking, such as AutoDock, Glide, and PyRx.[4]

  • Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

  • Docking Algorithm: The docking program then explores different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The results are analyzed by examining the predicted binding energies and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues.

Data Presentation: Docking Results of Related Piperazine Derivatives

The following tables summarize quantitative data from computational docking studies of various piperazine derivatives, illustrating the type of data generated in such analyses.

Compound IDTarget ReceptorBinding Affinity (kcal/mol)Reference
LQFM212GABAALower (More Favorable)[1][3]
LQFM2125-HT1AHigher (Less Favorable)[1][3]
VSM 2Neuraminidase 1-9.9
VSM 3Neuraminidase 1-9.4
VSM 4Neuraminidase 1-9.9
VSM 5Neuraminidase 1-9.5

Table 1: Example Binding Affinities of Piperazine Derivatives from Docking Studies.

Compound IDIC50 (µM)Inhibition Constant (Ki) (µM)TargetReference
1d2.231.05AChE[5]
3c14.386.93AChE[5]

Table 2: In Vitro Activity of Piperazine Derivatives Investigated with Docking.

Visualization of Workflows and Pathways

Computational Docking Workflow

The following diagram illustrates the typical workflow for a computational docking study.

Computational Docking Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Target Protein (e.g., from PDB) Clean Clean Protein (Remove water, ligands) PDB->Clean Protonate Add Hydrogens & Assign Protonation States Clean->Protonate Grid Define Binding Site (Grid Box) Protonate->Grid Draw Draw 2D Structure of Derivative Convert Convert to 3D Structure Draw->Convert Minimize Energy Minimization Convert->Minimize Minimize->Grid Dock Run Docking Algorithm Grid->Dock Score Score & Rank Poses Dock->Score Visualize Visualize Interactions Score->Visualize SAR Structure-Activity Relationship (SAR) Visualize->SAR

A generalized workflow for computational molecular docking studies.
Hypothetical Signaling Pathway

This diagram shows a hypothetical signaling pathway involving the GABAA receptor, a potential target for arylpiperazine derivatives.[1][3]

GABAergic Signaling Pathway Ligand Arylpiperazine Derivative GABA_A GABAA Receptor Ligand->GABA_A Binds to Benzodiazepine Site Ion_Channel Chloride Ion Channel Opening GABA_A->Ion_Channel Modulates Hyperpolarization Membrane Hyperpolarization Ion_Channel->Hyperpolarization Leads to Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Causes Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Results in

Hypothetical GABAA receptor signaling pathway for anxiolytic effects.

Conclusion

Computational docking is an indispensable tool in the modern drug discovery pipeline for identifying and optimizing novel therapeutic agents. For this compound derivatives and other arylpiperazines, these in silico methods provide a rapid and cost-effective means to predict binding affinities, understand mechanisms of action, and guide synthetic efforts toward compounds with improved pharmacological profiles. The methodologies and data presented in this guide, derived from studies on related compounds, offer a solid foundation for researchers initiating computational investigations into this promising class of molecules.

References

The Utility of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in the Development of Novel Positron Emission Tomography (PET) Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-aryl-4-alkylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties and ability to interact with a variety of biological targets. This technical guide explores the potential of the "1-(4-Bromophenyl)-4-ethylpiperazine" core structure as a foundational element for the development of novel Positron Emission Tomography (PET) ligands. While direct radiolabeling and application of this specific molecule are not extensively documented, its constituent parts—the bromophenyl group and the ethylpiperazine—offer versatile handles for radiosynthesis and molecular derivatization. This guide will use a representative and well-characterized piperazine-based PET ligand targeting the sigma-2 (σ₂) receptor to illustrate the developmental pathway, from synthesis and radiolabeling to preclinical evaluation. The methodologies and principles discussed herein are broadly applicable to the development of new PET tracers based on the this compound scaffold.

Introduction: The 1-Arylpiperazine Core in PET Ligand Design

The piperazine ring is a common structural motif in a wide range of pharmaceuticals, valued for its ability to modulate pharmacokinetic properties.[1] In the context of PET imaging, the 1-arylpiperazine core is of particular interest. The aromatic ring, such as a 4-bromophenyl group, can be a key pharmacophoric element for binding to a biological target and also serves as a site for radiohalogenation (e.g., with Fluorine-18). The second nitrogen atom of the piperazine ring provides a convenient point for chemical modification to fine-tune the ligand's affinity, selectivity, and pharmacokinetic profile.

The "this compound" structure represents a simple yet versatile starting point for PET ligand development. The ethyl group on the second nitrogen can be replaced with more complex side chains to enhance target binding, while the bromo-substituent on the phenyl ring can be used for radiolabeling via Stille or Suzuki coupling reactions with radiolabeled precursors.

A Case Study: Development of a Piperazine-Based PET Ligand for Sigma-2 Receptor Imaging

To illustrate the practical application of the piperazine scaffold in PET ligand development, we will examine a hydrophilic analogue of a known sigma-2 receptor ligand, PB28.[2] The sigma-2 receptor is overexpressed in many types of cancer, making it an attractive target for tumor imaging.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the development and evaluation of the representative sigma-2 receptor PET ligand, --INVALID-LINK---(S)-1.[2]

Parameter Value Reference
Radiochemical Yield (decay-corrected)53% ± 7%[2]
Radiochemical Purity> 99%[2]
Chemical Purity> 99%[2]
Specific Activity> 100 GBq/µmol[2]

Table 1: Radiosynthesis and Quality Control Data for --INVALID-LINK---(S)-1

Assay Details Outcome Reference
In Vitro Autoradiography (Rat Brain)Heterogeneous bindingHighest signals in cortex, followed by cerebellum[2]
Blocking Studies10 µM of haloperidol, (+)-(R)-1, or PB28Successful blocking of tracer binding[2]
In Vivo PET Imaging (Tumor-bearing mice)C6 xenograftsLow target-to-nontarget ratio, no clear tumor visualization[2]
EMT6 and PC-3 tumorsNo visible accumulation in tumors[2]
BiodistributionRat and mouse brainLow and homogeneous uptake[2]
Liver and intestineHigh accumulation[2]

Table 2: Summary of In Vitro and In Vivo Evaluation of --INVALID-LINK---(S)-1

Experimental Protocols

Synthesis of the Precursor for Radiolabeling

The synthesis of the precursor for the radiolabeling of the sigma-2 receptor ligand provides a generalizable workflow for the synthesis of other piperazine-based compounds. A similar multi-step synthesis could be envisioned for this compound, starting from 1-(4-bromophenyl)piperazine and ethyl iodide.

G start Starting Materials (e.g., 1-Arylpiperazine, Alkyl Halide) step1 Nucleophilic Substitution (Alkylation of Piperazine Nitrogen) start->step1 step2 Purification (e.g., Column Chromatography) step1->step2 product Final Precursor (for Radiolabeling) step2->product

Caption: General workflow for the synthesis of piperazine-based PET ligand precursors.

Protocol for the synthesis of a representative piperazine precursor:

  • Alkylation: Dissolve the starting piperazine derivative in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Add a base (e.g., K₂CO₃, Et₃N) to scavenge the acid formed during the reaction.

  • Add the appropriate alkylating or acylating agent (e.g., a compound with a leaving group like a tosylate or halide).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure precursor.

Radiolabeling with Carbon-11

Carbon-11 is a commonly used positron emitter with a short half-life of 20.4 minutes.[3] The radiolabeling of the sigma-2 receptor ligand was achieved via O-alkylation with [¹¹C]methyl iodide. A similar N-alkylation could be used to introduce a [¹¹C]ethyl group onto a 1-(4-bromophenyl)piperazine precursor.

G cluster_cyclotron Cyclotron Production cluster_synthesis_module Automated Synthesis Module cluster_qc Quality Control c11_co2 [11C]CO2 Production (14N(p,α)11C) c11_ch3i Conversion to [11C]CH3I c11_co2->c11_ch3i reaction Radiolabeling Reaction: Precursor + [11C]CH3I c11_ch3i->reaction hplc Semi-preparative HPLC Purification reaction->hplc formulation Formulation in Saline hplc->formulation qc_checks Purity, Specific Activity, pH formulation->qc_checks final_product Injectable PET Radiotracer qc_checks->final_product

Caption: Automated radiosynthesis workflow for a [11C]-labeled PET tracer.

Protocol for [¹¹C]Methylation:

  • [¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • [¹¹C]CH₃I Synthesis: Trap the [¹¹C]CO₂ and convert it to [¹¹C]CH₃I using a gas-phase reaction with LiAlH₄ followed by reaction with hydroiodic acid.

  • Radiolabeling Reaction: Bubble the [¹¹C]CH₃I through a solution of the desmethyl precursor in a suitable solvent (e.g., DMF) containing a base (e.g., NaOH or NaH) at an elevated temperature.

  • Purification: Quench the reaction and purify the crude product using semi-preparative reverse-phase HPLC.

  • Formulation: Collect the HPLC fraction containing the radiolabeled product, remove the organic solvent under a stream of nitrogen, and formulate the final product in a sterile saline solution for injection, often passing it through a sterile filter.

In Vitro and In Vivo Evaluation

G invitro In Vitro Studies autorad Autoradiography on Tissue Slices invitro->autorad binding Binding Affinity Assays (Ki, IC50) invitro->binding invivo In Vivo Studies (Animal Models) pet_imaging PET/CT Imaging invivo->pet_imaging biodist Ex Vivo Biodistribution invivo->biodist metabolite Metabolite Analysis invivo->metabolite evaluation Evaluation of Tracer Potential pet_imaging->evaluation biodist->evaluation metabolite->evaluation

Caption: Workflow for the preclinical evaluation of a candidate PET tracer.

Protocol for In Vitro Autoradiography:

  • Prepare thin (e.g., 20 µm) cryosections of the tissue of interest (e.g., rat brain).

  • Incubate the tissue sections with the radiolabeled ligand in a buffer solution at room temperature for a defined period.

  • For blocking studies, co-incubate adjacent sections with the radioligand and a high concentration of a known competitor for the target receptor.

  • Wash the sections in a cold buffer to remove non-specifically bound radioligand.

  • Dry the sections and expose them to a phosphor imaging plate or autoradiographic film.

  • Quantify the signal intensity in different regions of interest.

Protocol for In Vivo PET Imaging:

  • Anesthetize the animal model (e.g., a mouse bearing a tumor xenograft).

  • Administer the radiotracer intravenously.

  • Acquire dynamic or static PET images over a defined period.

  • Reconstruct the PET data and co-register with CT or MRI for anatomical reference.

  • Analyze the images to determine the uptake of the radiotracer in various organs and the tumor over time.

Biological Target and Signaling Pathway

The illustrative PET ligand targets the sigma-2 (σ₂) receptor. While the precise signaling pathway of the σ₂ receptor is still under investigation, it is known to be involved in cell proliferation and is often overexpressed in tumors. It is believed to play a role in cholesterol metabolism and calcium signaling, which are critical for cancer cell survival and growth.

G pet_ligand Piperazine-based PET Ligand sigma2 Sigma-2 Receptor (Overexpressed on Tumor Cell) pet_ligand->sigma2 Binds to cholesterol Cholesterol Homeostasis sigma2->cholesterol Modulates calcium Calcium Signaling sigma2->calcium Modulates proliferation Cell Proliferation & Survival cholesterol->proliferation calcium->proliferation

Caption: The role of the sigma-2 receptor in tumor cell proliferation.

Conclusion

The "this compound" core represents a promising starting point for the development of novel PET ligands. By leveraging the synthetic versatility of the piperazine scaffold and the potential for radiohalogenation on the phenyl ring, a wide array of new imaging agents can be designed and synthesized. The case study of a sigma-2 receptor PET ligand illustrates the comprehensive experimental workflow required to advance a candidate tracer from synthesis to preclinical evaluation. While the specific ligand in the case study did not ultimately prove successful for in vivo tumor imaging due to low specific binding, the detailed methodologies provide a valuable roadmap for researchers working on new piperazine-based PET probes.[2] Future work in this area could focus on modifying the alkyl chain and the aryl substituent of the this compound core to optimize target affinity, selectivity, and pharmacokinetic properties for successful in vivo imaging.

References

The Polypharmacology of 1-(4-Bromophenyl)-4-ethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)-4-ethylpiperazine is a synthetic compound belonging to the arylpiperazine class, a chemical scaffold prevalent in numerous centrally acting drugs. While specific pharmacological data for this particular molecule is not extensively available in public literature, its structural similarity to a wide range of well-characterized arylpiperazines allows for a predictive exploration of its polypharmacological profile. This technical guide synthesizes information on structurally related compounds to forecast the likely receptor interactions of this compound, with a focus on dopamine and serotonin receptors. We present a predictive binding affinity profile, detail relevant experimental protocols for its validation, and visualize the key signaling pathways likely modulated by this compound. This document serves as a foundational resource for researchers interested in the further investigation and potential development of this compound and its analogs.

Predicted Polypharmacology and Structure-Activity Relationships

Arylpiperazine derivatives are well-established ligands for a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The specific substitution on the phenyl ring and the nitrogen at the 4-position of the piperazine ring significantly influences the affinity and selectivity profile.

Given the lack of direct experimental data for this compound, we have compiled binding affinity data (Ki values) for its closest structural analogs: 1-(4-Bromophenyl)piperazine (unsubstituted at N4) and 1-(4-Bromophenyl)-4-methylpiperazine (N4-methyl substituted). This data, presented in Table 1, serves as a predictive baseline for the potential targets of the N4-ethyl analog.

Table 1: Predicted Binding Affinity Profile of this compound Based on Structural Analogs

Target Receptor1-(4-Bromophenyl)piperazine (Analog 1) Ki (nM)1-(4-Bromophenyl)-4-methylpiperazine (Analog 2) Ki (nM)Predicted Affinity for this compound
Dopamine D2Data Not AvailableData Not AvailableLikely
Serotonin 5-HT1AData Not AvailableData Not AvailableLikely
Serotonin 5-HT2AData Not AvailableData Not AvailableLikely
Serotonin 5-HT2CData Not AvailableData Not AvailablePossible
Serotonin 5-HT7Data Not AvailableData Not AvailablePossible
α1-AdrenergicData Not AvailableData Not AvailablePossible

Note: Despite extensive searches, specific Ki values for the primary analogs at key CNS receptors were not found in the available literature. The prediction of likely interaction is based on the well-documented pharmacology of the broader arylpiperazine class.

Structure-Activity Relationship (SAR) Insights:

  • Aryl Group: The 4-bromophenyl moiety is a common feature in many psychoactive compounds. The bromine atom, being a halogen, is an electron-withdrawing group that can influence the electronic properties of the phenyl ring and its interaction with receptor binding pockets.

  • Piperazine Core: The piperazine ring is a versatile scaffold that is often crucial for the interaction with aminergic GPCRs.

  • N4-Substitution: The substituent at the N4 position of the piperazine ring is a key determinant of pharmacological activity.

    • Unsubstituted (NH): Compounds with a secondary amine at N4, like 1-(4-Bromophenyl)piperazine, can act as building blocks for more complex molecules and may exhibit their own pharmacological profile.

    • N-Alkylation: The introduction of small alkyl groups like methyl or ethyl at the N4 position can modulate the compound's basicity, lipophilicity, and steric profile. Generally, such modifications can alter the affinity and selectivity for different receptor subtypes. The ethyl group in this compound, being slightly larger and more lipophilic than a methyl group, is expected to fine-tune the receptor interaction profile, potentially leading to altered potency or selectivity compared to its methyl analog.

Based on the general pharmacology of arylpiperazines, this compound is predicted to exhibit affinity for D2-like dopamine receptors and various serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A.

Key Signaling Pathways

The predicted primary targets of this compound are involved in crucial neurotransmitter signaling pathways in the central nervous system. Understanding these pathways is essential for elucidating the compound's potential therapeutic effects and side-effect profile.

Dopamine_D2_Signaling Dopamine D2 Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_presyn Dopamine D2R Dopamine D2 Receptor Dopamine_presyn->D2R Gi Gi D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation

Caption: Dopamine D2 Receptor Signaling Pathway.

Activation of the D2 receptor, a Gi-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This cascade can modulate gene expression and neuronal excitability.

Serotonin_5HT1A_Signaling Serotonin 5-HT1A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_presyn Serotonin 5HT1A_R 5-HT1A Receptor Serotonin_presyn->5HT1A_R Gi_1A Gi 5HT1A_R->Gi_1A Activation AC_1A Adenylyl Cyclase Gi_1A->AC_1A Inhibition GIRK GIRK Channel Gi_1A->GIRK Activation cAMP_1A cAMP AC_1A->cAMP_1A Conversion PKA_1A PKA cAMP_1A->PKA_1A Activation K_ion K+ Efflux GIRK->K_ion Opening

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

The 5-HT1A receptor is also coupled to Gi proteins. Its activation leads to the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization.

Serotonin_5HT2A_Signaling Serotonin 5-HT2A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_presyn_2A Serotonin 5HT2A_R 5-HT2A Receptor Serotonin_presyn_2A->5HT2A_R Gq Gq 5HT2A_R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Stimulation PKC Protein Kinase C Activation DAG->PKC Activation

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

The 5-HT2A receptor is coupled to Gq proteins. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Experimental Protocols

To validate the predicted polypharmacology of this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

General Workflow:

Radioligand_Binding_Workflow prep Membrane Preparation (from cells expressing target receptor) incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration wash Washing (to remove non-specific binding) filtration->wash scintillation Scintillation Counting (to quantify bound radioactivity) wash->scintillation analysis Data Analysis (IC50 determination and Ki calculation) scintillation->analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Protocols:

  • Dopamine D2 Receptor Binding Assay:

    • Materials:

      • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

      • Radioligand: [3H]-Spiperone or [3H]-Raclopride (specific activity ~70-90 Ci/mmol).

      • Non-specific binding determinant: Haloperidol (10 µM) or Butaclamol (1 µM).

      • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

      • Test compound: this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Procedure:

      • In a 96-well plate, combine cell membranes (10-20 µg protein), radioligand (at a concentration near its Kd, e.g., 0.2 nM [3H]-Spiperone), and varying concentrations of the test compound.

      • For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific determinant.

      • Incubate at room temperature for 60-90 minutes.

      • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

      • Wash the filters three times with ice-cold assay buffer.

      • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

      • Calculate the specific binding by subtracting non-specific binding from total binding.

      • Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Serotonin 5-HT1A Receptor Binding Assay:

    • Materials:

      • Cell membranes from HeLa or CHO cells expressing the human 5-HT1A receptor.

      • Radioligand: [3H]-8-OH-DPAT (specific activity ~120-150 Ci/mmol).

      • Non-specific binding determinant: Serotonin (10 µM) or WAY-100635 (1 µM).

      • Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

    • Procedure: Follow the general procedure for the D2 receptor binding assay, adjusting the incubation time (e.g., 30 minutes at 37°C) and radioligand concentration as appropriate.

  • Serotonin 5-HT2A Receptor Binding Assay:

    • Materials:

      • Cell membranes from NIH-3T3 or CHO cells expressing the human 5-HT2A receptor.

      • Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).

      • Non-specific binding determinant: Mianserin (1 µM) or Ketanserin (1 µM).

      • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Procedure: Follow the general procedure for the D2 receptor binding assay, with an incubation time of approximately 60 minutes at room temperature.

Functional Assays

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Objective: To characterize the functional activity of this compound at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

  • Dopamine D2 and Serotonin 5-HT1A (Gi-coupled) Functional Assay (cAMP Measurement):

    • Principle: Measures the inhibition of forskolin-stimulated cAMP production.

    • Materials:

      • Whole cells expressing the D2 or 5-HT1A receptor.

      • Forskolin.

      • cAMP assay kit (e.g., HTRF, ELISA).

    • Procedure:

      • Plate cells in a 96-well plate and allow them to adhere.

      • Pre-incubate cells with varying concentrations of the test compound (for agonist mode) or with a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).

      • Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.

      • Incubate for a specified time (e.g., 30 minutes at 37°C).

      • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

      • For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 and calculate the Kb value.

  • Serotonin 5-HT2A (Gq-coupled) Functional Assay (Calcium Mobilization):

    • Principle: Measures the increase in intracellular calcium concentration upon receptor activation.

    • Materials:

      • Whole cells expressing the 5-HT2A receptor.

      • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • A fluorescence plate reader (e.g., FLIPR).

    • Procedure:

      • Load the cells with the calcium-sensitive dye.

      • Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).

      • Measure the change in fluorescence over time to determine the intracellular calcium mobilization.

      • Determine EC50 or IC50 values as appropriate.

Conclusion

While direct experimental data on this compound is currently limited, a predictive analysis based on its structural analogs strongly suggests a polypharmacological profile centered on dopamine and serotonin receptors. The provided in-depth technical guide offers a roadmap for the empirical validation of this profile, including detailed experimental protocols for binding and functional assays, and visual representations of the key signaling pathways involved. Further investigation of this compound is warranted to fully elucidate its pharmacological properties and to assess its potential as a novel therapeutic agent for CNS disorders. The methodologies and predictive insights presented herein provide a solid foundation for such future research endeavors.

Safety Operating Guide

Proper Disposal Procedures for 1-(4-Bromophenyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 1-(4-Bromophenyl)-4-ethylpiperazine. The procedures outlined are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals must adhere to these guidelines when handling and disposing of this compound.

The following procedures are based on established safety protocols for halogenated organic compounds. While a specific Safety Data Sheet (SDS) for this compound was not located, the data for the closely related compound, 1-(4-Bromophenyl)piperazine, is used as a reference. Users must consult the specific SDS for their material if available and always follow their institution's waste disposal policies.

Chemical and Hazard Data

Proper handling and disposal begin with understanding the substance's properties and hazards. The data below is for the related compound 1-(4-Bromophenyl)piperazine.

PropertyValueSource
Chemical Name 1-(4-Bromophenyl)piperazine[1][2]
CAS Number 66698-28-0[1]
Molecular Formula C₁₀H₁₃BrN₂[1][3]
Molecular Weight 241.13 g/mol [1][3]
Physical Form Solid[1]
Melting Point 91-95 °C[1]
GHS Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1][2][4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4][1][2][4]
GHS Precautionary Statements P261: Avoid breathing dust.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][1][2][3][5]
Storage Temperature 2-8°C[1]
Waste Classification Halogenated Organic Waste[6][7]

Disposal Protocol

Disposal of this compound must be handled as regulated chemical waste. As a brominated organic compound, it falls under the category of halogenated organic waste .[7] Do not dispose of this chemical down the drain or in regular trash.[3][8] The primary recommended disposal method for such compounds is high-temperature incineration at a licensed facility.[8][9]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[3]

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[3]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.

  • Designate a Halogenated Waste Container: Use a dedicated, properly labeled container for halogenated organic waste.[7] These are often provided by your institution's Environmental Health & Safety (EH&S) department.[10]

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, acids, or bases.[6][7][10] Mixing increases disposal costs and can create a safety hazard.[10]

Step 3: Waste Collection and Labeling
  • Container: Collect waste in a sealable, chemically compatible container. Keep the container closed when not in use.[6]

  • Labeling: As soon as the first waste is added, affix a "Hazardous Waste" tag, available from your EH&S department.[6] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate estimate of the quantity.

    • The associated hazards (e.g., "Toxic," "Irritant").[6]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the waste container in a designated Satellite Accumulation Area within your laboratory.[6]

  • Secondary Containment: The container must be kept in a secondary containment tray or bin to catch any potential leaks.[6]

  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

Step 5: Arrange for Disposal
  • Contact EH&S: Once the container is nearly full (e.g., ¾ full) or you no longer need to dispose of this chemical, contact your institution's EH&S or Hazardous Waste Management department to request a pickup.[6]

  • Do Not Transport: Do not move hazardous waste outside of your laboratory or attempt to transport it to a central facility yourself.[8]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spill from spreading or entering drains by using an inert absorbent material like sand or vermiculite.[11]

  • Cleanup:

    • Wearing full PPE, carefully sweep up the solid material and absorbent mixture.[3] Avoid creating dust.[3][12]

    • Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

For large spills or if you are unsure how to proceed, call your institution's emergency number immediately.[6]

Disposal Workflow Diagram

The following diagram outlines the procedural flow for the proper disposal of this compound from the laboratory bench to final pickup.

G cluster_prep Step 1: Preparation cluster_collection Steps 2 & 3: Segregation & Collection cluster_storage Step 4: Interim Storage cluster_disposal Step 5: Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Identify as Halogenated Waste PPE->Segregate Begin Handling Collect Collect in a Dedicated, Sealed Container Segregate->Collect Label Affix 'Hazardous Waste' Label (List Chemical & Hazards) Collect->Label Store Store in Designated SAA (Cool, Dry, Ventilated Area) Label->Store Containment Use Secondary Containment Store->Containment Request Request Pickup from EH&S Containment->Request Container is Full

Caption: Workflow for the safe disposal of halogenated chemical waste.

Experimental Protocols

The specific experimental methodologies for the final destruction of this compound, such as high-temperature incineration , are performed by licensed and regulated hazardous waste management facilities, not by laboratory personnel.[8][9] These facilities operate under strict environmental protocols to ensure complete destruction of the compound and safe handling of byproducts. The key protocol for laboratory staff is the adherence to the segregation, containment, and labeling procedures detailed above to ensure the waste is ready for safe transport and final disposal.

References

Personal protective equipment for handling 1-(4-Bromophenyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 1-(4-Bromophenyl)-4-ethylpiperazine in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound, based on safety data for structurally similar compounds.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles are required. A face shield may be necessary for splash hazards.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before use. A lab coat or protective suit is mandatory to prevent skin contact.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or if dust/aerosols may be generated.
Hand Protection Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations. Wash hands thoroughly after handling.[1]

Operational and Disposal Plans

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.[3]

  • Prevent contact with skin and eyes.[2]

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Disposal Procedures:

  • Spill: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility. Do not allow the chemical to enter drains or waterways.[1]

Workflow for Safe Handling and Disposal

The following diagram outlines the procedural steps for the safe handling and disposal of this compound.

cluster_handling Handling Procedure cluster_disposal Disposal Plan prep Preparation: - Don appropriate PPE - Work in a fume hood handle Chemical Handling: - Avoid creating dust/aerosols - Keep container closed prep->handle use Experimental Use: - Follow established protocols handle->use decon Decontamination: - Clean work surfaces - Remove and dispose of PPE use->decon collect Waste Collection: - Segregate waste - Use labeled, sealed containers decon->collect Transfer Waste store Temporary Storage: - Store in a designated area collect->store dispose Final Disposal: - Arrange for licensed disposal - Follow all regulations store->dispose

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.